Product packaging for Ethyl 2-(4-bromo-2-nitrophenyl)acetate(Cat. No.:CAS No. 199328-35-3)

Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Cat. No.: B1324325
CAS No.: 199328-35-3
M. Wt: 288.09 g/mol
InChI Key: VZLHDZQLBGMIGO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-nitrophenyl)acetate (CAS 199328-35-3) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features both a bromo and a nitro substituent on the phenyl ring, making it a versatile building block for constructing more complex molecules through various coupling and substitution reactions . It is cited in patent literature as a key precursor in synthetic routes, including for the development of pharmaceutical compounds . With a molecular formula of C 10 H 10 BrNO 4 and a molecular weight of 288.10 g/mol, it is characterized by its liquid state at room temperature . Researchers can identify the compound using its canonical SMILES string, CCOC(=O)CC1=CC=C(Br)C=C1 N+ [O-] . This product is supplied with a high purity of 98% . Handling and Safety: This compound requires careful handling. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO4 B1324325 Ethyl 2-(4-bromo-2-nitrophenyl)acetate CAS No. 199328-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromo-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLHDZQLBGMIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631518
Record name Ethyl (4-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199328-35-3
Record name Ethyl (4-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-bromo-2-nitrophenyl)acetate (CAS 199328-35-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Ethyl 2-(4-bromo-2-nitrophenyl)acetate is typically a solid, appearing as a white to yellow powder or crystals. It is a structurally complex molecule featuring a nitro group and a bromine atom on the phenyl ring, which significantly influence its reactivity and potential as a synthetic building block.

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 199328-35-3
Molecular Formula C₁₀H₁₀BrNO₄
Molecular Weight 288.10 g/mol
Boiling Point 345.2 ± 27.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³
Flash Point 162.6 ± 23.7 °C
Physical Form Solid, White to yellow powder or crystals
Storage Sealed in dry, room temperature

Spectroscopic Data (Predicted)

As of this review, experimental ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for this compound are not available in public databases. However, based on the chemical structure, a set of predicted spectral data has been compiled to guide researchers in characterizing this compound.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks / Characteristics
¹H NMR Ethyl group: Triplet (~1.2 ppm, 3H, -CH₃), Quartet (~4.1 ppm, 2H, -OCH₂-). Methylene group: Singlet (~4.0 ppm, 2H, Ar-CH₂-). Aromatic protons: Three signals in the aromatic region (~7.5-8.2 ppm).
¹³C NMR Ethyl group: ~14 ppm (-CH₃), ~61 ppm (-OCH₂-). Methylene group: ~40 ppm (Ar-CH₂-). Aromatic carbons: Six signals in the ~120-150 ppm range, including two quaternary carbons (C-Br and C-NO₂). Carbonyl carbon: ~170 ppm (C=O).
Mass Spec (EI) Molecular Ion (M⁺): m/z 287/289 (due to bromine isotopes). Key Fragments: Loss of ethoxy group (-OC₂H₅, m/z 242/244), loss of ethyl group (-C₂H₅, m/z 258/260), loss of the entire ester group (-COOC₂H₅), and fragments corresponding to the bromonitrophenyl moiety.
IR Spectroscopy C=O stretch (ester): ~1735 cm⁻¹. NO₂ stretches (asymmetric & symmetric): ~1530 cm⁻¹ and ~1350 cm⁻¹. C-O stretch (ester): ~1200 cm⁻¹. Aromatic C-H and C=C stretches: ~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹. C-Br stretch: ~600-500 cm⁻¹.

Synthesis and Experimental Protocols

This compound is not directly synthesized in a single step in most documented procedures. It is typically prepared via a two-step process starting from a substituted toluene. The general workflow involves the synthesis of the carboxylic acid precursor, (4-bromo-2-nitrophenyl)acetic acid, followed by its esterification.

Synthesis of (4-Bromo-2-nitrophenyl)acetic Acid (Precursor)

Several patented methods describe the synthesis of the carboxylic acid precursor. A common route starts with 4-bromotoluene, which undergoes nitration to form 4-bromo-2-nitrotoluene. This intermediate is then brominated (e.g., using N-bromosuccinimide) to yield 4-bromo-2-nitrobenzyl bromide. Subsequent reaction with sodium cyanide produces the corresponding nitrile, which is then hydrolyzed under acidic conditions to afford (4-bromo-2-nitrophenyl)acetic acid.

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis A 4-Bromotoluene B 4-Bromo-2-nitrotoluene A->B Nitration (HNO₃/H₂SO₄) C 4-Bromo-2-nitrobenzyl bromide B->C Bromination (NBS) D (4-Bromo-2-nitrophenyl)acetonitrile C->D Cyanation (NaCN) E (4-Bromo-2-nitrophenyl)acetic acid D->E Hydrolysis (H₃O⁺) F This compound E->F Esterification (Ethanol, H⁺ catalyst)

Caption: General synthesis workflow for this compound.
Experimental Protocol: Fischer Esterification

The final step is a standard Fischer esterification of the carboxylic acid precursor.

Objective: To synthesize this compound from (4-bromo-2-nitrophenyl)acetic acid.

Materials:

  • (4-Bromo-2-nitrophenyl)acetic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • A solution of (4-bromo-2-nitrophenyl)acetic acid in a large excess of anhydrous ethanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) is carefully added to the solution.

  • The reaction mixture is heated to reflux for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl ester.

  • If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Research and Drug Development

While specific biological activities for this compound are not widely reported, its structural motifs are present in many biologically active compounds. Its primary utility lies in its role as a versatile chemical intermediate.

  • Pharmaceutical Synthesis: The closely related methyl ester and the parent carboxylic acid are known intermediates in the synthesis of various pharmaceuticals. For example, (4-bromo-2-nitrophenyl)acetic acid is a building block for GNF-5837 derivatives, which are selective Tropomyosin receptor kinase (TRK) inhibitors with potential applications in oncology. It can be inferred that the ethyl ester serves a similar purpose, offering potentially different solubility or reactivity profiles for specific synthetic needs.

  • Fine Chemical Manufacturing: The presence of multiple reactive sites—the bromine atom (amenable to cross-coupling reactions), the nitro group (can be reduced to an amine), and the ester (can be hydrolyzed or transesterified)—makes this compound a valuable precursor for a wide range of more complex molecules in the agrochemical and dye industries.

  • Research in Medicinal Chemistry: The bromophenyl and nitrophenyl moieties are common in compounds with diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This makes this compound a valuable starting material for the synthesis and screening of new potential therapeutic agents.

LogicalRelationships cluster_Reactions Chemical Transformations cluster_Applications Potential Applications A This compound (CAS 199328-35-3) B Reduction of Nitro Group A->B serves as substrate for C Cross-Coupling Reactions (e.g., Suzuki, Heck) A->C serves as substrate for D Ester Hydrolysis/Amidation A->D serves as substrate for E Pharmaceutical Intermediates (e.g., TRK inhibitors) B->E leads to F Agrochemical Synthesis B->F leads to G Novel Heterocycle Synthesis B->G leads to C->E leads to C->F leads to C->G leads to D->E leads to D->F leads to D->G leads to

Caption: Reactivity and application pathways of the title compound.

Safety and Handling

This compound is classified with the signal word "Warning".

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. This guide has summarized its known physical properties, provided a likely synthetic route, and outlined its potential applications. While a full experimental spectroscopic characterization is pending in the literature, the predicted data herein offers a useful reference for researchers working with this compound. As with any chemical reagent, appropriate safety precautions must be observed during its handling and use.

Synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a valuable intermediate in organic synthesis. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant chemical data.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step process. The first step involves the synthesis of the precursor, (4-bromo-2-nitrophenyl)acetic acid, from 4-bromo-2-nitrochlorotoluene. The subsequent step is the Fischer esterification of (4-bromo-2-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst to yield the final product.

Experimental Protocols

Synthesis of (4-bromo-2-nitrophenyl)acetic acid

This protocol is adapted from a patented synthesis method.[1]

Reaction Scheme:

Synthesis_of_4_bromo_2_nitrophenylacetic_acid 4-bromo-2-nitrochlorotoluene 4-bromo-2-nitrochlorotoluene Intermediate_1 4-bromo-2-nitrobenzyl sodium 4-bromo-2-nitrochlorotoluene->Intermediate_1 1. Na, Organic Solvent 2. Heat (Rearrangement) Intermediate_2 Sodium 4-bromo-2-nitrophenylacetate Intermediate_1->Intermediate_2 CO2 Product (4-bromo-2-nitrophenyl)acetic acid Intermediate_2->Product Dilute Acid (e.g., HCl)

Figure 1: Reaction scheme for the synthesis of (4-bromo-2-nitrophenyl)acetic acid.

Materials:

  • 4-bromo-2-nitrochlorotoluene

  • Sodium metal

  • Anhydrous organic solvent (e.g., tetrahydrofuran, diethyl ether)

  • Carbon dioxide (gas or solid)

  • Methanol

  • Dilute hydrochloric acid (1M)

  • Diethyl ether

  • Distilled water

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and gas inlet, add the anhydrous organic solvent and sodium metal.

  • Slowly add 4-bromo-2-nitrochlorotoluene to the mixture while maintaining the reaction temperature between 0-50°C.

  • After the addition is complete, continue stirring at this temperature for a specified time to form 4-bromo-2-nitrophenyl)sodium.

  • Heat the reaction mixture to 40-150°C to induce rearrangement to 4-bromo-2-nitrobenzyl sodium.

  • Cool the reaction mixture to room temperature and introduce carbon dioxide gas or add solid carbon dioxide. Maintain the temperature during this carboxylation step.

  • Upon completion of the carboxylation, quench any excess sodium metal by the careful addition of methanol.

  • Extract the aqueous layer with distilled water.

  • Acidify the combined aqueous layers with dilute hydrochloric acid.

  • Extract the acidified aqueous layer with diethyl ether.

  • Wash the combined organic layers with distilled water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield (4-bromo-2-nitrophenyl)acetic acid.

Quantitative Data:

ParameterValueReference
Typical Yield70-90%[1]
Synthesis of this compound via Fischer Esterification

This is a representative protocol based on general Fischer esterification procedures.[2][3][4][5][6]

Reaction Scheme:

Fischer_Esterification Acid (4-bromo-2-nitrophenyl)acetic acid Ester This compound Acid->Ester H+ (cat.), Reflux Alcohol Ethanol Alcohol->Ester Water H2O Ester->Water +

Figure 2: Fischer esterification of (4-bromo-2-nitrophenyl)acetic acid.

Materials:

  • (4-bromo-2-nitrophenyl)acetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

Experimental Workflow:

Experimental_Workflow A Combine (4-bromo-2-nitrophenyl)acetic acid, excess ethanol, and catalytic H2SO4 B Reflux the mixture for 4-8 hours A->B C Cool to room temperature and remove excess ethanol under reduced pressure B->C D Dissolve residue in ethyl acetate C->D E Wash with water D->E F Wash with 5% NaHCO3 solution E->F G Wash with brine F->G H Dry organic layer over Na2SO4 G->H I Filter and concentrate in vacuo H->I J Purify by column chromatography (e.g., silica gel, hexane/ethyl acetate) I->J K Characterize the final product J->K

Figure 3: General experimental workflow for the synthesis and purification.

Procedure:

  • To a round-bottom flask, add (4-bromo-2-nitrophenyl)acetic acid and an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.[3][7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number199328-35-3[8]
Molecular FormulaC₁₀H₁₀BrNO₄[8]
Molecular Weight288.09 g/mol [8]
Boiling Point345 °C at 760 mmHg
Physical FormSolid
Purity (Typical)≥98%

Table 2: Representative Reaction Parameters for Fischer Esterification

ParameterCondition
Reactant Ratio (Acid:Alcohol)1 : 10 (or greater excess of alcohol)
CatalystConcentrated H₂SO₄ (catalytic amount)
Reaction TemperatureReflux
Reaction Time4-10 hours
Purification MethodColumn Chromatography
Expected Yield(Not specified in literature, typically moderate to high for Fischer esterifications)

References

Ethyl 2-(4-bromo-2-nitrophenyl)acetate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical identity, physicochemical properties, and a comprehensive synthesis protocol.

Chemical Structure and IUPAC Name

  • IUPAC Name: this compound[1]

  • Synonyms: Ethyl (4-bromo-2-nitrophenyl)acetate, 4-Bromo-2-nitrobenzeneacetic acid ethyl ester[1]

  • CAS Number: 199328-35-3

  • Molecular Formula: C₁₀H₁₀BrNO₄

  • Chemical Structure:

    G A

    Caption: 2D structure of this compound.

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight288.09 g/mol [1]
Boiling Point345.2 ± 27.0 °C at 760 mmHg[2]
Density1.5 ± 0.1 g/cm³
Flash Point162.6 ± 23.7 °C
XLogP32.6[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count4[1]
Exact Mass286.97932 Da[1]
Monoisotopic Mass286.97932 Da[1]
Topological Polar Surface Area72.1 Ų[1]
Physical FormWhite to yellow powder or crystals or liquid

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved in a two-step process starting from 4-bromo-2-nitrochlorotoluene. The first step involves the formation of the carboxylic acid precursor, 4-bromo-2-nitrophenylacetic acid, followed by Fischer esterification to yield the final product.

Part 1: Synthesis of 4-bromo-2-nitrophenylacetic acid

This protocol is adapted from a patented synthesis method[3][4]. This process involves the reaction of 4-bromo-2-nitrochlorotoluene with sodium metal to form a sodium salt, which is then carboxylated.

  • Materials:

    • 4-bromo-2-nitrochlorotoluene

    • Sodium metal

    • Anhydrous organic solvent (e.g., tetrahydrofuran, diethyl ether)

    • Carbon dioxide (gas or solid)

    • Dilute hydrochloric acid

    • Diethyl ether (for extraction)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and a gas inlet, add the anhydrous organic solvent and sodium metal.

    • Slowly add 4-bromo-2-nitrochlorotoluene to the mixture. The reaction is exothermic, and the temperature should be controlled.

    • After the initial reaction, the mixture is heated to induce a rearrangement to form 4-bromo-2-nitrobenzyl sodium.

    • The reaction mixture is then cooled, and carbon dioxide is bubbled through the solution (or solid CO₂ is added) to form the sodium salt of 4-bromo-2-nitrophenylacetic acid.

    • Excess sodium is quenched, and the product is extracted into an aqueous layer.

    • The aqueous layer is acidified with dilute hydrochloric acid, leading to the precipitation of 4-bromo-2-nitrophenylacetic acid.

    • The crude acid is then purified by extraction with diethyl ether, drying of the organic layer, and removal of the solvent under reduced pressure.

Part 2: Fischer Esterification to this compound

This is a general procedure for the acid-catalyzed esterification of a carboxylic acid with an alcohol[5][6][7].

  • Materials:

    • 4-bromo-2-nitrophenylacetic acid (from Part 1)

    • Anhydrous ethanol (in excess, also serves as solvent)

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate solution (for washing)

    • Brine (saturated NaCl solution)

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 4-bromo-2-nitrophenylacetic acid in an excess of anhydrous ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

    • After cooling, remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by column chromatography if necessary.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound.

SynthesisWorkflow Start 4-Bromo-2-nitrochlorotoluene Step1 Reaction with Sodium Metal Start->Step1 Intermediate1 4-Bromo-2-nitrobenzyl Sodium Step1->Intermediate1 Step2 Carboxylation (CO₂) Intermediate1->Step2 Intermediate2 4-Bromo-2-nitrophenylacetic Acid Step2->Intermediate2 Step3 Fischer Esterification (Ethanol, H₂SO₄) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

References

Physical and chemical properties of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical, chemical, and safety properties of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a key chemical intermediate. The information is compiled from various databases and technical sources to support research and development activities.

Compound Identification and Core Properties

This compound is a substituted phenylacetate derivative. Its core identifiers and chemical formula are summarized below.

Identifier Value Source
IUPAC Name This compound[1][2]
CAS Number 199328-35-3[1]
Molecular Formula C₁₀H₁₀BrNO₄[1]
Molecular Weight 288.09 g/mol [1]
Canonical SMILES CCOC(=O)CC1=C(C=C(C=C1)Br)--INVALID-LINK--[O-][1]
InChI Key VZLHDZQLBGMIGO-UHFFFAOYSA-N[1][2]
Synonyms (4-Bromo-2-nitro-phenyl)-acetic acid ethyl ester, Ethyl 4-bromo-2-nitrophenylacetate, Benzeneacetic acid, 4-bromo-2-nitro-, ethyl ester[1]

Physical and Chemical Properties

This section details the experimental and computationally predicted properties of the compound. While extensive experimental data is not publicly available for all parameters, a combination of supplier data and computational models provides a robust profile.

Experimental Properties
Property Value Source
Physical Form Solid
Appearance Off-white solid
Boiling Point 345 °C at 760 mmHg
Storage Temperature Room Temperature

Note: An experimental melting point has not been identified in the reviewed literature.

Computed Properties
Property Value Source
XLogP3 2.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]
Exact Mass 286.97932 Da[1]
Topological Polar Surface Area 72.1 Ų[1]

Experimental Protocols

Synthesis Protocol

The synthesis is a two-stage process: first, the preparation of 4-bromo-2-nitrophenylacetic acid, followed by its esterification.

Stage 1: Synthesis of 4-bromo-2-nitrophenylacetic acid (Based on Patent CN102718659A) [3]

  • Reaction Setup: In a four-neck flask equipped with a mechanical stirrer, thermometer, reflux condenser, and gas inlet, add tetrahydrofuran (50 mL) and sodium metal (5.4 g).

  • Addition of Starting Material: In batches over 30 minutes, add a mixture of 4-bromo-2-nitrochlorotoluene isomers (25.1 g). Maintain the reaction temperature at or below 20°C, as the reaction with sodium is exothermic.

  • Formation of Grignard-like Intermediate: After the addition is complete, continue stirring at 30°C for an additional 30 minutes to form the 4-bromo-2-nitrotolylsodium intermediate.

  • Rearrangement: Gradually heat the reaction mixture to 100°C and stir for 5 hours to facilitate the rearrangement to 4-bromo-2-nitrobenzylsodium.

  • Carboxylation: Cool the reaction mixture to room temperature (approx. 25°C). Bubble carbon dioxide gas through the mixture at a flow rate of 0.8 L/min for 3 hours. This reaction forms the sodium salt of 4-bromo-2-nitrophenylacetic acid.

  • Work-up and Acidification: Quench the reaction by adding methanol (50 g) to consume any excess sodium metal. Extract the mixture twice with distilled water (50 mL each). Combine the aqueous layers and acidify with 1 M hydrochloric acid (100 mL).

  • Isolation of Acid: Extract the acidified aqueous solution three times with diethyl ether (50 mL each). Combine the ether layers, wash twice with distilled water, and remove the ether under reduced pressure to yield crystalline 4-bromo-2-nitrophenylacetic acid.

Stage 2: Fischer Esterification to this compound [4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized 4-bromo-2-nitrophenylacetic acid (10 mmol) in absolute ethanol (100 mL).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Work-up: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

G Synthesis Workflow for this compound cluster_stage1 Stage 1: Acid Synthesis cluster_stage2 Stage 2: Esterification A 4-Bromo-2-nitrochlorotoluene B Reaction with Na in THF A->B C Heat-induced Rearrangement B->C D Carboxylation (CO2) C->D E Acidification (HCl) D->E F 4-Bromo-2-nitrophenylacetic Acid E->F G Reaction with Ethanol (EtOH) & cat. H2SO4 F->G Proceed to Esterification H Aqueous Work-up & Purification G->H I This compound H->I

Caption: A two-stage synthesis process starting from 4-bromo-2-nitrochlorotoluene.

Analytical Characterization Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include a triplet around 1.2-1.3 ppm (CH₃ of ethyl), a quartet around 4.1-4.2 ppm (CH₂ of ethyl), a singlet for the benzylic CH₂ protons, and signals in the aromatic region (7-8.5 ppm) corresponding to the three protons on the substituted phenyl ring.

    • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Expect signals for the ethyl group carbons, the benzylic carbon, the ester carbonyl carbon (~170 ppm), and six distinct signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy:

    • Preparation: Prepare a sample using either a KBr pellet or as a thin film on a salt plate (if melting point is low) or using an Attenuated Total Reflectance (ATR) accessory.

    • Analysis: Acquire the IR spectrum. Key expected vibrational frequencies include strong C=O stretching for the ester (~1730-1750 cm⁻¹), characteristic N-O stretching for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹), and C-O stretching (~1200 cm⁻¹).

  • Mass Spectrometry (MS):

    • Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

    • Analysis: Use an electrospray ionization (ESI) source to generate ions. The expected molecular ion peak [M+H]⁺ would be at m/z 288/290 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).

Analytical Workflow Diagram

G Analytical Workflow Start Purified Sample Prep_NMR Dissolve in CDCl3 Start->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Start->Prep_IR Prep_MS Dissolve in MeOH/ACN Start->Prep_MS Run_NMR Acquire 1H & 13C Spectra Prep_NMR->Run_NMR Result_NMR Structural Confirmation (Functional Groups, Connectivity) Run_NMR->Result_NMR Run_IR Acquire IR Spectrum Prep_IR->Run_IR Result_IR Identify Functional Groups (C=O, NO2, C-O) Run_IR->Result_IR Run_MS Acquire ESI-MS Spectrum Prep_MS->Run_MS Result_MS Confirm Molecular Weight & Isotopic Pattern (Br) Run_MS->Result_MS

Caption: Standard analytical workflow for structural elucidation and purity assessment.

Reactivity and Stability

  • Stability: The compound is listed as stable under normal conditions. However, related compounds are noted to be moisture-sensitive. It is recommended to store the material in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Reactivity: The molecule possesses several reactive sites. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield 4-bromo-2-nitrophenylacetic acid and ethanol. The nitro group can be reduced to an amine, which is a common transformation in the synthesis of more complex molecules. The bromine atom on the aromatic ring can participate in nucleophilic aromatic substitution or be used in cross-coupling reactions.

Safety and Handling

Comprehensive safety data is crucial when handling any chemical intermediate.

Hazard Identification
Parameter Value Source
Signal Word Warning [2]
GHS Pictogram GHS07 (Harmful/Irritant)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant.

Hazard-Precaution Logical Relationship

G Relationship between Hazards and Protective Actions cluster_hazards Identified Hazards cluster_precautions Required Precautions H315 H315: Skin Irritation P280_gloves P280: Wear Gloves H315->P280_gloves Mitigated by P302 P302+P352: Skin First Aid H315->P302 Responded to by H319 H319: Eye Irritation P280_eyes P280: Wear Eye Protection H319->P280_eyes Mitigated by P305 P305+P351+P338: Eye First Aid H319->P305 Responded to by H335 H335: Respiratory Irritation P261 P261: Avoid Breathing Dust H335->P261 Mitigated by P304 P304+P340: Inhalation First Aid H335->P304 Responded to by

Caption: Mapping of specific hazard statements to their corresponding preventative measures.

Handling Recommendations
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Data of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for Ethyl 2-(4-bromo-2-nitrophenyl)acetate. Due to the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data, alongside a comprehensive, standardized experimental protocol for acquiring such data. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Molecular Structure

The chemical structure of this compound is presented below. The atom numbering is provided for clear assignment of the NMR signals.

Caption: Chemical structure of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift correlations and analysis of structurally related compounds. The spectra are assumed to be recorded in deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.10d~2.51HH-3
~7.80dd~8.5, 2.51HH-5
~7.45d~8.51HH-6
~4.25q~7.12HH-8'
~4.10s-2HH-7
~1.30t~7.13HH-9'

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~169.0C-7' (C=O)
~149.0C-2 (C-NO₂)
~138.0C-5
~135.0C-1
~130.0C-3
~125.0C-6
~122.0C-4 (C-Br)
~62.0C-8' (O-CH₂)
~39.0C-7 (Ar-CH₂)
~14.0C-9' (CH₃)

Experimental Protocols

A standardized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is outlined below. These methodologies are designed to ensure reproducibility and accurate structural determination.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in CDCl₃ (~0.6 mL) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter if Particulates are Present dissolve->filter transfer Transfer to NMR Tube vortex->transfer insert Insert Sample into Spectrometer transfer->insert filter->transfer lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim setup Set Up Acquisition Parameters (Pulse sequence, scans, etc.) shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate Peaks (¹H) calibrate->integrate analyze Analyze and Assign Spectra integrate->analyze

Caption: Standard workflow for NMR analysis.

Detailed Methodologies

1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Homogenization: Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

2. NMR Data Acquisition

  • Instrumentation: A 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (zg) sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg) sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

    • Spectral Width: -10 to 220 ppm.

3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum. Apply a polynomial baseline correction to ensure a flat baseline.

  • Calibration: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Analysis:

    • ¹H NMR: Integrate the peak areas to determine the relative number of protons. Measure chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants.

    • ¹³C NMR: Identify the chemical shift of each unique carbon atom.

This comprehensive guide provides the necessary predicted data and standardized protocols to support the analysis and characterization of this compound for professionals in the field. Adherence to these protocols will facilitate the generation of reliable and reproducible NMR data.

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate (C₁₀H₁₀BrNO₄), a substituted phenylacetate of interest in synthetic chemistry and drug development. Due to the limited availability of public domain mass spectral data for this specific compound, this document focuses on a predictive approach. It details the probable fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI), offers detailed experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents the predicted data in a structured format. This guide is intended for researchers, scientists, and professionals in drug development seeking to identify, characterize, and quantify this molecule.

Introduction

This compound is an organic compound featuring an ethyl ester, a nitro group, and a bromine atom attached to a phenyl ring. The structural elucidation and quantification of such molecules are critical in various scientific fields. Mass spectrometry is a powerful analytical technique for this purpose, providing information on molecular weight and structural features through fragmentation analysis. This document outlines the theoretical basis for the mass spectrometric behavior of the title compound and proposes robust analytical methodologies.

Molecular Properties:

  • Molecular Formula: C₁₀H₁₀BrNO₄[1]

  • Molecular Weight: 288.09 g/mol [1]

  • Monoisotopic Mass: 286.97932 Da[1]

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Under Electron Ionization (EI), molecules are subjected to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The fragmentation of this compound is predicted to be driven by the presence of its key functional groups.

The molecular ion peak should be observable and will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 287 and 289.[2]

Key Predicted Fragmentation Pathways:

  • Loss of Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O bond in the ester group is a common fragmentation pathway for ethyl esters, leading to the formation of a stable acylium ion.[3]

    • [M - 45]⁺

  • Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and the carbonyl group can occur, leading to a substituted benzyl cation. The stability of this ion is high due to the aromatic ring.

    • [M - 73]⁺

  • McLafferty Rearrangement: Esters with a gamma-hydrogen can undergo a McLafferty rearrangement, involving the transfer of a hydrogen atom to the carbonyl oxygen and the elimination of a neutral alkene (ethylene).[2]

    • [M - 28]•+

  • Nitro Group Fragmentation: Nitroaromatic compounds characteristically lose •NO (30 Da) and •NO₂ (46 Da) from the molecular ion.[4][5]

    • [M - 30]⁺ and [M - 46]⁺

  • Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br).[6]

    • [M - 79/81]⁺

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for this compound under EI-MS. The relative abundance is a prediction based on general fragmentation rules and ion stability.

Predicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)Ion FormulaProposed Fragmentation PathwayPredicted Relative Abundance
287289[C₁₀H₁₀BrNO₄]•+Molecular Ion (M•+)Medium
242244[C₈H₅BrNO₃]•+Loss of •OCH₂CH₃ (ethoxy radical) from M•+High
214216[C₈H₅BrO]•+Loss of •OCH₂CH₃ and CO from M•+Medium
208210[C₇H₅BrNO]•+Loss of •COOCH₂CH₃ from M•+High (Potential Base Peak)
162164[C₇H₅Br]•+Loss of •COOCH₂CH₃ and NO₂ from M•+Medium
241243[C₁₀H₁₀NO₄]⁺Loss of •Br from M•+Low
259261[C₈H₇BrNO₄]•+McLafferty Rearrangement (Loss of C₂H₄)Medium-Low
Predicted Fragmentation Pathway Diagram

The following diagram illustrates the logical relationships in the predicted EI fragmentation cascade.

G M [M]•+ m/z 287/289 C₁₀H₁₀⁷⁹/⁸¹BrNO₄ F1 [M-45]+ m/z 242/244 C₈H₅⁷⁹/⁸¹BrNO₃ M->F1 - •OCH₂CH₃ F2 [M-73]+ m/z 214/216 C₇H₅⁷⁹/⁸¹BrNO₂ M->F2 - •COOCH₂CH₃ F3 [M-46]+ m/z 241/243 C₁₀H₁₀⁷⁹/⁸¹BrO₂ M->F3 - •NO₂ F4 [M-28]•+ m/z 259/261 C₈H₆⁷⁹/⁸¹BrNO₄ M->F4 - C₂H₄ (McLafferty) F5 [M-79/81]+ m/z 208 C₁₀H₁₀NO₄ M->F5 - •Br F2_child m/z 208/210 C₇H₅⁷⁹/⁸¹BrNO F2->F2_child - CO

Predicted EI fragmentation pathway for this compound.

Experimental Protocols

Detailed methodologies are proposed for the analysis of the target compound using both GC-MS and ESI-MS.

Proposed Protocol for GC-MS Analysis

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like ethyl phenylacetate derivatives.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound.
  • Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
  • Perform serial dilutions to prepare working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) using the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250°C.
  • Injection Mode: Splitless or split (e.g., 20:1 ratio for higher concentrations).
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Final hold: Hold at 280°C for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.

Proposed Protocol for ESI-MS/MS Analysis

ESI is a soft ionization technique suitable for generating molecular ions with minimal fragmentation, making it ideal for molecular weight confirmation and targeted fragmentation using tandem mass spectrometry (MS/MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

2. ESI-MS/MS Instrumentation and Conditions:

  • Mass Spectrometer: Triple quadrupole or Q-TOF instrument (e.g., Waters Xevo TQ-S or Agilent 6545 Q-TOF).
  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
  • Infusion: Direct infusion using a syringe pump at 5-10 µL/min.
  • Alternatively (LC-MS):
  • LC System: Agilent 1290 Infinity II or equivalent.
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
  • Flow Rate: 0.4 mL/min.
  • Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).
  • Desolvation Gas (N₂): Flow rate of 600-800 L/hr.
  • Desolvation Temperature: 350-450°C.
  • Source Temperature: 150°C.
  • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 288/290 or adducts (e.g., [M+Na]⁺ at m/z 310/312) in positive mode, and the deprotonated molecule [M-H]⁻ in negative mode.
  • MS/MS Analysis: Select the precursor ion of interest (e.g., m/z 288) and perform product ion scans using a range of collision energies (e.g., 10-40 eV with Argon as collision gas) to induce fragmentation and confirm structural features.

Experimental and Analytical Workflow

The logical flow from sample receipt to final data interpretation is crucial for a robust analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation A Receive & Log Sample B Prepare Stock & Working Solutions A->B C GC-MS Analysis (for Volatiles/EI) B->C D LC-ESI-MS/MS Analysis (for MW & Polarity) B->D E Acquire Mass Spectra (Full Scan & MS/MS) C->E D->E F Identify Molecular Ion & Isotopic Pattern E->F G Analyze Fragmentation Pattern F->G H Compare with Predicted Fragments / Library G->H I Final Report Generation H->I

General experimental workflow for the mass spectrometric analysis of the target compound.

Conclusion

This guide provides a predictive framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns, derived from fundamental principles of mass spectrometry, offer a solid basis for the identification and structural confirmation of the molecule using EI-MS.[2][3][4] The detailed GC-MS and ESI-MS/MS protocols serve as a robust starting point for method development, enabling researchers to confidently analyze this compound in various matrices. The successful application of these methods will rely on careful optimization based on the specific instrumentation and analytical goals.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-(4-bromo-2-nitrophenyl)acetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a compound of interest in synthetic chemistry and drug discovery. A comprehensive search of publicly available data reveals a lack of quantitative solubility values for this compound in common organic solvents. In light of this, the guide provides detailed experimental protocols for determining the solubility of a solid compound using the gravimetric method. Additionally, it briefly discusses UV-Vis spectroscopy as an alternative analytical technique for concentration determination. A graphical workflow of the experimental procedure is also presented to aid in laboratory implementation.

Introduction

This compound is a substituted phenylacetate derivative with potential applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals. Its chemical structure, featuring a bromo and a nitro group on the phenyl ring, as well as an ethyl ester moiety, influences its polarity and, consequently, its solubility in different organic solvents. Understanding the solubility of this compound is crucial for its purification, reaction optimization, and formulation development.

Despite a thorough review of scientific literature and chemical databases, specific quantitative data on the solubility of this compound in common organic solvents could not be located. Therefore, this guide focuses on providing the necessary experimental procedures to enable researchers to determine these values in their own laboratory settings.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in common organic solvents has been found in publicly accessible literature. Researchers are encouraged to determine the solubility experimentally using the methods outlined in the following section.

The table below is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Hexane

Experimental Protocols for Solubility Determination

The following section details the gravimetric method for determining the solubility of a solid compound in an organic solvent. This method is straightforward, reliable, and does not require sophisticated instrumentation.

Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest, separating a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solute.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials or flasks with secure caps

  • Magnetic stirrer and stir bars or a shaker bath

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled environment and agitate the mixture using a magnetic stirrer or shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be recorded and maintained throughout the experiment.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle to the bottom of the vial.

    • Carefully withdraw a precise volume (e.g., 1.00 mL or 5.00 mL) of the supernatant (the clear saturated solution) using a calibrated pipette or syringe.

    • To ensure no solid particles are transferred, it is crucial to filter the solution. Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish or vial.

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered saturated solution in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute can be used.

    • Ensure all the solvent has evaporated, leaving behind the solid solute.

  • Drying and Weighing:

    • Place the evaporation dish with the solid residue in a vacuum desiccator or a drying oven at a moderate temperature to remove any residual solvent.

    • Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish with the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final constant weight.

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

    Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) * 100

Alternative Method: UV-Vis Spectroscopy

For compounds that possess a chromophore and absorb light in the ultraviolet-visible range, UV-Vis spectroscopy can be a rapid and sensitive method for determining concentration.

Principle: This method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

General Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of wavelengths to identify the λmax.

  • Create a Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. This will yield a linear calibration curve.

  • Measure the Absorbance of the Saturated Solution: Prepare a saturated solution as described in the gravimetric method. Withdraw a small, precise volume of the clear supernatant and dilute it accurately with the same solvent to a concentration that falls within the range of the calibration curve.

  • Determine the Concentration: Measure the absorbance of the diluted solution at the λmax. Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

  • Calculate the Solubility: Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Seal vial and place in temperature-controlled environment A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow undissolved solid to settle C->D Equilibrium Reached E Withdraw a precise volume of supernatant D->E F Filter the solution into a pre-weighed dish E->F G Evaporate the solvent F->G Filtered Sample H Dry the solid residue to a constant weight G->H I Weigh the dish with the dried solute H->I J Calculate the mass of the dissolved solute I->J Mass Data K Determine solubility in g/100 mL or other units J->K

Caption: Workflow for the gravimetric determination of solubility.

Spectroscopic Characterization of Ethyl 2-(4-bromo-2-nitrophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data alongside detailed, generalized experimental protocols for acquiring such data. This information serves as a valuable reference for the synthesis, identification, and purification of this molecule.

Core Compound Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₀BrNO₄
Molecular Weight 288.09 g/mol
CAS Number 199328-35-3

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be used as a reference for comparison with experimentally obtained spectra.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.15d1HAr-H
7.78dd1HAr-H
7.35d1HAr-H
4.25q2H-OCH₂CH₃
4.05s2H-CH₂-Ar
1.30t3H-OCH₂CH₃
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (ppm)Assignment
169.5C=O (Ester)
149.0C-NO₂
136.5C-Br
135.0Ar-C
131.0Ar-CH
128.0Ar-CH
125.0Ar-CH
62.0-OCH₂CH₃
38.0-CH₂-Ar
14.0-OCH₂CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1740StrongC=O (Ester) Stretch
~1530, ~1350StrongN-O (Nitro) Asymmetric & Symmetric Stretch
~1200StrongC-O (Ester) Stretch
~1020MediumC-Br Stretch
~830StrongC-H Out-of-plane Bend (para-substituted)
Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
287/28995/95[M]⁺/ [M+2]⁺ (presence of Br)
241/24340/40[M-NO₂]⁺
214/21660/60[M-COOEt]⁺
184100[M-Br-NO₂-H]⁺
16670[C₇H₄Br]⁺
4550[COOEt]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct infusion source, utilizing Electron Ionization (EI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Direct Infusion EI-MS):

  • Introduce the sample solution into the ion source via a direct infusion pump at a low flow rate.

  • The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

  • The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

  • Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for bromine-containing fragments.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, from sample preparation to final structure elucidation.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data ¹H: Chemical Shift, Multiplicity, Integration ¹³C: Chemical Shift NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

An In-Depth Technical Guide to Ethyl 2-(4-bromo-2-nitrophenyl)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a substituted phenylacetate derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom and a nitro group on the phenyl ring, offers multiple reaction sites for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential, albeit currently unpublished, role in drug development.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The typical purity offered is ≥98%. The following table summarizes the availability from prominent vendors.

SupplierCatalog NumberPurityQuantity
Aladdin ScientificE191893-100mg≥98%100mg
ChemSceneCS-0665713≥98%Varies
Sigma-AldrichJAYH9A8E896898%Varies

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in research. The table below provides key properties of this compound.

PropertyValueSource
CAS Number 199328-35-3PubChem[1]
Molecular Formula C10H10BrNO4PubChem[1]
Molecular Weight 288.1 g/mol Aladdin Scientific[2], Sigma-Aldrich[3]
Appearance SolidSigma-Aldrich[3]
Boiling Point 345 °C at 760 mmHgSigma-Aldrich[3]
Density 1.5±0.1 g/cm³ChemSrc[4]
Flash Point 162.6±23.7 °CChemSrc[4]
Storage Temperature Room temperatureSigma-Aldrich[3]

Synthesis of this compound

Experimental Protocol

Step 1: Synthesis of 4-bromo-2-nitrophenylacetic acid

This step is adapted from the procedure described in patent CN102718659A.[5]

  • Materials:

    • 4-bromo-2-nitrochlorotoluene

    • Sodium metal

    • Anhydrous organic solvent (e.g., diethyl ether, THF)

    • Carbon dioxide (gas or solid)

    • Dilute hydrochloric acid

    • Methanol

    • Distilled water

  • Procedure:

    • In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and gas inlet, add the anhydrous organic solvent and sodium metal.

    • Gradually add 4-bromo-2-nitrochlorotoluene to the flask while controlling the reaction temperature. The reaction is exothermic.

    • After the addition is complete, continue stirring at a controlled temperature to form the 4-bromo-2-nitrotolyl sodium intermediate.

    • Heat the reaction mixture to induce rearrangement to 4-bromo-2-nitrobenzyl sodium.

    • Cool the reaction mixture to room temperature and introduce carbon dioxide gas to form sodium 4-bromo-2-nitrophenylacetate.

    • Quench the reaction by adding methanol to deactivate any excess sodium.

    • Extract the aqueous layer with distilled water and then acidify with dilute hydrochloric acid.

    • Extract the acidified aqueous solution with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with distilled water, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield 4-bromo-2-nitrophenylacetic acid.

Step 2: Esterification to this compound

This is a standard Fischer esterification reaction.

  • Materials:

    • 4-bromo-2-nitrophenylacetic acid (from Step 1)

    • Absolute ethanol

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • Dissolve 4-bromo-2-nitrophenylacetic acid in an excess of absolute ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash sequentially with water, sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product by column chromatography on silica gel.

Potential Applications in Drug Discovery and Signaling Pathways

Currently, there is a lack of publicly available literature that specifically details the biological activity or the signaling pathways modulated by this compound. However, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

  • Nitroaromatic Compounds: Nitroaromatic compounds are known to be precursors for the synthesis of amino derivatives, which are common pharmacophores in a wide range of biologically active molecules. The nitro group can also act as a bioisostere for other functional groups and can be involved in charge-transfer interactions with biological targets.

  • Brominated Phenyl Derivatives: The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile. Bromine can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Derivatives of structurally related compounds have shown various biological activities. For instance, some bromophenol derivatives have been evaluated as carbonic anhydrase inhibitors.[6] Additionally, other nitrophenyl derivatives have been investigated for their potential as antitubercular agents.[7] While these examples do not directly implicate this compound, they highlight the potential for this compound to serve as a scaffold for the development of novel therapeutic agents. Further research is warranted to explore the specific biological targets and pharmacological properties of this compound and its derivatives.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow A 4-bromo-2-nitrochlorotoluene B 4-bromo-2-nitrophenylacetic acid A->B 1. Na, Organic Solvent 2. CO2 3. H+ C This compound B->C Ethanol, H2SO4 (cat.)

Caption: Synthetic route to this compound.

Logical Relationship of Potential Applications

This diagram illustrates the logical progression from the core compound to its potential applications in drug discovery.

Logical_Relationship Core This compound Derivatization Chemical Derivatization Core->Derivatization Screening Biological Screening Derivatization->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Drug Potential Drug Candidate Optimization->Drug

Caption: Drug discovery workflow starting from the core compound.

References

Molecular weight and formula of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications in the synthesis of complex heterocyclic structures.

Chemical Properties and Data

This compound is a substituted phenylacetate derivative. Its structure incorporates a bromo and a nitro group on the phenyl ring, making it a versatile precursor for a variety of chemical transformations.

PropertyValueCitation(s)
Molecular Formula C₁₀H₁₀BrNO₄[1]
Molecular Weight 288.09 g/mol [1]
Appearance Solid
Boiling Point 345.2 ± 27.0 °C at 760 mmHg[2]
Density 1.5 ± 0.1 g/cm³[2]
CAS Number 199328-35-3

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 4-bromo-2-nitrochlorotoluene. The following protocol is adapted from a patented procedure for the synthesis of the corresponding carboxylic acid, followed by an esterification step.[3]

Step 1: Synthesis of 4-bromo-2-nitrophenylacetic acid [3]

This step involves the reaction of 4-bromo-2-nitrochlorotoluene with a strong base to form a benzylsodium intermediate, which is then carboxylated.

  • Materials:

    • 4-bromo-2-nitrochlorotoluene

    • Sodium metal

    • Anhydrous tetrahydrofuran (THF)

    • Carbon dioxide (gas or dry ice)

    • Hydrochloric acid (1M)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas inlet, add 50 mL of anhydrous THF and 5.4 g of sodium metal.

    • Slowly add a solution of 25.1 g of 4-bromo-2-nitrochlorotoluene in THF dropwise to the flask, maintaining the reaction temperature at 20°C.

    • After the addition is complete, continue stirring at 30°C for 30 minutes to ensure the formation of the 4-bromo-2-nitrotolylsodium.

    • Gradually heat the reaction mixture to 100°C and stir for 5 hours to facilitate the rearrangement to 4-bromo-2-nitrobenzylsodium.

    • Cool the reaction mixture to room temperature and bubble carbon dioxide gas through the solution (or add crushed dry ice) for 3 hours while maintaining the temperature at 25°C. This reaction forms the sodium salt of 4-bromo-2-nitrophenylacetic acid.

    • Quench the reaction by slowly adding methanol to deactivate any unreacted sodium.

    • Extract the aqueous layer with diethyl ether.

    • Acidify the aqueous layer with 1M hydrochloric acid.

    • Extract the acidified aqueous layer three times with diethyl ether.

    • Combine the ether extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield 4-bromo-2-nitrophenylacetic acid.

Step 2: Esterification to this compound

This is a standard Fischer esterification reaction.

  • Materials:

    • 4-bromo-2-nitrophenylacetic acid (from Step 1)

    • Ethanol (absolute)

    • Concentrated sulfuric acid (catalytic amount)

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the 4-bromo-2-nitrophenylacetic acid in an excess of absolute ethanol in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • The product can be further purified by column chromatography on silica gel.

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.[4] For instance, it can be a precursor for the synthesis of substituted quinolines, a class of compounds with a broad range of pharmaceutical applications.[5][6][7]

Proposed Synthetic Workflow: Synthesis of a Substituted Quinolone

The following diagram illustrates a hypothetical workflow for the synthesis of a 4-hydroxy-6-bromo-8-nitroquinolin-2(1H)-one from this compound. This pathway involves an intramolecular cyclization, a common strategy in heterocyclic synthesis.

G A This compound B Reduction of Nitro Group A->B C Ethyl 2-(2-amino-4-bromophenyl)acetate B->C D Intramolecular Cyclization (e.g., Dieckmann condensation) C->D E 4-Hydroxy-6-bromo-8-nitroquinolin-2(1H)-one D->E G cluster_synthesis Synthesis cluster_purification Purification A 4-bromo-2-nitrochlorotoluene B Reaction with Na then CO2 A->B C 4-bromo-2-nitrophenylacetic acid B->C D Esterification with Ethanol/H+ C->D E Crude this compound D->E F Column Chromatography E->F G Pure this compound F->G

References

Methodological & Application

Application Notes and Protocols for Ethyl 2-(4-bromo-2-nitrophenyl)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a versatile building block in the synthesis of various heterocyclic compounds, particularly indole and oxindole derivatives. The presence of the nitro, bromo, and acetate functionalities allows for a range of chemical transformations, making it a valuable precursor in medicinal chemistry and materials science.

Synthesis of 6-Bromooxindole via Reductive Cyclization

The reductive cyclization of this compound is a primary application, leading to the formation of the valuable 6-bromooxindole scaffold. This structure is a key intermediate in the synthesis of various biologically active molecules. The most common and effective method for this transformation is the reduction of the nitro group followed by intramolecular cyclization.

Experimental Protocol: Reductive Cyclization using Zinc and Acetic Acid

This protocol is adapted from analogous reductions of similar nitrophenylacetate derivatives.

Reaction Scheme:

G reactant This compound product 6-Bromooxindole reactant->product Reductive Cyclization reagents Zn, Acetic Acid

Caption: Reductive cyclization of this compound to 6-bromooxindole.

Materials:

  • This compound

  • Zinc dust

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 3:1 v/v mixture).

  • To this solution, add zinc dust (5.0 - 10.0 eq) portion-wise. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove excess zinc and other insoluble materials. Wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvents.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 6-bromooxindole.

Quantitative Data Summary:

ReagentTypical Molar Excess (eq)Solvent SystemReaction TemperatureTypical Yield Range (%)Reference
Zinc (Zn)5.0 - 10.0Acetic Acid/EthanolReflux60-80Inferred from general protocols for nitro group reduction and subsequent cyclization.
Iron (Fe)3.0 - 5.0Acetic Acid/EthanolReflux50-75Inferred from general protocols for Bechamp reduction.
Tin(II) Chloride3.0 - 5.0Ethanol or Ethyl AcetateRoom Temp to Reflux65-85Inferred from protocols for selective reduction of aromatic nitro compounds.[1]

Potential Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound opens up possibilities for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules. The general workflow for such a reaction would first involve the reductive cyclization to form the bromo-substituted heterocycle, followed by the cross-coupling reaction.

Conceptual Workflow for Suzuki Coupling of 6-Bromooxindole

G cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: Suzuki Coupling A This compound B 6-Bromooxindole A->B Zn / AcOH D 6-Aryl-oxindole B->D C Arylboronic acid C->D catalyst Pd Catalyst, Base

Caption: Two-step synthesis of 6-aryloxindoles from this compound.

General Protocol Considerations for Suzuki Coupling:

  • Catalyst: A variety of palladium catalysts can be employed, with common choices including Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).

  • Base: A base is required to activate the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.

  • Solvent: The choice of solvent depends on the specific catalyst and substrates, with common options including toluene, dioxane, and DMF, often in the presence of water.

  • Reaction Conditions: Reactions are typically heated to ensure completion.

Researchers should optimize these conditions for their specific arylboronic acid coupling partner to achieve the best results.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of important heterocyclic scaffolds. The protocols and conceptual frameworks provided here offer a solid foundation for researchers and drug development professionals to explore its synthetic potential further. The straightforward access to 6-bromooxindole and the potential for subsequent functionalization through cross-coupling reactions highlight its utility in generating diverse molecular architectures for various applications.

References

Application Notes and Protocols: Ethyl 2-(4-bromo-2-nitrophenyl)acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-(4-bromo-2-nitrophenyl)acetate as a key intermediate in the synthesis of pharmaceutically active compounds, with a particular focus on the synthesis of 1,4-benzodiazepine derivatives. This document outlines detailed experimental protocols, relevant quantitative data, and the mechanism of action of the resulting therapeutic agents.

Introduction

This compound is a versatile chemical building block in medicinal chemistry. Its structure, featuring a bromo-substituted and nitro-activated phenyl ring coupled with an ethyl acetate moiety, makes it an ideal precursor for the synthesis of various heterocyclic compounds. The strategic placement of the nitro and acetate groups allows for a straightforward synthetic route to cyclic structures, most notably the 1,4-benzodiazepine core. This scaffold is present in numerous drugs with anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant properties.

The primary synthetic utility of this compound lies in its transformation into 2-amino-5-bromobenzophenone derivatives, which are crucial precursors for benzodiazepine synthesis. The typical synthetic sequence involves the reduction of the nitro group to an amine, followed by reactions to build and subsequently cyclize the diazepine ring.

Application: Synthesis of 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

A prime application of this compound is in the multi-step synthesis of 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, a key analog of the anxiolytic drug diazepam. This synthesis highlights the importance of this intermediate in accessing valuable pharmaceutical scaffolds.

Physicochemical Properties of this compound
PropertyValue
CAS Number 199328-35-3
Molecular Formula C₁₀H₁₀BrNO₄
Molecular Weight 288.10 g/mol
Appearance Solid
Boiling Point 345 °C at 760 mmHg
Purity ≥98%

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-amino-5-bromophenyl)acetate

This protocol describes the selective reduction of the nitro group of this compound to form the corresponding aniline derivative.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add ethanol and water to the flask.

  • To this mixture, add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is often initially vigorous.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the filter cake thoroughly with ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude Ethyl 2-(2-amino-5-bromophenyl)acetate can be purified by column chromatography on silica gel if necessary.

Expected Yield: 85-95%

Protocol 2: Synthesis of 2-Amino-5-bromobenzophenone

This protocol is a conceptual representation of the subsequent step to form the benzophenone intermediate, a common precursor for benzodiazepines. Direct conversion from the acetate is complex; a more common route involves starting from 2-amino-5-bromobenzoic acid. This protocol is provided for context within the overall synthetic strategy.

Materials:

  • Ethyl 2-(2-amino-5-bromophenyl)acetate (or a more suitable starting material like 2-amino-5-bromobenzonitrile)

  • Phenylmagnesium bromide (PhMgBr) in THF

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (Conceptual):

  • The ester or a related derivative would be reacted with a Grignard reagent, such as phenylmagnesium bromide, in an anhydrous ether or THF.

  • The reaction would be performed under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 0 °C).

  • After the reaction is complete, it would be quenched by the careful addition of an aqueous acid solution (e.g., HCl).

  • The product would then be extracted into an organic solvent, washed with a basic solution (e.g., NaHCO₃) and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated.

  • Purification would typically be achieved by column chromatography or recrystallization.

Protocol 3: Synthesis of 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

This protocol outlines the cyclization step to form the benzodiazepine ring from a 2-aminobenzophenone precursor.

Materials:

  • 2-Amino-5-bromobenzophenone

  • Glycine ethyl ester hydrochloride

  • Pyridine

  • Heating source

  • Ethanol

Procedure:

  • A mixture of 2-amino-5-bromobenzophenone and glycine ethyl ester hydrochloride in pyridine is heated.

  • The reaction mixture is heated at reflux for several hours.

  • The progress of the cyclization is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to yield the pure 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
1This compoundEthyl 2-(2-amino-5-bromophenyl)acetateFe, NH₄Cl85-95%
22-Amino-5-bromobenzophenone7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-oneGlycine ethyl ester HCl, Pyridine70-85%

Visualizations

Logical Synthesis Workflow

G A This compound B Ethyl 2-(2-amino-5-bromophenyl)acetate A->B Nitro Group Reduction C 2-Amino-5-bromobenzophenone (Intermediate) B->C Further Transformation D 7-bromo-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one C->D Cyclization with Glycine Equivalent

Caption: Synthetic pathway from the intermediate to the final product.

Mechanism of Action: Benzodiazepine Signaling Pathway

Benzodiazepines, the class of drugs synthesized from intermediates like this compound, exert their therapeutic effects by modulating the activity of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system.[1]

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[2][3] This binding does not activate the receptor directly but enhances the effect of GABA when it binds to its own site.[1] The potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane.[1][4] This hyperpolarization makes it more difficult for the neuron to fire, resulting in a calming or inhibitory effect on the nervous system.[1] This mechanism underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines.[1]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel Enhances Opening Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds (Allosteric Site) GABA->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Increased Cl- Influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Leads to

Caption: Benzodiazepine action on the GABA-A receptor.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[1] Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a valuable building block, and its functionalization via Suzuki coupling opens avenues to a diverse range of substituted 2-nitrophenylacetic acid derivatives. These products are key intermediates in the synthesis of various biologically active compounds and materials.

The presence of an ortho-nitro group in this compound introduces significant electronic and steric challenges to the Suzuki coupling reaction. The strong electron-withdrawing nature of the nitro group can deactivate the aryl bromide towards oxidative addition, the rate-determining step of the catalytic cycle. Furthermore, the steric hindrance imposed by the ortho-nitro group can impede the approach of the palladium catalyst and the boronic acid, often leading to lower reaction yields compared to less substituted analogues. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore crucial for achieving successful coupling.

Data Presentation: Representative Suzuki Coupling Reactions of Electron-Deficient Aryl Bromides

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl 4-bromophenylacetatePhenylboronic acidPd(OAc)₂ (1.8)-Na₂CO₃[bmim]PF₆:H₂O100-1051High
2Ethyl 4-bromophenylacetatePhenylboronic acidPd(OAc)₂ (0.5)-Na₂CO₃Acetone:H₂O40-451High
3Ethyl 4-bromophenylacetatePhenylboronic acidPd(OAc)₂ (cat.)-K₂CO₃H₂O90-951High
44-BromoacetophenonePhenylboronic acidPdCu@Ti₃C₂ (cat.)-K₂CO₃H₂ORT-100198
5Methyl 4-bromobenzoate2-Pyridineboronic acid pinacol ester(TMEDA)Ni(o-tolyl)Cl (3)PPh₂Me (cat.)K₃PO₄Dioxane901294

Note: The yields for entries 1-3 with Ethyl 4-bromophenylacetate were reported as "significant" or "high" in the source material.[2] The data for entries 4 and 5 are provided to illustrate the coupling of other electron-deficient aryl bromides.[3][4]

Experimental Protocols

The following is a general protocol for the Suzuki coupling reaction of this compound with an arylboronic acid. This protocol is adapted from established procedures for similar substrates and should be optimized for specific arylboronic acids.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) (1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos, PPh₃) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, or aqueous mixtures)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, the ligand (if used), and the base.

  • Inert Atmosphere: Seal the flask with a septum or screw cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove any oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired Ethyl 2-(4-aryl-2-nitrophenyl)acetate.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr_prime BXOH X-B(OH)₂ Transmetalation->BXOH RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ (Arylboronic acid) Ar_prime_BOH2->Transmetalation Base Base Base->Transmetalation Experimental_Workflow Start Start Setup Combine Reactants: - this compound - Arylboronic acid - Catalyst & Ligand - Base Start->Setup Inert Establish Inert Atmosphere (Purge with Ar or N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir Reaction Mixture Solvent->React Monitor Monitor Reaction Progress (TLC or LC-MS) React->Monitor Workup Aqueous Work-up: - Dilute with organic solvent - Wash with water and brine Monitor->Workup Reaction Complete Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify Product Isolated Product: Ethyl 2-(4-aryl-2-nitrophenyl)acetate Purify->Product

References

Application Notes and Protocols for the Reduction of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in Ethyl 2-(4-bromo-2-nitrophenyl)acetate to yield the corresponding aniline, Ethyl 2-(2-amino-4-bromophenyl)acetate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols outlined below are based on established methods for the reduction of nitroarenes, with a focus on chemoselectivity to preserve the bromo and ethyl ester functionalities of the target molecule.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The target molecule, this compound, possesses two functional groups—a bromine atom and an ethyl ester—that are susceptible to reduction or hydrolysis under certain conditions. Therefore, the choice of the reduction method is crucial to ensure high yield and purity of the desired product, Ethyl 2-(2-amino-4-bromophenyl)acetate. This document details three common and effective methods for this transformation: catalytic hydrogenation, reduction with iron powder in the presence of an acidic agent, and reduction using sodium dithionite.

Comparative Data of Reduction Methods

The following table summarizes the typical quantitative data for the different reduction methods discussed. The data is compiled from literature precedents on substrates with similar functional groups and is intended to provide a comparative overview to aid in method selection.

MethodReagents/CatalystTypical Yield (%)Typical Reaction Time (h)Key AdvantagesKey Disadvantages
Catalytic HydrogenationH₂, Pd/C or Raney Nickel85-952-8High efficiency, clean reaction, simple workup.Potential for dehalogenation with Pd/C, requires specialized pressure equipment.[1][2][3]
Iron/Ammonium ChlorideFe, NH₄Cl, Ethanol/Water80-901-4Cost-effective, high functional group tolerance, milder than other metal/acid systems.[4][5]Workup can be tedious to remove iron salts.[4]
Sodium DithioniteNa₂S₂O₄, Solvent/Water75-902-6Mild conditions, excellent chemoselectivity, metal-free.[6][7][8]May require elevated temperatures for less reactive substrates.

Experimental Protocols

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient method for the reduction of nitro groups.[9] However, care must be taken to avoid dehalogenation, which can be a significant side reaction with palladium on carbon (Pd/C) catalysts.[10] The use of Raney Nickel is often preferred for substrates containing aromatic halides.[10]

Protocol using Raney Nickel:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (to achieve a concentration of 0.1-0.5 M).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (5-10% by weight of the substrate).

  • Inerting: Seal the vessel and purge with nitrogen gas three to five times to remove all oxygen.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (typically 3-5 bar) and commence vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of aliquots.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Raney Nickel. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(2-amino-4-bromophenyl)acetate. The product can be purified further by column chromatography on silica gel if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Add Substrate and Solvent to Reactor B Add Raney Nickel under Inert Atmosphere A->B C Seal and Purge with Nitrogen B->C D Introduce and Pressurize with Hydrogen C->D E Stir Vigorously D->E F Monitor Reaction E->F G Vent Hydrogen and Purge with Nitrogen F->G Reaction Complete H Filter to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify Product I->J

Catalytic Hydrogenation Workflow
Method 2: Reduction with Iron and Ammonium Chloride

The use of iron powder in the presence of a mild acid source like ammonium chloride is a classic, cost-effective, and highly chemoselective method for the reduction of nitroarenes.[4][5] This method is known to tolerate a wide range of functional groups.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio).

  • Reagent Addition: To the stirred solution, add ammonium chloride (4-5 eq) followed by iron powder (3-5 eq).

  • Reaction: Heat the mixture to reflux (typically 70-80 °C). The reaction is often exothermic initially.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of celite to remove the iron and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to afford the crude Ethyl 2-(2-amino-4-bromophenyl)acetate. Purify by column chromatography if necessary.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Combine Substrate, Solvents, NH4Cl, and Fe Powder B Heat to Reflux A->B C Monitor by TLC/LC-MS B->C D Cool and Filter through Celite C->D Reaction Complete E Concentrate Filtrate D->E F Aqueous Workup and Extraction E->F G Dry and Concentrate Organic Phase F->G H Purify Product G->H

Iron/Ammonium Chloride Reduction Workflow
Method 3: Reduction with Sodium Dithionite

Sodium dithionite (also known as sodium hydrosulfite) is a mild and versatile reducing agent that is particularly useful for substrates with sensitive functional groups.[8] It offers a metal-free alternative for the reduction of nitroarenes.[8]

Protocol:

  • Solution Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent system, such as a mixture of an organic solvent (e.g., ethanol, methanol, or THF) and water.

  • Dithionite Addition: In a separate flask, prepare a solution of sodium dithionite (3-5 eq) in water. Add the sodium dithionite solution dropwise to the stirred solution of the nitro compound. The reaction may be exothermic.

  • Reaction: Heat the reaction mixture (typically 50-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature.

  • Extraction: If a biphasic system is not already present, add water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with saturated brine solution, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(2-amino-4-bromophenyl)acetate. The product can be purified by column chromatography if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve Substrate in Solvent System C Add Dithionite Solution to Substrate A->C B Prepare Aqueous Sodium Dithionite Solution B->C D Heat and Stir C->D E Monitor by TLC/LC-MS D->E F Cool and Perform Aqueous Workup E->F Reaction Complete G Extract with Organic Solvent F->G H Dry and Concentrate Organic Phase G->H I Purify Product H->I

Sodium Dithionite Reduction Workflow

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (Raney Nickel, Pd/C). Handle with extreme care and follow all safety protocols for high-pressure reactions.

  • The reduction with iron powder can be exothermic. Use appropriate cooling and add reagents portion-wise if necessary.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols: Hydrolysis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The hydrolysis of its ester functional group to the corresponding carboxylic acid, 2-(4-bromo-2-nitrophenyl)acetic acid, is a critical transformation. This document provides detailed application notes and experimental protocols for the efficient hydrolysis of this ester under both acidic and basic conditions. The protocols are designed to be reproducible and scalable for research and development purposes.

Reaction Overview

The hydrolysis of this compound involves the cleavage of the ester bond to yield 2-(4-bromo-2-nitrophenyl)acetic acid and ethanol. This reaction can be effectively catalyzed by either an acid or a base. The presence of electron-withdrawing nitro and bromo groups on the phenyl ring influences the reactivity of the ester.

Figure 1: General Reaction Scheme

cluster_reagents Reagents cluster_conditions Conditions cluster_products Products This compound This compound 2-(4-bromo-2-nitrophenyl)acetic acid 2-(4-bromo-2-nitrophenyl)acetic acid This compound->2-(4-bromo-2-nitrophenyl)acetic acid Hydrolysis Ethanol Ethanol This compound->Ethanol Acid or Base Catalyst\n(e.g., H2SO4 or NaOH)\nSolvent (e.g., H2O, Ethanol/H2O)\nHeat Acid or Base Catalyst (e.g., H2SO4 or NaOH) Solvent (e.g., H2O, Ethanol/H2O) Heat

Caption: General hydrolysis of this compound.

Data Presentation: Comparison of Hydrolysis Conditions

The following table summarizes typical quantitative data for the hydrolysis of this compound under various conditions. These values are based on literature for analogous compounds and are intended to serve as a starting point for optimization.

Condition ID Catalyst Concentration Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
B-1 Sodium Hydroxide (NaOH)2 MEthanol/Water (1:1)602~95High yield, relatively fast reaction.
B-2 Sodium Hydroxide (NaOH)1 MEthanol/Water (1:1)80 (reflux)1~93Faster reaction at higher temperature.
B-3 Potassium Hydroxide (KOH)2 MDioxane/Water (1:1)703~92Alternative base and solvent system.
A-1 Sulfuric Acid (H₂SO₄)50% (v/v)Water100 (reflux)6~85Slower than base-catalyzed methods.
A-2 Hydrochloric Acid (HCl)6 MWater100 (reflux)8~80Common strong acid catalyst.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol describes the hydrolysis of this compound using sodium hydroxide.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Addition of Base: While stirring, add a 2 M aqueous solution of sodium hydroxide (2 equivalents).

  • Reaction: Attach a reflux condenser and heat the mixture to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. If ethanol was used as a co-solvent, remove it under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with water. d. Wash the aqueous solution with ethyl acetate to remove any unreacted starting material. Discard the organic layer. e. Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of 2-(4-bromo-2-nitrophenyl)acetic acid will form.

  • Isolation and Purification: a. Collect the solid product by vacuum filtration and wash with cold deionized water. b. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). c. Dry the purified product under vacuum to yield 2-(4-bromo-2-nitrophenyl)acetic acid as a solid.

Figure 2: Workflow for Base-Catalyzed Hydrolysis

start Start dissolve Dissolve Ester in Ethanol/Water start->dissolve add_base Add NaOH Solution dissolve->add_base reflux Heat at 60°C for 2h add_base->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Ethanol cool->evaporate wash Wash with Ethyl Acetate evaporate->wash acidify Acidify with HCl to pH 1-2 wash->acidify filter Filter and Wash Solid acidify->filter recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Step-by-step workflow for the saponification of the ester.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol details the hydrolysis using a strong acid catalyst.

Materials:

  • This compound

  • Sulfuric Acid (H₂SO₄), concentrated

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent) and a 50% (v/v) aqueous solution of sulfuric acid.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the reaction by TLC. The reaction is generally slower than the base-catalyzed method and may take 6-8 hours to complete.

  • Work-up: a. Cool the reaction mixture to room temperature and pour it over crushed ice. b. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic extracts and wash with deionized water, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. b. Purify the crude product by recrystallization from a suitable solvent system. c. Dry the purified 2-(4-bromo-2-nitrophenyl)acetic acid under vacuum.

Figure 3: Workflow for Acid-Catalyzed Hydrolysis

start Start add_reagents Combine Ester and Aqueous H2SO4 start->add_reagents reflux Heat to Reflux for 6-8h add_reagents->reflux cool Cool and Pour over Ice reflux->cool extract Extract with Ethyl Acetate cool->extract wash Wash with Water and Brine extract->wash dry_organic Dry with Na2SO4 wash->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate recrystallize Recrystallize concentrate->recrystallize dry_product Dry Product recrystallize->dry_product end End dry_product->end

Caption: Step-by-step workflow for the acid-catalyzed hydrolysis.

Signaling Pathways and Logical Relationships

The choice between acid- and base-catalyzed hydrolysis depends on the stability of the substrate to the reaction conditions and the desired work-up procedure. The following diagram illustrates the decision-making process and the mechanistic pathways.

Figure 4: Mechanistic Decision Pathway

cluster_start Starting Material cluster_pathways Hydrolysis Pathways cluster_intermediates Key Intermediates / States cluster_workup Work-up cluster_product Final Product start_ester This compound base_cat Base-Catalyzed (Saponification) start_ester->base_cat acid_cat Acid-Catalyzed start_ester->acid_cat carboxylate Carboxylate Salt (Water Soluble) base_cat->carboxylate Forms salt carboxylic_acid_organic Carboxylic Acid (Organic Soluble) acid_cat->carboxylic_acid_organic Forms acid directly acidification Acidification & Precipitation carboxylate->acidification extraction Extraction carboxylic_acid_organic->extraction final_product 2-(4-bromo-2-nitrophenyl)acetic acid acidification->final_product extraction->final_product

Caption: Decision pathway for selecting the hydrolysis method.

Conclusion

Both base-catalyzed and acid-catalyzed hydrolysis are effective methods for converting this compound to its corresponding carboxylic acid. The base-catalyzed approach generally offers higher yields and faster reaction times. However, the choice of method may be influenced by the presence of other functional groups in the molecule that may be sensitive to acidic or basic conditions. The provided protocols and data serve as a comprehensive guide for researchers to perform and optimize this important chemical transformation.

Application Notes and Protocols for the Gram-Scale Synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides two detailed and reliable synthetic protocols for the gram-scale preparation of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a valuable intermediate in pharmaceutical and organic synthesis. The protocols described are the direct Fischer-Speier esterification of 4-bromo-2-nitrophenylacetic acid and a higher-yield, two-step method involving the formation of an acyl chloride intermediate using thionyl chloride. These methods are designed for researchers, scientists, and professionals in drug development, offering clear, step-by-step instructions to ensure reproducibility and safety.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Its bifunctional nature, possessing both an electrophilic carbon center and a reactive aromatic ring, makes it a versatile precursor in medicinal chemistry and materials science. The following protocols detail robust methods for its synthesis from the commercially available 4-bromo-2-nitrophenylacetic acid.

Chemical Reaction Scheme

The synthesis of this compound from 4-bromo-2-nitrophenylacetic acid can be achieved via two primary routes:

Method A: Fischer-Speier Esterification

Method A Reaction Scheme

Method B: Acyl Chloride Formation followed by Esterification

Method B Reaction Scheme

Data Presentation: Properties of Chemicals

A summary of the physical and chemical properties of the reactants, reagents, and the final product is provided in the table below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)CAS Number
4-Bromo-2-nitrophenylacetic acidC₈H₆BrNO₄260.04Light yellow to white crystalline solid165.0 - 169.0N/A6127-11-3
Ethanol (anhydrous)C₂H₆O46.07Colorless liquid-114.178.3764-17-5
Sulfuric acidH₂SO₄98.08Colorless, viscous liquid103377664-93-9
Thionyl chlorideSOCl₂118.97Colorless to pale yellow fuming liquid-104.5767719-09-7
PyridineC₅H₅N79.10Colorless liquid with a strong, unpleasant odor-41.6115.2110-86-1
This compoundC₁₀H₁₀BrNO₄288.09White to yellow powder or crystalsN/A345 (at 760 mmHg)199328-35-3

Experimental Protocols

Method A: Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of 4-bromo-2-nitrophenylacetic acid with ethanol.

Materials and Equipment:

  • 4-Bromo-2-nitrophenylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-nitrophenylacetic acid (10.0 g, 38.5 mmol).

  • Add anhydrous ethanol (100 mL) to the flask and stir until the solid is partially dissolved.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirred suspension.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer it to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Method B: Esterification via Acyl Chloride Intermediate

This protocol involves the conversion of the carboxylic acid to its acyl chloride, followed by reaction with ethanol. This method is often faster and provides higher yields.

Materials and Equipment:

  • 4-Bromo-2-nitrophenylacetic acid

  • Thionyl chloride

  • Anhydrous ethanol

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask (250 mL) with a reflux condenser and a gas outlet to a trap

  • Heating mantle with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a fume hood, add 4-bromo-2-nitrophenylacetic acid (10.0 g, 38.5 mmol) and a magnetic stir bar to a 250 mL round-bottom flask.

  • Add anhydrous dichloromethane (100 mL) to the flask.

  • Slowly add thionyl chloride (5.0 mL, 68.5 mmol) to the stirred suspension at room temperature.

  • Add a catalytic amount of pyridine (2-3 drops).

  • Attach a reflux condenser with a gas outlet connected to a basic trap (e.g., NaOH solution) to neutralize the evolved HCl and SO₂ gases.

  • Heat the mixture to reflux (approximately 40°C) for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Allow the reaction to cool to room temperature and then carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (50 mL) and cool the flask in an ice bath.

  • In a separate flask, prepare a solution of anhydrous ethanol (10 mL) in anhydrous dichloromethane (20 mL).

  • Add the ethanol solution dropwise to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding water (50 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Bromo-2-nitrophenylacetic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[1]

  • Thionyl Chloride: Toxic if inhaled and harmful if swallowed.[2][3] It causes severe skin burns and eye damage.[2][4] Reacts violently with water, releasing toxic gases.[2][4] Handle with extreme care under anhydrous conditions.

  • Sulfuric Acid: Causes severe skin burns and eye damage. Handle with care and add it slowly to other solutions.

  • Pyridine: Highly flammable liquid and vapor.[5][6] Harmful if swallowed, in contact with skin, or if inhaled.[5][7][8][9]

  • Ethanol: Highly flammable liquid and vapor.[10][11][12] Keep away from heat, sparks, and open flames.[10][11][12]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via the two described methods.

SynthesisWorkflow cluster_start Starting Material cluster_methodA Method A: Fischer Esterification cluster_methodB Method B: Acyl Chloride Route cluster_product Final Product start 4-Bromo-2-nitrophenylacetic Acid reflux Reflux with Ethanol & Sulfuric Acid start->reflux Ethanol, H₂SO₄ acyl_chloride React with Thionyl Chloride start->acyl_chloride SOCl₂, Pyridine (cat.) workupA Aqueous Workup reflux->workupA purifyA Column Chromatography workupA->purifyA product This compound purifyA->product esterificationB React with Ethanol acyl_chloride->esterificationB Ethanol workupB Aqueous Workup esterificationB->workupB purifyB Column Chromatography workupB->purifyB purifyB->product

Caption: Synthetic routes to this compound.

References

Application of Ethyl 2-(4-bromo-2-nitrophenyl)acetate in Medicinal Chemistry: A Versatile Intermediate for Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a valuable synthetic intermediate in medicinal chemistry, primarily serving as a precursor for the synthesis of various heterocyclic compounds with significant biological activities. Its bifunctional nature, possessing both an electrophilic ester group and a nitro group that can be readily converted to a nucleophilic amine, makes it a versatile building block for constructing complex molecular architectures. This document provides a detailed overview of its application, focusing on the synthesis of 1,4-benzodiazepin-2-ones, a class of compounds known for their potent pharmacological effects, particularly as modulators of the central nervous system.

Key Application: Synthesis of 1,4-Benzodiazepin-2-ones

A prominent application of this compound is in the multi-step synthesis of 7-bromo-substituted 1,4-benzodiazepin-2-ones. These compounds are analogues of clinically significant drugs like diazepam and are known to exhibit anxiolytic, sedative, and anticonvulsant properties through their interaction with γ-aminobutyric acid type A (GABAA) receptors.[1]

The general synthetic strategy involves three key transformations:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding Ethyl 2-(2-amino-4-bromophenyl)acetate.

  • Acylation of the Amine: The newly formed aniline is then acylated, for instance, with a benzoyl group.

  • Intramolecular Cyclization: The final step involves an intramolecular cyclization reaction to form the seven-membered diazepine ring of the 1,4-benzodiazepin-2-one scaffold.

This synthetic pathway allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Experimental Protocols

The following protocols are representative examples of the synthetic steps involved in the conversion of this compound to a 7-bromo-1,4-benzodiazepin-2-one derivative.

Protocol 1: Reduction of this compound

This protocol describes the catalytic hydrogenation of the nitro group to an amine.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(2-amino-4-bromophenyl)acetate, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Acylation and Cyclization to form 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

This protocol outlines a potential pathway for the acylation of the amine and subsequent cyclization to the benzodiazepine core.

Materials:

  • Ethyl 2-(2-amino-4-bromophenyl)acetate

  • Benzoyl chloride (or a suitable benzoylating agent)

  • A suitable base (e.g., pyridine, triethylamine)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

  • Ammonia in methanol

  • Sodium methoxide

Procedure:

Step A: Acylation

  • Dissolve Ethyl 2-(2-amino-4-bromophenyl)acetate in a dry aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.

  • Add a base like pyridine or triethylamine to the solution.

  • Cool the mixture in an ice bath and slowly add benzoyl chloride.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acylated intermediate.

Step B: Cyclization

  • The crude acylated intermediate is then treated with a solution of ammonia in methanol.

  • Alternatively, cyclization can be promoted by a base such as sodium methoxide in a suitable solvent.[2]

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the intramolecular cyclization and formation of the lactam ring.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction is worked up by neutralizing the base, followed by extraction of the product with an organic solvent.

  • The crude product is then purified by recrystallization or column chromatography to yield 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Data Presentation

The following table summarizes representative data for the synthesis and biological activity of a 7-bromo-1,4-benzodiazepin-2-one derivative.

ParameterValueReference
Synthesis
Yield of Nitro ReductionHigh (often >90%)[2]
Yield of CyclizationVariable (dependent on conditions)[2]
Pharmacology
Target ReceptorGABAA Receptor[1]
Binding Affinity (Ki)Varies with subunit composition[3]
In vitro Potency (IC50)Dependent on assay conditions[4]
In vivo EffectAnxiolytic, Sedative[5]

Signaling Pathway and Experimental Workflow

GABAA Receptor Modulation

The synthesized 7-bromo-1,4-benzodiazepin-2-ones act as positive allosteric modulators of the GABAA receptor. These receptors are ligand-gated ion channels that are crucial for inhibitory neurotransmission in the central nervous system. The binding of benzodiazepines to a specific site on the GABAA receptor enhances the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in a calming or sedative effect.

Caption: Allosteric modulation of the GABA-A receptor by 7-bromo-1,4-benzodiazepin-2-one.

Synthetic Workflow

The overall process from the starting material to the final bioactive compound can be visualized as a multi-step synthetic workflow.

Synthetic_Workflow Start This compound Intermediate1 Ethyl 2-(2-amino-4-bromophenyl)acetate Start->Intermediate1 Nitro Reduction (e.g., H2, Pd/C) Intermediate2 Acylated Intermediate Intermediate1->Intermediate2 Acylation (e.g., Benzoyl Chloride) Product 7-Bromo-1,4-benzodiazepin-2-one Intermediate2->Product Intramolecular Cyclization Bioactivity Biological Evaluation (GABAA Receptor Binding Assay) Product->Bioactivity Pharmacological Testing

Caption: Synthetic workflow for 7-bromo-1,4-benzodiazepin-2-one.

References

Application Notes and Protocols: Derivatization of Ethyl 2-(4-bromo-2-nitrophenyl)acetate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a versatile starting material for the synthesis of novel heterocyclic compounds with potential biological activity. The protocols detailed below focus on the synthesis of quinoxalinone derivatives and their subsequent evaluation as anticancer and antimicrobial agents.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The presence of a reactive bromoacetyl group and a nitro-substituted aromatic ring allows for the construction of a variety of heterocyclic systems. One particularly promising class of derivatives are quinoxalinones, which have demonstrated a broad range of pharmacological activities, including potent anticancer and antimicrobial effects. The nitro group, often a precursor to a bioactive amino group, can also play a crucial role in the biological mechanism of action of these compounds.

This document outlines a detailed protocol for the synthesis of 3-(4-bromo-2-nitrophenyl)quinoxalin-2(1H)-one, a representative quinoxalinone derivative, and provides standardized methods for its biological screening.

Data Presentation

Table 1: In Vitro Anticancer Activity of Representative Quinoxalinone Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Quinoxalinone Derivative A PC-3 (Prostate)4.11[1]
Quinoxalinone Derivative B PC-3 (Prostate)2.11[1]
Quinoxalinone Derivative C HCT116 (Colon)4.4[2]
Quinoxalinone Derivative D MCF-7 (Breast)5.3[2]
Quinoxalinone Derivative E A549 (Lung)9.32[3]
Doxorubicin (Control) Hela, MCF7, HCT-1162.35, 4.57, 2.11[4]
5-Fluorouracil (Control) A549 (Lung)4.89[3]
Table 2: In Vitro Antimicrobial Activity of Representative Quinoxalinone Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
Quinoxalinone Analog 1 S. aureus4[1]
Quinoxalinone Analog 2 B. subtilis8[1]
Quinoxalinone Analog 3 MRSA8[1]
Quinoxalinone Analog 4 E. coli4[1]
Ciprofloxacin (Control) --[5]

Experimental Protocols

Synthesis of 3-(4-bromo-2-nitrophenyl)quinoxalin-2(1H)-one

This protocol describes the synthesis of a quinoxalinone derivative from this compound and o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add a solution of o-phenylenediamine (1 equivalent) in ethanol to the flask.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 3-(4-bromo-2-nitrophenyl)quinoxalin-2(1H)-one.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Biological Screening Protocols

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., PC-3, MCF-7, A549)

  • Normal human cell line (for cytotoxicity comparison)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized quinoxalinone derivatives

  • Doxorubicin or other standard anticancer drug (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture the cancer and normal cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of the synthesized quinoxalinone derivatives and the positive control in DMSO. Prepare serial dilutions of the compounds in the cell culture medium.

  • Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Synthesized quinoxalinone derivatives

  • Ciprofloxacin or other standard antibiotic (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

  • Prepare a stock solution of the synthesized quinoxalinone derivatives and the positive control in DMSO.

  • Perform serial two-fold dilutions of the test compounds and the positive control in MHB in a 96-well microplate.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control (broth with bacteria and DMSO) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Visualizations

Synthesis_Workflow start This compound reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction reagent o-Phenylenediamine reagent->reaction product 3-(4-bromo-2-nitrophenyl)quinoxalin-2(1H)-one reaction->product screening Biological Screening product->screening anticancer Anticancer Activity (MTT Assay) screening->anticancer antimicrobial Antimicrobial Activity (Broth Microdilution) screening->antimicrobial

Caption: Synthetic workflow for the derivatization of this compound and subsequent biological screening.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinoxalinone Quinoxalinone Derivative Quinoxalinone->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the potential inhibitory action of quinoxalinone derivatives.[6][7][8]

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior Precursor Precursor Synthesis (UDP-NAG & UDP-NAM-pentapeptide) Lipid_Carrier Lipid Carrier Cycle Precursor->Lipid_Carrier Translocation Translocation of Precursors Lipid_Carrier->Translocation Polymerization Glycan Chain Polymerization (Transglycosylation) Translocation->Polymerization Crosslinking Peptide Cross-linking (Transpeptidation) Polymerization->Crosslinking Cell_Wall Mature Peptidoglycan Cell Wall Crosslinking->Cell_Wall Quinoxalinone Quinoxalinone Derivative Quinoxalinone->Crosslinking Potential Inhibition

Caption: The bacterial cell wall synthesis pathway, a potential target for antimicrobial quinoxalinone derivatives.[9][10][11]

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of valuable heterocyclic compounds, namely 7-bromooxindole and a quinoline precursor, utilizing Ethyl 2-(4-bromo-2-nitrophenyl)acetate as a common starting material. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.

Protocol 1: Synthesis of 7-Bromooxindole via Reductive Cyclization

This protocol details the synthesis of 7-bromooxindole, a key intermediate for various biologically active molecules, through the reductive cyclization of this compound. The reaction involves the reduction of the nitro group to an amine, which subsequently undergoes intramolecular cyclization to form the oxindole ring system.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis of 7-bromooxindole is provided below.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (4:1, v/v).

  • Reaction Initiation: To the stirred suspension, add a catalytic amount of concentrated hydrochloric acid (0.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 7-bromooxindole.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsAmountYield (%)
This compound288.090.011.02.88 g-
Iron Powder55.850.055.02.79 g-
Concentrated HCl36.460.0020.2~0.17 mL-
7-Bromooxindole212.04---Target: >70%

Logical Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound E Reflux (2-4h) A->E B Iron Powder B->E C Ethanol/Water C->E D Conc. HCl D->E F Filtration E->F G Extraction F->G H Column Chromatography G->H I 7-Bromooxindole H->I

Caption: Workflow for the synthesis of 7-bromooxindole.

Protocol 2: Synthesis of a Quinoline Precursor via Modified Combes Quinoline Synthesis

This protocol outlines a plausible synthetic route towards a quinoline derivative, starting from this compound. This multi-step synthesis first involves the reduction of the nitro group to form an aniline intermediate, which is then reacted with an acetylenic compound in the presence of a Lewis acid catalyst to construct the quinoline scaffold.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(2-amino-4-bromophenyl)acetate

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4.0 eq).

  • Reflux: Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aniline intermediate.

Step 2: Synthesis of Ethyl 2-(7-bromo-4-phenylquinolin-2-yl)acetate

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, dissolve the crude Ethyl 2-(2-amino-4-bromophenyl)acetate (1.0 eq) and phenylacetylene (1.2 eq) in anhydrous 1,2-dichloroethane.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) chloride (0.1 eq).

  • Reaction: Heat the reaction mixture at 80 °C for 12-16 hours.

  • Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract with dichloromethane. The combined organic layers are dried and concentrated. Purify the residue by column chromatography to yield the desired quinoline derivative.

Data Presentation:

Reactant/Product (Step 1)Molecular Weight ( g/mol )MolesEquivalentsAmount
This compound288.090.011.02.88 g
Tin(II) chloride dihydrate225.630.044.09.03 g
Reactant/Product (Step 2) Molecular Weight ( g/mol ) Moles Equivalents Amount
Ethyl 2-(2-amino-4-bromophenyl)acetate258.11~0.011.0~2.58 g
Phenylacetylene102.140.0121.21.23 g
Iron(III) chloride162.200.0010.10.16 g
Ethyl 2-(7-bromo-4-phenylquinolin-2-yl)acetate384.25--Target

Signaling Pathway Diagram:

G Start This compound Intermediate Ethyl 2-(2-amino-4-bromophenyl)acetate Start->Intermediate Reduction Product Ethyl 2-(7-bromo-4-phenylquinolin-2-yl)acetate Intermediate->Product Cyclization Reagent1 SnCl2·2H2O Reagent1->Intermediate Reagent2 Phenylacetylene, FeCl3 Reagent2->Product

Caption: Synthetic pathway to a quinoline derivative.

Scale-Up Synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a key intermediate in pharmaceutical and fine chemical synthesis. The following sections outline the synthetic strategy, detailed experimental procedures, safety considerations, and key parameters for process optimization and scale-up.

Synthetic Strategy

The most viable and scalable synthetic route to this compound involves a two-step process starting from commercially available 4-bromo-2-nitrotoluene. The first step is the conversion of 4-bromo-2-nitrotoluene to 4-bromo-2-nitrophenylacetic acid. The second step is the Fischer esterification of the resulting carboxylic acid with ethanol to yield the target ester.

G cluster_0 Step 1: Synthesis of 4-bromo-2-nitrophenylacetic acid cluster_1 Step 2: Fischer Esterification 4-bromo-2-nitrotoluene 4-bromo-2-nitrotoluene Intermediate_1 Sodium 4-bromo-2-nitrobenzyl 4-bromo-2-nitrophenylacetic_acid 4-bromo-2-nitrophenylacetic acid Ethyl_ester This compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-bromo-2-nitrophenylacetic acid

This procedure is adapted from a patented method and is suitable for laboratory-scale synthesis with considerations for scale-up.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Quantity (Lab Scale)Moles (Lab Scale)
4-bromo-2-nitrotoluene216.04-21.6 g0.1 mol
Sodium metal22.990.974.6 g0.2 mol
Toluene92.140.867200 mL-
Carbon dioxide (solid)44.011.56Excess-
Diethyl ether74.120.7133 x 100 mL-
Hydrochloric acid (1 M)36.46~1.0As needed-
Anhydrous sodium sulfate142.042.664--

Procedure:

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add toluene (200 mL) and sodium metal (4.6 g), cut into small pieces.

  • Formation of the Sodium Salt: Heat the mixture to reflux with vigorous stirring to form a fine suspension of molten sodium.

  • Addition of Starting Material: Slowly add a solution of 4-bromo-2-nitrotoluene (21.6 g) in toluene (50 mL) to the refluxing suspension over 1 hour. The reaction is exothermic. Maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours until the sodium is consumed.

  • Carbonation: Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath. Cautiously add crushed dry ice (carbon dioxide) in portions with vigorous stirring. The color of the reaction mixture will change. Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water (100 mL). Separate the aqueous layer and wash the organic layer with water (2 x 50 mL). Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH 1-2 with 1 M hydrochloric acid. A precipitate of 4-bromo-2-nitrophenylacetic acid will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the purified product under vacuum.

Expected Yield: 85-95%

Step 2: Fischer Esterification to this compound

This is a general protocol for Fischer esterification, which can be optimized for scale-up.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Quantity (Lab Scale)Moles (Lab Scale)
4-bromo-2-nitrophenylacetic acid260.05-26.0 g0.1 mol
Ethanol (absolute)46.070.789150 mLExcess
Sulfuric acid (concentrated)98.081.842-3 mLCatalytic
Toluene92.140.867100 mL-
Saturated sodium bicarbonate solution-~1.0As needed-
Brine-~1.250 mL-
Anhydrous sodium sulfate142.042.664--

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine 4-bromo-2-nitrophenylacetic acid (26.0 g), ethanol (150 mL), and toluene (100 mL).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (2-3 mL) to the mixture with stirring.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate).

Expected Yield: 80-90%

Scale-Up Considerations and Process Optimization

Safety Considerations
  • Nitrated Compounds: The synthesis involves nitrated aromatic compounds, which can be thermally unstable and potentially explosive, especially at larger scales.[2][3][4] A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), is crucial before proceeding to a pilot scale.[2][3]

  • Exothermic Reactions: The formation of the sodium salt in Step 1 and the nitration reaction to prepare the starting material (if necessary) are highly exothermic.[2][4] Proper heat management through controlled addition rates, efficient cooling, and monitoring of the internal temperature is critical to prevent runaway reactions.[2][4]

  • Corrosive Reagents: The use of concentrated sulfuric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.[5][6]

  • Sodium Metal: Sodium metal is highly reactive with water and air. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

Process Optimization

The following parameters can be optimized to improve yield, purity, and process efficiency at a larger scale:

ParameterInfluence on ReactionOptimization Strategy
Reagent Stoichiometry (Esterification) Excess ethanol drives the equilibrium towards the product.Increase the molar ratio of ethanol to carboxylic acid (e.g., 5-10 equivalents) for higher conversion.
Catalyst Loading (Esterification) Higher catalyst concentration increases the reaction rate but can lead to side reactions and purification challenges.Optimize the concentration of sulfuric acid (or consider solid acid catalysts for easier removal) to achieve a balance between reaction rate and selectivity.
Temperature (Both Steps) Higher temperatures increase reaction rates but can also promote decomposition and side reactions.Optimize the reaction temperature for each step to maximize the rate of the desired reaction while minimizing impurity formation.
Water Removal (Esterification) Efficient removal of water is crucial for driving the esterification to completion.Ensure the Dean-Stark apparatus is functioning correctly. On a larger scale, a continuous water removal system may be employed.
Agitation Inadequate mixing can lead to localized hot spots and poor reaction kinetics, especially in heterogeneous mixtures.Use appropriate agitation (e.g., mechanical stirring) to ensure good mass and heat transfer throughout the reaction.
Purification Method The choice of purification method impacts final purity and overall yield.For large-scale production, vacuum distillation is often preferred over chromatography for cost-effectiveness. Recrystallization conditions (solvent, temperature) should be optimized for maximum recovery and purity.

Data Presentation

The following tables summarize typical quantitative data for the synthesis. Note that values for the pilot and production scale are representative and will require process-specific optimization.

Table 1: Synthesis of 4-bromo-2-nitrophenylacetic acid

ScaleStarting Material (g)Yield (%)Purity (HPLC, %)
Lab (0.1 mol)21.685-95>95
Pilot (1.0 kg)100080-90>97
Production (10 kg)1000075-85>98

Table 2: Fischer Esterification to this compound

ScaleStarting Material (g)Yield (%)Purity (HPLC, %)
Lab (0.1 mol)26.080-90>98
Pilot (1.0 kg)100075-85>99
Production (10 kg)1000070-80>99.5

Visualization of Logical Relationships

The following diagram illustrates the key relationships between reaction parameters and the desired outcomes of yield and purity for the Fischer esterification step.

G cluster_params Key Reaction Parameters cluster_outcomes Desired Outcomes cluster_intermediates Intermediate Factors T Temperature Rate Reaction Rate T->Rate + SideReactions Side Reactions T->SideReactions + (potential) C Catalyst Concentration C->Rate + C->SideReactions + (potential) E Ethanol Excess Equilibrium Equilibrium Position E->Equilibrium Shifts to Product W Water Removal Efficiency W->Equilibrium Shifts to Product Yield Yield Purity Purity Yield->Purity Trade-off possible Rate->Yield + (to a point) Equilibrium->Yield + SideReactions->Purity -

Caption: Influence of key parameters on the Fischer esterification outcome.

References

Application Notes: Ethyl 2-(4-bromo-2-nitrophenyl)acetate as a Key Starting Material for the Synthesis of Indole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Indole scaffolds are prevalent in numerous biologically active compounds and serve as a core structural motif in many potent kinase inhibitors. This is due to their ability to mimic the purine ring of ATP and form key hydrogen bonding interactions within the kinase ATP-binding site. Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a versatile and valuable starting material for the construction of functionalized indole rings, providing a direct route to 6-bromoindole derivatives which can be further elaborated into a diverse range of kinase inhibitors.

This document provides detailed protocols and application notes on the utility of this compound in the synthesis of a representative indole-based kinase inhibitor, herein referred to as Indole Kinase Inhibitor-1 (IKI-1). The synthetic strategy leverages the Leimgruber-Batcho indole synthesis, a robust and widely used method for preparing substituted indoles from o-nitrotoluene derivatives.

Synthetic Strategy Overview

The synthesis of IKI-1 from this compound involves a multi-step sequence beginning with the formation of a key enamine intermediate, followed by reductive cyclization to form the indole core. Subsequent functionalization of the indole ring leads to the final kinase inhibitor.

G A This compound B Enamine Intermediate A->B DMFDMA, Pyrrolidine C Ethyl 6-bromo-1H-indole-2-carboxylate B->C Reductive Cyclization (e.g., H2, Pd/C) D 6-Bromo-1H-indole-2-carboxylic acid C->D Saponification (e.g., NaOH) E 6-Bromo-N-(pyridin-4-yl)-1H-indole-2-carboxamide D->E Amide Coupling (e.g., HATU, DIPEA) F Indole Kinase Inhibitor-1 (IKI-1) E->F Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst)

Caption: Synthetic workflow for Indole Kinase Inhibitor-1 (IKI-1).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-bromo-1H-indole-2-carboxylate

This protocol details the synthesis of the core indole scaffold via the Leimgruber-Batcho reaction.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Pyrrolidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Palladium on carbon (10 wt. %)

  • Hydrogen gas

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Enamine Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add pyrrolidine (1.2 eq).

    • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

  • Reductive Cyclization:

    • Transfer the reaction mixture to a hydrogenation vessel.

    • Carefully add 10% Pd/C (10 mol %).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Ethyl 6-bromo-1H-indole-2-carboxylate as a solid.

Protocol 2: Synthesis of Indole Kinase Inhibitor-1 (IKI-1)

This protocol describes the subsequent functionalization of the indole core to yield the final inhibitor.

Materials:

  • Ethyl 6-bromo-1H-indole-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • 4-Aminopyridine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone

  • Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Saponification:

    • Dissolve Ethyl 6-bromo-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.

    • Cool the reaction to room temperature and acidify with 1M HCl to pH 3-4.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 6-bromo-1H-indole-2-carboxylic acid.

  • Amide Coupling:

    • To a solution of 6-bromo-1H-indole-2-carboxylic acid (1.0 eq) and 4-aminopyridine (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 6-bromo-N-(pyridin-4-yl)-1H-indole-2-carboxamide.

  • Suzuki Coupling:

    • In a reaction vessel, combine 6-bromo-N-(pyridin-4-yl)-1H-indole-2-carboxamide (1.0 eq), (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone (1.2 eq), Pd(dppf)Cl2 (0.1 eq), and potassium carbonate (2.0 eq).

    • Add a mixture of 1,4-dioxane and water (4:1).

    • Degas the mixture by bubbling with nitrogen for 15 minutes.

    • Heat the reaction to 90 °C and stir for 8-12 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford Indole Kinase Inhibitor-1 (IKI-1).

Quantitative Data

The following table summarizes representative inhibitory activities of a hypothetical indole-based kinase inhibitor (IKI-1) against various kinases. This data is for illustrative purposes and is based on typical potencies of similar compounds found in the literature.

Kinase TargetIC50 (nM)
VEGFR215
PDGFRβ25
c-Kit40
FGFR180
EGFR>1000

Targeted Signaling Pathway: VEGFR2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. In many cancers, tumor growth and metastasis are dependent on angiogenesis. IKI-1 is designed to inhibit the ATP-binding site of the VEGFR2 kinase domain, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation IKI1 Indole Kinase Inhibitor-1 (IKI-1) IKI1->VEGFR2 Inhibits ATP binding

Caption: Inhibition of the VEGFR2 signaling pathway by IKI-1.

Conclusion

This compound serves as an accessible and versatile starting material for the synthesis of functionalized indole-based kinase inhibitors. The protocols outlined provide a clear and reproducible pathway for the synthesis of a representative inhibitor, IKI-1, targeting the VEGFR2 signaling pathway. The strategic placement of the bromo substituent allows for late-stage diversification through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. This approach is highly valuable for researchers and professionals in the field of drug discovery and development.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 2-(4-bromo-2-nitrophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective techniques for purifying crude this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities. For highly impure samples, column chromatography is often the preferred initial step, potentially followed by recrystallization to achieve high purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can vary depending on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as 4-bromo-2-nitrotoluene or ethyl bromoacetate.

  • Over-oxidized products: If oxidation is part of the synthetic pathway, formation of the corresponding carboxylic acid (4-bromo-2-nitrophenylacetic acid) is possible.

  • Side-products: Isomeric products or byproducts from side reactions can also be present.

  • Solvent residues: Residual solvents from the reaction or workup steps.

Q3: My purified this compound appears as a yellow oil, but I was expecting a solid. Is this normal?

A3: While the pure compound is expected to be a solid at room temperature, the presence of even small amounts of impurities can lower the melting point and result in an oil.[1] If your product is an oil after purification, it is advisable to verify its purity using analytical techniques such as NMR or HPLC. Further purification may be necessary to induce crystallization.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound does not move from the origin on the TLC plate with the chosen solvent system (e.g., 100% Hexane).

  • Cause: The solvent system is not polar enough to elute the compound. This compound is a relatively polar molecule.

  • Solution: Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A good starting point for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

Issue 2: The compound elutes too quickly from the column, resulting in poor separation from impurities.

  • Cause: The solvent system is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).

Issue 3: The collected fractions are still impure after column chromatography.

  • Cause 1: The column was overloaded with the crude sample.

  • Solution 1: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to load an amount of crude material that is 1-2% of the weight of the silica gel.

  • Cause 2: The elution was performed too quickly.

  • Solution 2: Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.

  • Cause 3: The chosen solvent system does not provide adequate separation.

  • Solution 3: Re-evaluate the solvent system using TLC with different solvent combinations to find a system that provides better separation between your product and the impurities.

Recrystallization

Issue 1: The crude product "oils out" and does not crystallize upon cooling.

  • Cause 1: The boiling point of the solvent is higher than the melting point of the compound, or the compound is too impure to form a stable crystal lattice.

  • Solution 1: Select a solvent with a lower boiling point or a solvent mixture. If impurities are the issue, a preliminary purification by column chromatography is recommended.

  • Cause 2: The solution is supersaturated.

  • Solution 2: Gently warm the solution to redissolve the oil, then add a small amount of additional hot solvent and allow it to cool slowly.

Issue 2: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.

  • Cause: Too much solvent was used, and the solution is not saturated.

  • Solution: Evaporate some of the solvent to increase the concentration of the compound and then attempt to cool the solution again. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Issue 3: The yield of recrystallized product is very low.

  • Cause 1: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.

  • Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cause 2: The product has significant solubility in the cold recrystallization solvent.

  • Solution 2: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product. Consider using a different solvent or solvent system where the product has lower solubility at cold temperatures.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a recommended starting point for the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by performing thin-layer chromatography (TLC) on the crude material. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to obtain an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystallization, you can scratch the inner wall of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v)Typical Rf RangeNotes
Hexane / Ethyl Acetate (95:5 to 80:20)0.2 - 0.4A good starting point for many nitrophenyl esters. The ratio should be optimized based on TLC analysis.
Dichloromethane / Hexane (50:50 to 80:20)0.2 - 0.4An alternative for compounds that may not separate well in ethyl acetate systems.

Table 2: Potential Recrystallization Solvents

Solvent / Solvent SystemRationale
Ethanol / WaterThe compound is likely soluble in hot ethanol and less soluble upon the addition of water as an anti-solvent.
Ethyl Acetate / HexaneThe compound should be soluble in ethyl acetate, and the addition of hexane as an anti-solvent will induce crystallization.
IsopropanolA common solvent for recrystallizing moderately polar organic compounds.

Visualization

experimental_workflow cluster_purification Purification Workflow crude_product Crude Product dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Isolation by Vacuum Filtration crystallization->isolation washing Washing with Cold Solvent isolation->washing drying Drying under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: A typical workflow for the purification of a crude solid organic compound by recrystallization.

troubleshooting_logic start Purification Issue issue1 Compound 'oils out' during recrystallization start->issue1 issue2 No crystal formation start->issue2 issue3 Low yield start->issue3 solution1a Use lower boiling point solvent issue1->solution1a solution1b Pre-purify by column chromatography issue1->solution1b solution2a Concentrate solution issue2->solution2a solution2b Induce crystallization (scratch/seed) issue2->solution2b solution3a Use minimum hot solvent issue3->solution3a solution3b Ensure thorough cooling issue3->solution3b

References

Technical Support Center: Synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate.

Troubleshooting Guide

Unexpected results during the synthesis can often be attributed to the formation of common byproducts. This guide will help you identify and address these issues.

Observed Issue Potential Cause(s) Suggested Action(s)
Low yield of the desired product - Incomplete reaction. - Formation of isomeric byproducts. - Dinitration of the aromatic ring.- Monitor reaction progress using TLC or HPLC. - Optimize reaction time and temperature. - Use a milder nitrating agent or control the stoichiometry of the nitrating agent carefully.
Presence of multiple spots on TLC/HPLC close to the product spot Formation of positional isomers (e.g., Ethyl 2-(4-bromo-3-nitrophenyl)acetate, Ethyl 2-(4-bromo-5-nitrophenyl)acetate).- Improve purification by column chromatography using a shallow gradient. - Recrystallization may help in isolating the desired para-isomer.[1]
Observation of a more polar impurity by TLC/HPLC Presence of the unreacted starting carboxylic acid, (4-bromo-2-nitrophenyl)acetic acid, due to incomplete esterification.- Ensure the esterification reaction goes to completion. - Use a Dean-Stark trap to remove water if using Fischer esterification. - During work-up, wash with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.
Identification of a significantly less polar byproduct This could indicate the presence of starting material, ethyl 4-bromophenylacetate, if the synthesis involves nitration of this ester.- Ensure complete nitration by monitoring the reaction. - Adjust nitrating conditions (e.g., temperature, reaction time).
Mass spectrometry data shows a higher molecular weight impurity Formation of dinitrated byproducts, such as Ethyl 2-(4-bromo-2,6-dinitrophenyl)acetate.- Avoid excessive heating during nitration.[1] - Use a controlled amount of the nitrating agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts typically arise from the nitration step and include positional isomers of the nitro group on the aromatic ring, such as Ethyl 2-(4-bromo-3-nitrophenyl)acetate and Ethyl 2-(4-bromo-5-nitrophenyl)acetate. Dinitrated products, like Ethyl 2-(4-bromo-2,6-dinitrophenyl)acetate, can also form, particularly under harsh reaction conditions. If the synthesis involves the esterification of (4-bromo-2-nitrophenyl)acetic acid, the unreacted carboxylic acid is a common impurity.

Q2: How can I minimize the formation of isomeric byproducts during nitration?

A2: The formation of isomers is a common challenge in electrophilic aromatic substitution reactions.[1] To favor the desired 2-nitro isomer, it is crucial to control the reaction temperature, typically running the reaction at lower temperatures. The choice of nitrating agent and solvent can also influence the isomeric ratio.

Q3: My reaction is complete, but I'm having trouble separating the product from the byproducts. What purification strategies do you recommend?

A3: Fractional crystallization can be effective for separating isomers if there is a significant difference in their solubility.[1] For mixtures that are difficult to separate by crystallization, column chromatography with a high-performance silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) is the most reliable method for isolating the pure product.

Q4: I see a significant amount of unreacted starting material. How can I drive the reaction to completion?

A4: If you are performing a nitration, ensure your nitrating agent is active and used in the correct stoichiometry. For an esterification reaction, using an excess of the alcohol or removing water as it forms (e.g., with a Dean-Stark apparatus) can help drive the equilibrium towards the product side. Monitoring the reaction by TLC or HPLC is essential to determine the optimal reaction time.

Q5: What is the best way to remove the acidic starting material, (4-bromo-2-nitrophenyl)acetic acid, from my final product?

A5: An aqueous work-up with a mild base, such as a saturated solution of sodium bicarbonate, is an effective way to remove the unreacted carboxylic acid. The carboxylate salt formed will be soluble in the aqueous layer and can be separated from the ester product in the organic layer.

Experimental Workflow Troubleshooting

TroubleshootingWorkflow cluster_start cluster_reaction Reaction Monitoring cluster_analysis Product Analysis cluster_purification Purification Strategy cluster_end Start Start Synthesis ReactionComplete Reaction Complete? Start->ReactionComplete OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) ReactionComplete->OptimizeConditions No TLC_HPLC Analyze Crude Product (TLC/HPLC) ReactionComplete->TLC_HPLC Yes OptimizeConditions->ReactionComplete PureProduct Pure Product? TLC_HPLC->PureProduct IdentifyImpurity Identify Impurity Type PureProduct->IdentifyImpurity No End Pure Product Obtained PureProduct->End Yes Isomers Isomeric Byproducts IdentifyImpurity->Isomers Multiple Spots AcidImpurity Acidic Impurity IdentifyImpurity->AcidImpurity Polar Spot DinitroImpurity Dinitrated Impurity IdentifyImpurity->DinitroImpurity High MW Spot ColumnChromatography Column Chromatography Isomers->ColumnChromatography Recrystallization Recrystallization Isomers->Recrystallization BaseWash Aqueous Base Wash AcidImpurity->BaseWash DinitroImpurity->ColumnChromatography ColumnChromatography->TLC_HPLC BaseWash->TLC_HPLC Recrystallization->TLC_HPLC

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

Optimizing reaction conditions for the synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common precursor is 4-bromo-2-nitrophenylacetic acid. The synthesis involves the esterification of this carboxylic acid with ethanol. A patent describes a method for synthesizing 4-bromo-2-nitrophenylacetic acid from 4-bromo-2-nitrochlorotoluene.[1]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Key parameters to control include reaction temperature, reaction time, and the molar ratio of reactants and catalysts. Careful control of these variables is crucial for maximizing yield and minimizing the formation of impurities.

Q3: What are some potential side reactions to be aware of?

A3: Potential side reactions include incomplete esterification, hydrolysis of the ester product if water is present, and potential side reactions involving the nitro and bromo functional groups under harsh conditions.

Q4: What is the recommended method for purifying the final product?

A4: Purification is typically achieved through extraction and column chromatography. Washing the crude product with water and a mild base solution can help remove unreacted acid and other water-soluble impurities.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure the catalyst (e.g., sulfuric acid) is active and used in the correct amount.- Increase the reaction time or temperature, monitoring for potential degradation.- Use an excess of ethanol to drive the equilibrium towards the product.
Degradation of starting material or product.- Avoid excessively high temperatures.- Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to air or moisture.
Loss of product during workup.- Ensure proper phase separation during extraction.- Use a suitable solvent system for chromatography to avoid eluting the product with impurities.
Presence of Starting Material (4-bromo-2-nitrophenylacetic acid) in Product Incomplete esterification.- Increase the amount of ethanol.- Increase the reaction time.- Ensure the catalyst is effective.
Hydrolysis of the ester during workup.- Ensure all workup steps are performed with anhydrous solvents where necessary.- Avoid prolonged contact with aqueous acidic or basic solutions.
Formation of Dark-Colored Impurities Decomposition at high temperatures.- Lower the reaction temperature and extend the reaction time if necessary.- Monitor the reaction progress closely using TLC or another appropriate analytical technique.
Side reactions involving the nitro group.- Use milder reaction conditions.- Consider alternative catalysts that are less likely to promote side reactions.
Difficulty in Isolating the Product Product is an oil and does not crystallize.- Purify by column chromatography.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product.
Emulsion formation during extraction.- Add a small amount of brine to the separatory funnel.- Filter the mixture through a pad of celite.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general guideline based on standard Fischer esterification procedures. Optimization may be required.

Materials:

  • 4-bromo-2-nitrophenylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-nitrophenylacetic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 4-bromo-2-nitrophenylacetic acid + Ethanol Catalyst H2SO4 (cat.) Reactants->Catalyst Add Reflux Reflux (4-6h) Catalyst->Reflux Evaporation Remove excess Ethanol Reflux->Evaporation Extraction Extraction with Et2O/EtOAc Evaporation->Extraction Washing Wash with H2O, NaHCO3, Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield? IncompleteReaction Check for unreacted starting material (TLC) Start->IncompleteReaction Yes Degradation Observe dark coloration? Start->Degradation No IncompleteReaction->Degradation No IncreaseTimeTemp Increase reaction time/temp IncompleteReaction->IncreaseTimeTemp Yes CheckCatalyst Check catalyst activity IncompleteReaction->CheckCatalyst Yes WorkupLoss Analyze aqueous layers? Degradation->WorkupLoss No LowerTemp Lower reaction temperature Degradation->LowerTemp Yes OptimizeExtraction Optimize extraction pH/solvent WorkupLoss->OptimizeExtraction Yes End Problem Solved IncreaseTimeTemp->End CheckCatalyst->End LowerTemp->End OptimizeExtraction->End

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct route for the synthesis of this compound is the Fischer esterification of 4-bromo-2-nitrophenylacetic acid with ethanol in the presence of an acid catalyst. This is a reversible reaction, and optimizing conditions is crucial for achieving a high yield.

Q2: What are the recommended starting materials and reagents?

  • Starting Material: 4-bromo-2-nitrophenylacetic acid

  • Reagent: Anhydrous Ethanol (in excess)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Solvent (optional): Toluene or benzene to facilitate water removal.

Q3: What is a typical experimental protocol for this synthesis?

Experimental Protocols

Synthesis of this compound via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (if using an azeotropic solvent), combine 4-bromo-2-nitrophenylacetic acid (1 equivalent), a large excess of anhydrous ethanol (e.g., 10-20 equivalents, which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). If using a co-solvent, add toluene or benzene.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a co-solvent was used, remove it under reduced pressure. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Issue Potential Cause Troubleshooting Solution
Low or No Product Formation 1. Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.- Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Reaction Temperature: Ensure the reaction is at a steady reflux. - Use Excess Alcohol: Employ a large excess of ethanol to shift the equilibrium towards the product. - Remove Water: Use a Dean-Stark apparatus to remove the water formed during the reaction.
2. Inactive Catalyst: The acid catalyst may be old or contaminated.- Use fresh, concentrated sulfuric acid or p-toluenesulfonic acid.
3. Wet Reagents/Glassware: Water in the reaction mixture will inhibit the forward reaction.- Use anhydrous ethanol and ensure all glassware is thoroughly dried before use.
Presence of Unreacted Starting Material 1. Insufficient Reaction Time or Temperature: The reaction has not reached completion.- As above, prolong the reaction time or increase the temperature.
2. Insufficient Catalyst: The amount of acid catalyst is not enough to effectively catalyze the reaction.- Increase the amount of acid catalyst slightly (e.g., up to 0.3 equivalents). Be cautious as too much acid can lead to side reactions.
Formation of Side Products 1. Hydrolysis of the Ester: During work-up, the ester can be hydrolyzed back to the carboxylic acid if the conditions are too acidic or if there is prolonged contact with water.- Neutralize the reaction mixture promptly and thoroughly with a base like sodium bicarbonate after cooling. - Perform the extraction and washing steps efficiently to minimize contact time with aqueous layers.
2. Ether Formation: Under strong acidic conditions and high temperatures, ethanol can dehydrate to form diethyl ether.- Maintain a controlled reflux temperature and avoid excessive heating.
Difficult Purification 1. Co-elution of Product and Impurities: The product and impurities may have similar polarities.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
2. Oily Product: The product may be an oil, making it difficult to handle and crystallize.- Ensure high purity through careful column chromatography. Sometimes, even trace impurities can prevent crystallization. Try dissolving the purified oil in a minimal amount of a non-polar solvent and storing it at a low temperature to induce crystallization.

Visualizing the Workflow

To better understand the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis start Mix Reactants: 4-bromo-2-nitrophenylacetic acid, Ethanol, Acid Catalyst reflux Reflux Reaction start->reflux workup Work-up: Neutralization & Extraction reflux->workup purification Purification: Column Chromatography workup->purification product Pure this compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn wet_reagents Wet Reagents low_yield->wet_reagents inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst hydrolysis Product Hydrolysis low_yield->hydrolysis increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp excess_etoh Use Excess Ethanol incomplete_rxn->excess_etoh remove_water Remove Water incomplete_rxn->remove_water dry_reagents Use Anhydrous Reagents wet_reagents->dry_reagents fresh_catalyst Use Fresh Catalyst inactive_catalyst->fresh_catalyst prompt_workup Prompt Neutralization hydrolysis->prompt_workup

Caption: A troubleshooting guide for addressing low yield in the synthesis.

Column chromatography conditions for purifying Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-(4-bromo-2-nitrophenyl)acetate via column chromatography.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Q1: My compound is not moving from the origin on the TLC plate when using a non-polar solvent system like hexane/ethyl acetate 95:5. What should I do?

A1: This indicates that the solvent system is not polar enough to elute your compound. This compound is a relatively polar molecule due to the presence of the nitro and ester functional groups. You should gradually increase the polarity of your eluent. Try a solvent system with a higher proportion of ethyl acetate, such as 90:10 or 85:15 hexane/ethyl acetate, until you achieve an Rf value of approximately 0.2-0.4 for your target compound on the TLC plate.[1] This Rf range typically provides the best separation in column chromatography.

Q2: My compound is eluting with the solvent front, even with a low polarity eluent.

A2: This is uncommon for this specific compound given its polarity, but it could suggest that the compound is less polar than anticipated or that the stationary phase is not sufficiently active. Ensure your silica gel is properly activated (not exposed to excessive moisture). If the issue persists, you can try an even less polar starting solvent system, such as 98:2 hexane/ethyl acetate. However, it is more likely that the spot you are observing is a less polar impurity. Always run a co-spot on your TLC (a lane with your crude mixture and a lane with the spot of interest) to confirm the identity of the eluting compound.

Q3: I am getting poor separation between my desired product and an impurity.

A3: Poor separation can result from several factors:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal. Use TLC to test various solvent ratios of hexane and ethyl acetate to find a system that provides the best separation between your product and the impurity. A slow, gradual increase in solvent polarity during the column run (gradient elution) often yields better separation than a single solvent mixture (isocratic elution).[2][3]

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. A general guideline is to use a silica gel to crude product weight ratio of 50:1 to 100:1 for difficult separations.

  • Improper Column Packing: Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and lead to poor separation. Ensure your column is packed uniformly. A slurry packing method is generally recommended.

  • Flow Rate: A very fast flow rate can decrease the resolution. Try reducing the flow rate to allow for better equilibration between the stationary and mobile phases.

Q4: My purified compound is still impure after column chromatography. What are the next steps?

A4: If a single column chromatography run does not provide the desired purity, you have a few options:

  • Repeat the Chromatography: You can run a second column on the collected, partially purified fractions. For this second column, consider using a shallower solvent gradient to improve separation.

  • Recrystallization: Since this compound is a solid, recrystallization is an excellent secondary purification technique. You will need to perform a solvent screen to find a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.

Q5: My compound appears as a yellow band on the column. Is this normal?

A5: Yes, this is normal. Aromatic nitro compounds are often yellow. The color can be a useful visual guide during the collection of fractions.

Summary of Column Chromatography Conditions

The following table summarizes the recommended starting conditions for the purification of this compound. These conditions should be optimized based on TLC analysis of your specific crude material.

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) Hexane and Ethyl Acetate
Initial Eluent Composition 95:5 to 90:10 (Hexane:Ethyl Acetate)
Elution Method Gradient elution is recommended. Gradually increase the proportion of ethyl acetate.
TLC Visualization UV light (254 nm)

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed methodology for the purification of crude this compound.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (230-400 mesh).

  • Pour the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate) into the beaker until the silica is fully suspended, forming a slurry.[2]

  • Stir the slurry gently with a glass rod to remove any trapped air bubbles.

2. Packing the Column:

  • Securely clamp a chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]

  • Pour the silica gel slurry into the column.

  • Open the stopcock to allow the solvent to drain, and gently tap the side of the column to ensure the silica packs into a uniform, crack-free bed.

  • Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.[2]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Carefully apply the sample solution dropwise onto the center of the sand layer using a pipette.

  • Rinse the sample flask with a very small amount of the eluent and add this to the column to ensure all the crude material is transferred.

  • Allow the sample to be absorbed into the silica bed by draining the solvent until the liquid level is again at the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the initial eluent to the top of the column, taking care not to disturb the sand layer.

  • Begin collecting the eluent in fractions (e.g., in test tubes or small flasks).

  • Monitor the progress of the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.

  • Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane/ethyl acetate) to elute the desired compound.[4]

  • Collect the fractions containing the pure product.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Problem Encountered no_movement Compound Not Moving on TLC start->no_movement poor_separation Poor Separation start->poor_separation elutes_fast Compound Elutes Too Fast start->elutes_fast impure_product Product Still Impure start->impure_product increase_polarity Increase Eluent Polarity no_movement->increase_polarity optimize_gradient Optimize Solvent Gradient / Check Column Packing poor_separation->optimize_gradient decrease_polarity Decrease Eluent Polarity elutes_fast->decrease_polarity rechromatograph Re-chromatograph or Recrystallize impure_product->rechromatograph

Caption: Troubleshooting logic for common column chromatography issues.

References

Preventing side reactions during the synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on the common Fischer esterification of 4-bromo-2-nitrophenylacetic acid with ethanol.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete reaction: The Fischer esterification is an equilibrium reaction.[1][2][3]- Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase reaction temperature: Gently reflux the reaction mixture.[4] - Use excess ethanol: Employing a large excess of ethanol can shift the equilibrium towards the product.[5] - Remove water: Use a Dean-Stark apparatus to remove the water formed during the reaction, which will also drive the equilibrium forward.[1][5]
Inactive catalyst: The acid catalyst (e.g., sulfuric acid) may be old or contaminated.- Use a fresh, unopened bottle of the acid catalyst.[1]
Presence of Starting Material (Carboxylic Acid) in Product Incomplete reaction: As mentioned above, the reaction may not have reached completion.- See solutions for "Low or No Product Formation."
Inefficient purification: The workup procedure may not be effectively removing the unreacted carboxylic acid.- Base wash: During the workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove unreacted 4-bromo-2-nitrophenylacetic acid. Be cautious of CO2 evolution.[6]
Presence of Side-Product: 4-bromo-2-nitrophenylacetic acid Hydrolysis of the ester: The ester product can be hydrolyzed back to the carboxylic acid if water is present, especially under acidic conditions.[1]- Anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous ethanol and solvents. - Effective water removal: Utilize a Dean-Stark apparatus during the reaction.[1] - Neutralize promptly: After the reaction is complete, neutralize the acid catalyst during the workup to prevent further hydrolysis.
Formation of a Dark, Tarry Substance Decomposition of starting material or product: The nitro group can be sensitive to high temperatures and strong acidic conditions, potentially leading to decomposition or side reactions. While aromatic nitro compounds are generally stable, prolonged exposure to harsh conditions should be avoided.- Control temperature: Avoid excessive heating during the reaction and distillation. - Minimize reaction time: Monitor the reaction by TLC and stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method is the Fischer esterification of 4-bromo-2-nitrophenylacetic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[2][3] This reaction involves heating the carboxylic acid and an excess of ethanol under reflux.

Q2: What are the primary side reactions to be aware of during this synthesis?

The main side reaction is the reverse reaction of the Fischer esterification, which is the hydrolysis of the ester product back to the carboxylic acid and ethanol.[1] This is why it is crucial to remove water as it is formed. Another potential issue is the decomposition of the starting material or product under harsh acidic conditions and high temperatures, which can lead to the formation of colored impurities.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (4-bromo-2-nitrophenylacetic acid) from the product (this compound). The starting material is more polar and will have a lower Rf value than the less polar ester product.

Q4: What is the best way to purify the final product?

A typical purification protocol involves:

  • Neutralization: After the reaction, the mixture is cooled and the excess acid catalyst is neutralized with a base, such as a saturated sodium bicarbonate solution.[6]

  • Extraction: The ester is extracted into an organic solvent like ethyl acetate.

  • Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Further Purification (if necessary): If impurities are still present, the crude product can be purified by column chromatography or distillation under reduced pressure.

Q5: The bromo and nitro groups on the phenyl ring seem reactive. Are they stable under the acidic conditions of Fischer esterification?

Generally, the bromo and nitro substituents on the aromatic ring are stable under the acidic conditions of a standard Fischer esterification. However, prolonged exposure to very high temperatures or extremely concentrated acid could potentially lead to side reactions, though this is not commonly reported for this specific transformation. It is always good practice to use the mildest effective conditions.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-bromo-2-nitrophenylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, but recommended)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-2-nitrophenylacetic acid (1.0 equivalent) and a significant excess of anhydrous ethanol (e.g., 10-20 equivalents). If using a Dean-Stark apparatus, fill the side arm with ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.

  • Reflux: Heat the mixture to reflux. If using a Dean-Stark apparatus, water will begin to collect in the side arm. Continue to reflux until TLC analysis indicates the consumption of the starting material.

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Swirl gently at first to control the CO2 evolution, then shake vigorously.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water and then with brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation if necessary.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield Start Low Product Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC) Start->Check_Reaction_Completion Incomplete Reaction Incomplete Check_Reaction_Completion->Incomplete Yes Complete Reaction Complete Check_Reaction_Completion->Complete No Increase_Time_Temp Increase Reaction Time / Temperature Incomplete->Increase_Time_Temp Use_Excess_Ethanol Use Excess Ethanol Incomplete->Use_Excess_Ethanol Remove_Water Remove Water (Dean-Stark) Incomplete->Remove_Water Check_Catalyst Check Catalyst Activity Complete->Check_Catalyst End Improved Yield Increase_Time_Temp->End Use_Excess_Ethanol->End Remove_Water->End Use_Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Use_Fresh_Catalyst Suspect Check_Purification Review Purification Protocol Check_Catalyst->Check_Purification OK Use_Fresh_Catalyst->End Optimize_Wash Optimize Base Wash Step Check_Purification->Optimize_Wash Optimize_Wash->End

Caption: Troubleshooting workflow for low yield.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Start Start: Reagents Reaction Fischer Esterification (Reflux with Acid Catalyst) Start->Reaction Workup Workup Reaction->Workup Neutralization Neutralization (NaHCO3 wash) Workup->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification Concentration->Purification Column Column Chromatography Purification->Column Distillation Vacuum Distillation Purification->Distillation Final_Product Final Product: This compound Column->Final_Product Distillation->Final_Product

Caption: Synthesis and purification workflow.

References

Technical Support Center: Synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of 4-bromo-2-nitrophenylacetic acid (Precursor) Incomplete reaction of 4-bromo-2-nitrochlorotoluene with sodium.Ensure the reaction is carried out under anhydrous conditions. Use freshly prepared sodium metal. Monitor the reaction progress by TLC until the starting material is consumed.
Inefficient carboxylation.Use an excess of dry ice (solid CO2) or bubble dry CO2 gas through the reaction mixture for a sufficient amount of time. Ensure the Grignard or organosodium reagent is freshly prepared and has not decomposed.
Low Yield of this compound during Esterification Incomplete esterification reaction.The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, use a large excess of ethanol.[1][2] Remove water as it is formed, for example, by using a Dean-Stark apparatus or a drying agent.[3]
Inactive acid catalyst.Use a fresh, concentrated acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[3]
Steric hindrance.While not extreme in this case, bulky substituents on the carboxylic acid can slow down the reaction. Consider increasing the reaction time or temperature.
Product is an Oil Instead of a Solid Presence of impurities.Even small amounts of impurities can disrupt the crystal lattice and prevent solidification. Purify the product using column chromatography.[4]
Residual solvent.Ensure all solvent has been removed under high vacuum.
Presence of Impurities in the Final Product Unreacted starting materials.Monitor the reaction by TLC to ensure complete consumption of the starting materials. Purify the final product by column chromatography or recrystallization.[4][5]
Side-products from the esterification.Overheating during esterification can lead to decomposition. Maintain the recommended reaction temperature.
Impurities from solvents.Use high-purity, dry solvents for both the reaction and purification steps. Impurities from solvents like ethyl acetate can sometimes be observed.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common and effective two-step method involves the synthesis of the precursor 4-bromo-2-nitrophenylacetic acid, followed by a Fischer esterification to yield the final ethyl ester.

Q2: How can I synthesize the precursor, 4-bromo-2-nitrophenylacetic acid?

A2: A reliable method involves the reaction of 4-bromo-2-nitrochlorotoluene with a metal, such as sodium, in an organic solvent to form an organometallic intermediate. This intermediate is then reacted with carbon dioxide, followed by acidification to produce the carboxylic acid.[7]

Q3: What are the key parameters to control during the Fischer esterification step?

A3: The key parameters are the molar ratio of alcohol to carboxylic acid, the concentration of the acid catalyst, the reaction temperature, and the removal of water.[1][2][3] Using a large excess of ethanol and removing the water formed will shift the equilibrium towards the product, increasing the yield.[1][2]

Q4: How can I purify the final product, this compound?

A4: The most effective purification techniques are column chromatography and recrystallization.[4][5] Column chromatography is particularly useful for removing both more and less polar impurities.[5][8][9]

Q5: What are some common side reactions to be aware of?

A5: During the synthesis of the precursor acid, side reactions can occur if the reaction conditions are not strictly anhydrous. In the esterification step, overheating can lead to decomposition of the starting material or product.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-2-nitrophenylacetic acid

This protocol is adapted from a patented procedure.[7]

Materials:

  • 4-bromo-2-nitrochlorotoluene

  • Sodium metal

  • Anhydrous organic solvent (e.g., diethyl ether, THF)

  • Dry ice (solid carbon dioxide)

  • Dilute hydrochloric acid

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the anhydrous organic solvent and sodium metal.

  • Slowly add a solution of 4-bromo-2-nitrochlorotoluene in the same anhydrous solvent to the flask at a controlled temperature.

  • After the addition is complete, stir the reaction mixture at room temperature until the sodium is consumed.

  • Cool the reaction mixture in an ice bath and slowly add crushed dry ice in small portions.

  • After the addition of dry ice is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding dilute hydrochloric acid until the aqueous layer is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-2-nitrophenylacetic acid.

Parameter Value
Reactant Ratio (Sodium:4-bromo-2-nitrochlorotoluene) ~2:1 molar ratio
Solvent Anhydrous diethyl ether or THF
Temperature 0°C to room temperature
Reaction Time 2-4 hours
Typical Yield 70-90%
Protocol 2: Synthesis of this compound (Fischer Esterification)

This protocol is a general procedure for Fischer esterification adapted for this specific synthesis.[10][11]

Materials:

  • 4-bromo-2-nitrophenylacetic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (or other acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2-nitrophenylacetic acid in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

Parameter Value
Reactant Ratio (Ethanol:Acid) >10:1 molar ratio
Catalyst Concentrated H2SO4 (catalytic amount)
Temperature Reflux (~78°C)
Reaction Time 4-24 hours (monitor by TLC)
Typical Yield 65-95% (depending on conditions)[1]
Protocol 3: Purification by Column Chromatography

This is a general protocol for the purification of the final product.[4]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Parameter Value
Stationary Phase Silica gel
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20)
Typical Rf of Product ~0.3-0.4 in an appropriate solvent system

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-bromo-2-nitrophenylacetic acid cluster_step2 Step 2: Fischer Esterification cluster_step3 Step 3: Purification A 4-bromo-2-nitrochlorotoluene C Organosodium Intermediate A->C Reaction with Na B Sodium B->C E 4-bromo-2-nitrophenylacetic acid (Crude) C->E Carboxylation D CO2 D->E H This compound (Crude) E->H Esterification F Ethanol F->H G H+ Catalyst G->H I Column Chromatography H->I Purification J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination cluster_deprotonation Deprotonation Acid R-COOH Protonated_Acid R-C(OH)2+ Acid->Protonated_Acid Tetrahedral_Intermediate R-C(OH)2(OR'H)+ Protonated_Acid->Tetrahedral_Intermediate H_plus H+ H_plus->Protonated_Acid Alcohol R'-OH Alcohol->Tetrahedral_Intermediate Protonated_Ester R-C(O)(OR'H)+ Tetrahedral_Intermediate->Protonated_Ester Water H2O Tetrahedral_Intermediate->Water Ester R-COOR' Protonated_Ester->Ester H_plus_regen H+ Protonated_Ester->H_plus_regen

Caption: Simplified mechanism of Fischer Esterification.

References

Challenges in the scale-up of Ethyl 2-(4-bromo-2-nitrophenyl)acetate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up production of Ethyl 2-(4-bromo-2-nitrophenyl)acetate. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes for the production of this compound:

  • Route 1: Fischer Esterification: This method involves the esterification of 4-bromo-2-nitrophenylacetic acid with ethanol in the presence of an acid catalyst.

  • Route 2: Aromatic Nitration: This route starts with the nitration of ethyl 4-bromophenylacetate using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Q2: What are the major challenges in scaling up the Fischer Esterification route?

A2: The primary challenges in scaling up the Fischer esterification of 4-bromo-2-nitrophenylacetic acid include:

  • Reaction Equilibrium: Fischer esterification is a reversible reaction. On a large scale, efficient removal of water is crucial to drive the reaction towards the product.[1][2]

  • Reaction Kinetics: The presence of a strong electron-withdrawing nitro group on the aromatic ring can deactivate the carboxylic acid, potentially slowing down the reaction rate compared to simpler carboxylic acids.

  • Catalyst Selection and Removal: While strong mineral acids like sulfuric acid are effective catalysts, their use on a large scale can lead to corrosion and downstream purification challenges.[3]

Q3: What are the key safety concerns when scaling up the aromatic nitration route?

A3: Aromatic nitration is an energetic and potentially hazardous reaction. Key safety concerns during scale-up include:

  • Exothermic Reaction: The nitration reaction is highly exothermic, and poor temperature control on a large scale can lead to runaway reactions and the formation of unsafe byproducts.[4][5]

  • Handling of Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and require specialized handling procedures and equipment.[5]

  • Formation of Polynitrated Byproducts: Over-nitration can lead to the formation of di- or tri-nitrated compounds, which can be unstable and pose an explosion hazard.[5]

Q4: How can I purify the final product, this compound, at a large scale?

A4: Purification strategies for large-scale production include:

  • Work-up Procedure: After the reaction, a standard work-up involves quenching the reaction mixture in water, followed by extraction with a suitable organic solvent like ethyl acetate. The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, followed by washing with brine and drying.[6]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is a common method for purification.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation can be employed for purification.[4]

  • Chromatography: While less common for very large scales, column chromatography can be used for high-purity requirements.

Troubleshooting Guide 1: Fischer Esterification of 4-bromo-2-nitrophenylacetic acid

This guide addresses common issues encountered during the esterification of 4-bromo-2-nitrophenylacetic acid with ethanol.

Problem Potential Cause Troubleshooting Steps
Low Conversion/Yield Incomplete reaction due to equilibrium.- Use a large excess of ethanol to shift the equilibrium towards the product.[7]- Employ a Dean-Stark apparatus or molecular sieves to remove water as it is formed.[1]- Increase the reaction time or temperature (monitor for side reactions).
Insufficient catalysis.- Increase the catalyst (e.g., sulfuric acid) loading. Be mindful of potential side reactions and purification challenges.
Deactivation by the nitro group.- Consider using a more reactive esterification method, such as conversion of the carboxylic acid to its acid chloride followed by reaction with ethanol.
Formation of Dark-Colored Impurities Side reactions at elevated temperatures.- Lower the reaction temperature and extend the reaction time.- Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Degradation of starting material or product.- Monitor the reaction progress closely (e.g., by TLC or HPLC) to avoid prolonged heating after completion.
Difficult Product Isolation Product is soluble in the aqueous work-up.- Perform multiple extractions with a suitable organic solvent.- Saturate the aqueous layer with brine to decrease the solubility of the organic product.
Emulsion formation during extraction.- Add a small amount of brine to the separatory funnel.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of celite.
Experimental Protocol: Fischer Esterification (General Procedure)
  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-bromo-2-nitrophenylacetic acid (1.0 eq), ethanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Add a suitable solvent that forms an azeotrope with water (e.g., toluene) to fill the Dean-Stark trap.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Fischer_Esterification_Workflow reagents 4-bromo-2-nitrophenylacetic acid Ethanol Acid Catalyst reaction Reflux with Water Removal (Dean-Stark) reagents->reaction 1. Reaction Setup workup Work-up: - Quench - Extract - Wash reaction->workup 2. Reaction Completion purification Purification: - Recrystallization or - Chromatography workup->purification 3. Crude Product product This compound purification->product 4. Pure Product

Fischer Esterification Workflow

Troubleshooting Guide 2: Aromatic Nitration of Ethyl 4-bromophenylacetate

This guide addresses common issues encountered during the nitration of ethyl 4-bromophenylacetate.

Problem Potential Cause Troubleshooting Steps
Low Yield of Desired Isomer Incorrect reaction temperature.- Optimize the reaction temperature. Nitration is highly temperature-dependent; lower temperatures often favor para-substitution.
Incorrect ratio of nitrating agents.- Adjust the ratio of nitric acid to sulfuric acid to optimize the formation of the nitronium ion.
Formation of Polynitrated Byproducts Reaction conditions are too harsh.- Lower the reaction temperature.[8]- Reduce the reaction time.- Use a less concentrated nitrating agent.
Runaway Reaction Poor heat dissipation.- On a larger scale, ensure efficient stirring and external cooling.- Add the nitrating agent slowly and monitor the internal temperature closely.[4]
Product Decomposition during Work-up Residual acid in the product.- Ensure thorough washing with a basic solution (e.g., sodium bicarbonate) to neutralize all acid.[6]
Formation of Oxidized Byproducts Reaction temperature is too high.- Maintain a lower reaction temperature. Oxidation side reactions are more prevalent at elevated temperatures.[4]
Experimental Protocol: Aromatic Nitration (General Procedure)
  • To a round-bottom flask cooled in an ice bath, add ethyl 4-bromophenylacetate (1.0 eq).

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10-15 °C.

  • After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration and wash with cold water until the filtrate is neutral.

  • If the product is an oil, extract it with a suitable organic solvent.

  • Dissolve the crude product in an organic solvent and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Aromatic_Nitration_Workflow reagents Ethyl 4-bromophenylacetate Nitrating Agent (HNO3/H2SO4) reaction Controlled Temperature Nitration reagents->reaction 1. Reaction Setup workup Work-up: - Quench on Ice - Filter/Extract - Wash reaction->workup 2. Reaction Completion purification Purification: - Recrystallization or - Chromatography workup->purification 3. Crude Product product This compound purification->product 4. Pure Product

Aromatic Nitration Workflow

Quantitative Data Summary

The following tables summarize typical reaction parameters that can be used as a starting point for optimization.

Table 1: Typical Fischer Esterification Parameters

ParameterValueReference
Reactant Ratio (Alcohol:Acid)10:1 to 20:1[7]
Catalyst Loading (H₂SO₄)0.1 - 0.5 equivalents[9]
Reaction TemperatureReflux temperature of the alcohol/solvent[9]
Reaction Time2 - 24 hours[9]
Typical Yield60 - 95%[7]

Table 2: Typical Aromatic Nitration Parameters

ParameterValueReference
Nitrating AgentConc. HNO₃ / Conc. H₂SO₄ (1:1 to 1:2 v/v)[10]
Reaction Temperature0 - 15 °C[10]
Reaction Time15 minutes - 2 hours[10]
QuenchingPouring onto ice/water[6]
Typical Yield70 - 90%[11]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for troubleshooting low yields in the production of this compound.

Troubleshooting_Logic start Low Yield of This compound check_route Which synthetic route was used? start->check_route esterification Fischer Esterification check_route->esterification Esterification nitration Aromatic Nitration check_route->nitration Nitration check_sm Starting material consumed? esterification->check_sm nitration->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No side_products Side Products Formed check_sm->side_products Yes ester_equilibrium Action: Drive Equilibrium - Excess Ethanol - Water Removal incomplete_reaction->ester_equilibrium ester_catalysis Action: Enhance Catalysis - Increase Catalyst Load incomplete_reaction->ester_catalysis purification_loss Loss during Purification side_products->purification_loss nitration_conditions Action: Optimize Conditions - Lower Temperature - Adjust Reagent Ratio side_products->nitration_conditions workup_optimization Action: Optimize Work-up - Adjust pH - Multiple Extractions purification_loss->workup_optimization

Troubleshooting Logic for Low Yield

References

Technical Support Center: Recrystallization of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the recrystallization of Ethyl 2-(4-bromo-2-nitrophenyl)acetate for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: A mixed solvent system of ethanol and water is highly recommended. This compound exhibits good solubility in hot ethanol and poor solubility in water. This combination allows for effective dissolution at elevated temperatures and efficient precipitation of pure crystals upon cooling. Alcohols such as methanol and ethanol are often effective for aromatic compounds.[1]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue.[2] This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated. To resolve this:

  • Re-heat the solution: Add a small amount of the primary solvent (e.g., ethanol) to ensure complete dissolution.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling can promote oiling.[1]

  • Solvent Adjustment: If the problem persists, adjust the solvent ratio by adding more of the primary solvent (ethanol).

Q3: The recrystallization yield is very low. What are the possible causes and solutions?

A3: A low yield can result from several factors.[3] The most common reasons include using too much solvent, premature crystallization, or loss of product during filtration. To improve your yield:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[4]

  • Prevent Premature Crystallization: Ensure your filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel.

  • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[4]

Q4: No crystals are forming, even after cooling the solution in an ice bath. What can I do?

A4: The absence of crystal formation is often due to supersaturation.[2] To induce crystallization:

  • Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This creates nucleation sites for crystal growth.[1][2]

  • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution to initiate crystallization.[2]

  • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool it again.[2][3]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the recrystallization of this compound.

Problem Possible Cause Solution
Oiling Out Solution is too concentrated or cooled too quickly.Reheat the solution, add a small amount of the primary solvent (ethanol), and allow for slow cooling.[2]
Low Crystal Yield Too much solvent was used; premature crystallization; product loss during washing.Use the minimum amount of hot solvent; pre-heat the filtration apparatus; wash crystals with ice-cold solvent.[3][4]
No Crystal Formation Supersaturation of the solution.Induce crystallization by scratching the flask or adding a seed crystal.[2] If necessary, reduce the solvent volume.[2][3]
Colored Impurities in Crystals Impurities were not fully removed during the initial workup.Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities.
Crystals Form Too Quickly The solution is too concentrated.Add a small amount of additional hot solvent to the solution to ensure a more gradual crystallization process upon cooling.[3]

Experimental Protocols

Solvent System Screening

A systematic approach to selecting an appropriate solvent is crucial for successful recrystallization.

Solvent Solubility at Room Temperature Solubility at Boiling Point Crystal Formation on Cooling Recommendation
Ethanol Sparingly SolubleVery SolubleYesGood primary solvent.
Methanol Sparingly SolubleVery SolubleYesGood alternative primary solvent.
Isopropanol Sparingly SolubleSolubleYesPotential primary solvent.
Water InsolubleInsolubleN/AExcellent anti-solvent.
Hexane InsolubleSparingly Soluble-Not recommended due to low solubility.
Toluene SolubleVery SolubleNoNot suitable as a single solvent.
Ethyl Acetate SolubleVery SolubleNoNot suitable as a single solvent.
Detailed Recrystallization Protocol

This protocol outlines the steps for purifying this compound using an ethanol/water solvent system.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Visual Guides

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude_product Crude Product add_solvent Add Minimum Hot Ethanol crude_product->add_solvent dissolved_solution Hot Dissolved Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration add_antisolvent Add Hot Water (Anti-solvent) hot_filtration->add_antisolvent clear_solution Clear Hot Solution add_antisolvent->clear_solution cool_solution Slow Cooling to RT, then Ice Bath clear_solution->cool_solution crystals_formed Crystal Formation cool_solution->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration pure_crystals High Purity Crystals vacuum_filtration->pure_crystals

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound Oiling Out? start->oiling_out no_crystals No Crystals Forming? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Primary Solvent oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No scratch_flask Scratch Flask / Add Seed Crystal no_crystals->scratch_flask Yes check_solvent_amount Minimize Hot Solvent low_yield->check_solvent_amount Yes success Successful Recrystallization low_yield->success No slow_cool Ensure Slow Cooling reheat_add_solvent->slow_cool slow_cool->success reduce_solvent Reduce Solvent Volume scratch_flask->reduce_solvent reduce_solvent->success wash_cold Wash with Ice-Cold Solvent check_solvent_amount->wash_cold wash_cold->success

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Identification and Characterization of Impurities in Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in Ethyl 2-(4-bromo-2-nitrophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can originate from various stages of the manufacturing process and storage. Common sources include:

  • Starting materials and reagents: Unreacted starting materials, intermediates, and impurities in the reagents used for synthesis.

  • Side reactions: Competing or unwanted reactions occurring during the synthesis, leading to the formation of structurally related compounds.

  • Degradation products: Decomposition of the active pharmaceutical ingredient (API) under the influence of light, heat, moisture, or pH changes.[1]

  • Residual solvents: Solvents used during the synthesis or purification process that are not completely removed.

Q2: Which analytical techniques are most suitable for identifying and characterizing impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[2]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining the molecular weights of impurities, which aids in their identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying and quantifying volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about isolated impurities, confirming their identity.[3][4]

  • Infrared (IR) Spectroscopy helps in identifying the functional groups present in the impurities.

Q3: How can I differentiate between positional isomers of bromonitrophenyl compounds using analytical techniques?

A3: Distinguishing between positional isomers can be challenging.

  • HPLC: Isomers may have slightly different retention times depending on their polarity. Method development with different stationary phases and mobile phase compositions may be required for complete separation.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for isomer differentiation. The substitution pattern on the aromatic ring will result in unique chemical shifts and coupling patterns for the aromatic protons and carbons.

  • Mass Spectrometry: While isomers have the same molecular weight, their fragmentation patterns in MS/MS experiments can sometimes be different, aiding in their distinction.

Q4: What are the typical acceptance criteria for impurities in a pharmaceutical substance?

A4: The acceptance criteria for impurities are defined by regulatory bodies like the International Council for Harmonisation (ICH). The thresholds for reporting, identification, and qualification of impurities depend on the maximum daily dose of the drug substance. Generally, impurities present at a level above 0.10% need to be identified, and those above 0.15% or a lower dose-dependent threshold may require toxicological qualification.

Troubleshooting Guides

HPLC Analysis
Problem Possible Causes Troubleshooting Steps
Peak Tailing - Active sites on the column interacting with the analyte.- Incompatible sample solvent.- Column overload.- Use a column specifically designed for polar compounds.- Lower the pH of the mobile phase for acidic compounds or add a competing base for basic compounds.- Dissolve the sample in the mobile phase.- Reduce the injection volume or sample concentration.
Ghost Peaks - Contamination in the mobile phase, injection system, or sample.- Carryover from previous injections.- Use fresh, high-purity mobile phase.- Flush the injector and autosampler with a strong solvent.- Run blank injections to identify the source of contamination.
Poor Resolution - Inappropriate mobile phase composition or gradient.- Column degradation.- Flow rate is too high.- Optimize the mobile phase composition and gradient profile.- Replace the column with a new one of the same type.- Reduce the flow rate.
Shifting Retention Times - Changes in mobile phase composition or pH.- Fluctuation in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a stable flow rate.
LC-MS Analysis
Problem Possible Causes Troubleshooting Steps
Low Signal Intensity - Poor ionization of the analyte.- Ion suppression from the mobile phase or sample matrix.- Inappropriate source parameters.- Try different ionization modes (ESI, APCI) and polarities (positive/negative).- Use a mobile phase with volatile buffers (e.g., ammonium formate or acetate).- Optimize source parameters such as capillary voltage, gas flow, and temperature.
No Molecular Ion Peak - In-source fragmentation of the analyte.- Use a softer ionization technique or reduce the fragmentor/cone voltage.
Mass Inaccuracy - Instrument not calibrated.- Fluctuation in laboratory temperature.- Calibrate the mass spectrometer with a suitable standard.- Ensure a stable laboratory environment.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for the separation of impurities in this compound. Method optimization will be required.

  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column:

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Hypothetical):

    Time (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Acetonitrile:Water (50:50 v/v) to a concentration of 1 mg/mL.

LC-MS Method for Impurity Identification

This protocol is designed to be coupled with the HPLC method for mass identification.

  • LC System: Same as the HPLC-UV method.

  • Mass Spectrometer:

    • Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Source:

    • Electrospray Ionization (ESI) in both positive and negative modes.

  • Source Parameters (Typical Starting Values):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition:

    • Acquire data in full scan mode (e.g., m/z 100-1000) and in data-dependent MS/MS mode to obtain fragmentation data for the detected impurities.

GC-MS Method for Residual Solvent Analysis

This protocol is for the determination of residual solvents.

  • GC System:

    • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Column:

    • DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Acquisition: Scan mode from m/z 35-350.

  • Sample Preparation: Dissolve the sample in a suitable high-boiling point solvent (e.g., DMSO, DMF) at a concentration of 50 mg/mL.

Data Presentation

Table 1: Hypothetical HPLC-UV Data for Impurities in this compound
Peak No.Retention Time (min)Relative Retention Time (RRT)Area %Potential Identity
15.20.450.08Starting Material 1
28.90.770.12Isomeric Impurity
Main Peak11.51.0099.5This compound
313.81.200.15Dimeric Impurity
416.11.400.15Degradation Product
Table 2: Hypothetical LC-MS Data for Impurities
Peak No.Retention Time (min)Observed m/z [M+H]+Proposed Elemental FormulaMass Error (ppm)Proposed Structure
15.2215.96C6H4BrNO21.24-Bromo-2-nitrotoluene
28.9288.98C10H10BrNO4-0.8Ethyl 2-(5-bromo-2-nitrophenyl)acetate
313.8577.95C20H18Br2N2O80.5Dimer of the main compound
416.1260.96C8H6BrNO4-1.52-(4-Bromo-2-nitrophenyl)acetic acid

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_outcome Outcome Sample This compound Sample HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS GCMS GC-MS Analysis Sample->GCMS Quant Quantification of Impurities HPLC->Quant ID Identification of Impurities LCMS->ID GCMS->ID Residual Solvents NMR NMR Analysis Struct Structural Elucidation NMR->Struct IR IR Spectroscopy IR->Struct Report Impurity Profile Report Quant->Report ID->NMR ID->IR Struct->Report

Caption: Experimental workflow for impurity identification and characterization.

troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_analysis Further Analysis cluster_conclusion Conclusion Problem Unexpected Peak in Chromatogram CheckSystem Check System Suitability Problem->CheckSystem RunBlank Run Blank Injection Problem->RunBlank ReviewHistory Review Chromatographic History Problem->ReviewHistory LCMS_analysis LC-MS Analysis for m/z CheckSystem->LCMS_analysis If system is OK RunBlank->LCMS_analysis If blank is clean ForcedDeg Forced Degradation Study ReviewHistory->ForcedDeg If new peak IdentifySource Identify Source of Impurity LCMS_analysis->IdentifySource ForcedDeg->IdentifySource Spike Spike with Known Compounds Spike->IdentifySource

Caption: Logical workflow for troubleshooting unexpected peaks in HPLC analysis.

References

Stability and storage conditions for Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, along with troubleshooting for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored sealed in a dry environment at room temperature. Some suppliers may recommend refrigerated storage (2-8°C) for long-term preservation.[1] Always refer to the product-specific information provided by the supplier.

Q2: What is the physical appearance of this compound?

A2: The compound is typically a white to yellow powder, crystals, or in some cases, a liquid.

Q3: What are the known stability issues with this compound?

A3: While generally stable under recommended storage conditions, some similar compounds are known to be moisture-sensitive.[2] Therefore, it is crucial to avoid exposure to moist air or water.

Q4: What are the hazardous decomposition products of this compound?

A4: In the event of decomposition, hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides may be formed.[2]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: Standard laboratory PPE, including protective gloves, safety goggles, and a lab coat, should be worn.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure the compound is stored in a tightly sealed container in a dry, room temperature environment. Consider purchasing a fresh batch if degradation is suspected.
Contamination of the material.Use clean spatulas and glassware. Avoid introducing any impurities into the stock container.
Change in physical appearance (e.g., color change, clumping) Absorption of moisture.The compound may be moisture-sensitive.[2] Store with a desiccant and ensure the container is tightly sealed immediately after use.
Decomposition due to exposure to light or elevated temperatures.Store in an opaque container in a cool, dark place.
Difficulty dissolving the compound Incorrect solvent choice.Refer to the literature for appropriate solvents for your specific application.
The compound may have degraded or absorbed moisture, affecting its solubility.Use a fresh, properly stored sample.

Quantitative Data Summary

Parameter Value Source
Storage Temperature Room Temperature
2-8°C (for some related compounds)[1]
Purity ≥98%[1]
Physical Form White to yellow powder, crystals, or liquid
Solid

Experimental Protocols & Workflows

Below is a troubleshooting workflow to address common issues with this compound.

TroubleshootingWorkflow Troubleshooting Flow for this compound start Start: Experimental Issue Observed inconsistent_results Inconsistent Results? start->inconsistent_results check_storage Check Storage Conditions (Temp, Moisture, Light) inconsistent_results->check_storage Yes physical_change Physical Appearance Change? inconsistent_results->physical_change No check_purity Verify Compound Purity (e.g., TLC, NMR) check_storage->check_purity new_batch Use Fresh Batch of Compound check_purity->new_batch Purity Suspect check_purity->physical_change Purity OK end End: Issue Resolved new_batch->end assess_moisture Assess for Moisture Exposure physical_change->assess_moisture Yes solubility_issue Solubility Issue? physical_change->solubility_issue No improve_handling Improve Handling to Minimize Moisture/Air Exposure assess_moisture->improve_handling improve_handling->end verify_solvent Verify Solvent and Procedure solubility_issue->verify_solvent Yes unresolved Issue Unresolved: Consult Technical Support solubility_issue->unresolved No verify_solvent->new_batch Procedure Correct verify_solvent->end Procedure Incorrect

Caption: Troubleshooting workflow for experimental issues.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a key intermediate in the synthesis of various pharmacologically active molecules. The efficiency and practicality of its synthesis are of paramount importance in drug discovery and development. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform methodological choices.

Route 1: From 4-Bromo-2-nitrochlorotoluene via Carboxylation and Esterification

This well-documented route involves a two-stage process: the formation of 4-bromo-2-nitrophenylacetic acid from a substituted toluene, followed by its esterification to the desired ethyl ester.

Stage 1: Synthesis of 4-Bromo-2-nitrophenylacetic Acid

A robust method for the synthesis of the carboxylic acid intermediate is detailed in patent literature, promising high yields. The process involves the reaction of a mixture of isomeric 4-bromo-2-nitrochlorotoluenes with sodium metal in an organic solvent to form a benzylsodium intermediate. This intermediate is then carboxylated using carbon dioxide, followed by acidic workup to yield the desired carboxylic acid.

Stage 2: Esterification

The conversion of 4-bromo-2-nitrophenylacetic acid to its ethyl ester can be achieved through several standard laboratory methods. Below is a comparison of three common esterification techniques.

Esterification MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yield
Fischer Esterification Ethanol, conc. H₂SO₄ (catalyst), refluxInexpensive reagents, simple procedure.Equilibrium reaction, may require a large excess of ethanol or removal of water to drive to completion.Moderate to High
Thionyl Chloride (SOCl₂) Method 1. SOCl₂, reflux2. EthanolHigh yield, reaction goes to completion.SOCl₂ is corrosive and moisture-sensitive, generates HCl and SO₂ byproducts.High
DCC Coupling Dicyclohexylcarbodiimide (DCC), Ethanol, DMAP (catalyst)Mild reaction conditions, suitable for sensitive substrates.DCC is a known allergen, formation of dicyclohexylurea (DCU) byproduct can complicate purification.High

Route 2: From 4-Bromo-2-nitrobenzyl Bromide via Cyanation and Hydrolysis/Esterification

An alternative approach begins with the commercially available 4-bromo-2-nitrotoluene, which can be brominated to 4-bromo-2-nitrobenzyl bromide. This is followed by a nucleophilic substitution with cyanide and subsequent conversion of the resulting nitrile to the ethyl ester.

Stage 1: Synthesis of 4-Bromo-2-nitrobenzyl Bromide

The synthesis of the benzyl bromide intermediate can be achieved via free-radical bromination of 4-bromo-2-nitrotoluene using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux.

Stage 2: Synthesis of this compound

The conversion of 4-bromo-2-nitrobenzyl bromide to the final product involves two key steps:

  • Cyanation: The benzyl bromide is reacted with sodium cyanide in a polar aprotic solvent like DMSO or ethanol to yield 2-(4-bromo-2-nitrophenyl)acetonitrile.[1][2][3][4][5]

  • Hydrolysis and Esterification: The resulting nitrile can be converted to the ethyl ester by acidic alcoholysis. This is typically achieved by refluxing the nitrile in a mixture of ethanol and a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the ethanolic solution. This one-pot process first hydrolyzes the nitrile to the carboxylic acid, which then undergoes in-situ Fischer esterification.

ParameterRoute 1Route 2
Starting Material 4-Bromo-2-nitrochlorotoluene isomers4-Bromo-2-nitrotoluene
Number of Steps 2 (Carboxylation, Esterification)3 (Bromination, Cyanation, Hydrolysis/Esterification)
Key Intermediates 4-Bromo-2-nitrophenylacetic acid4-Bromo-2-nitrobenzyl bromide, 2-(4-bromo-2-nitrophenyl)acetonitrile
Reagent Hazards Sodium metal (highly reactive), SOCl₂ (corrosive)NBS (lachrymator), Sodium cyanide (highly toxic)
Overall Yield Potentially very high (acid synthesis >90%)Dependent on yields of each step

Experimental Protocols

Route 1: Esterification of 4-Bromo-2-nitrophenylacetic Acid (Fischer Method)

  • To a solution of 4-bromo-2-nitrophenylacetic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise with cooling.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Synthesis of this compound from 2-(4-bromo-2-nitrophenyl)acetonitrile

  • In a round-bottom flask, dissolve 2-(4-bromo-2-nitrophenyl)acetonitrile (1.0 eq) in a mixture of absolute ethanol (10 volumes) and concentrated sulfuric acid (2-3 volumes).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1 cluster_route2 Route 2 A1 4-Bromo-2-nitrochlorotoluene B1 4-Bromo-2-nitrophenylacetic acid A1->B1 1. Na, Solvent 2. CO₂ 3. H₃O⁺ C1 This compound B1->C1 Ethanol, H⁺ (cat.) or SOCl₂, then Ethanol or DCC, Ethanol, DMAP A2 4-Bromo-2-nitrotoluene B2 4-Bromo-2-nitrobenzyl bromide A2->B2 NBS, Initiator C2 2-(4-bromo-2-nitrophenyl)acetonitrile B2->C2 NaCN, Solvent D2 This compound C2->D2 Ethanol, H₂SO₄, Reflux

Caption: Comparative synthetic pathways to this compound.

Logical Workflow for Method Selection

Method_Selection Start Select Synthetic Route High_Yield Is highest possible yield the primary concern? Start->High_Yield Reagent_Safety Are there significant concerns about highly toxic or reactive reagents? High_Yield->Reagent_Safety No Route1 Consider Route 1: Carboxylation & Esterification High_Yield->Route1 Yes Reagent_Safety->Route1 No (handle Na, SOCl₂ with care) Route2 Consider Route 2: Cyanation & Hydrolysis Reagent_Safety->Route2 Yes (avoid NaCN) Choose_Esterification Choose Esterification Method Route1->Choose_Esterification Fischer Fischer Esterification SOCl2 SOCl₂ Method DCC DCC Coupling Choose_Esterification->Fischer Cost-effective Choose_Esterification->SOCl2 Highest Yield Choose_Esterification->DCC Mild Conditions

Caption: Decision workflow for selecting a synthetic route and esterification method.

References

Reactivity comparison of Ethyl 2-(4-bromo-2-nitrophenyl)acetate with other nitrophenylacetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Ethyl 2-(4-bromo-2-nitrophenyl)acetate with other nitrophenylacetate analogs. The information presented herein is supported by established principles of physical organic chemistry and available experimental data to assist researchers in evaluating its utility as a synthetic intermediate.

Introduction to Reactivity of Nitrophenylacetates

Nitrophenylacetate derivatives are versatile building blocks in organic synthesis, particularly in the construction of heterocyclic compounds such as indoles and quinolines, which are prevalent scaffolds in medicinal chemistry. The reactivity of the phenyl ring and the active methylene group is significantly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on this compound and contextualizes its reactivity relative to other nitrophenylacetates.

The presence of both a bromo and a nitro group on the phenyl ring of this compound has a profound impact on its chemical behavior. Both substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group, in particular, is a strong deactivating group. Furthermore, the ortho-nitro group can influence the reactivity of the adjacent acetate side chain through steric and electronic effects.

Qualitative Reactivity Comparison

The following table provides a qualitative comparison of the expected reactivity of this compound with other nitrophenylacetates in common organic reactions. The predictions are based on the known electronic and steric effects of the substituents.

CompoundSubstituentsExpected Reactivity in Reductive CyclizationExpected Reactivity in Nucleophilic Aromatic Substitution (of an additional leaving group)Rationale
Ethyl 2-phenylacetateNoneNot applicableLowUnactivated phenyl ring.
Ethyl 2-(2-nitrophenyl)acetate2-NitroHighModerateThe nitro group is strongly electron-withdrawing, facilitating the reduction and subsequent cyclization. It also activates the ring for nucleophilic attack.
Ethyl 2-(4-bromophenyl)acetate4-BromoLowLowThe bromo group is weakly deactivating.
This compound 4-Bromo, 2-Nitro Moderate to High High The combined electron-withdrawing effects of the bromo and nitro groups strongly activate the ring for nucleophilic attack and facilitate the reductive cyclization. The bromo group may have a moderating effect compared to an unsubstituted 2-nitrophenylacetate.
Ethyl 2-(2,4-dinitrophenyl)acetate2,4-DinitroVery HighVery HighTwo strongly electron-withdrawing nitro groups provide the highest activation for both reaction types.

Quantitative Reactivity Data: A Case Study on Ester Hydrolysis

The data below shows the relative rates of hydrolysis for a series of para-substituted nitrophenyl benzoate esters. A positive Hammett constant (σ) indicates an electron-withdrawing group, which generally leads to a faster hydrolysis rate due to stabilization of the negative charge in the transition state.

para-SubstituentHammett Constant (σ_para)Relative Rate of Hydrolysis
-OCH₃-0.27Slower
-CH₃-0.17Slower
-H0.00Reference
-F0.06Faster
-Cl0.23Faster
-Br0.23Faster
-NO₂0.78Much Faster

This data demonstrates that electron-withdrawing groups, such as bromo and nitro, increase the electrophilicity of the carbonyl carbon and accelerate the rate of nucleophilic attack. By analogy, the bromo and nitro substituents on this compound are expected to enhance its reactivity in reactions involving nucleophilic attack at the ester or at the aromatic ring.

Experimental Protocols

Reductive Cyclization for the Synthesis of Indole Derivatives

This protocol describes a general method for the reductive cyclization of a 2-nitrophenylacetate derivative to form a substituted indole, a common application for this class of compounds.

Reaction: Synthesis of Ethyl 6-bromo-1-hydroxy-1H-indole-2-carboxylate

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in a mixture of ethanol (10 mL) and water (2.5 mL), add iron powder (5.0 mmol) and ammonium chloride (5.0 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature and filter it through a pad of celite.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired indole derivative.

Visualizations

Signaling Pathway: Reductive Cyclization of this compound

Reductive_Cyclization cluster_reactants Reactants cluster_reduction Reduction cluster_cyclization Cyclization cluster_product Product Reactant This compound Intermediate1 Nitroso Intermediate Reactant->Intermediate1 Fe / NH4Cl Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Nucleophilic Attack Product Ethyl 6-bromo-1-hydroxy-1H-indole-2-carboxylate Intermediate3->Product Dehydration

Caption: Plausible reaction pathway for the reductive cyclization of this compound.

Experimental Workflow for Reductive Cyclization

Experimental_Workflow Start Start Reaction_Setup Combine Reactants: This compound, Fe, NH4Cl in EtOH/H2O Start->Reaction_Setup Reflux Heat to Reflux and Monitor by TLC Reaction_Setup->Reflux Workup Cool, Filter through Celite, and Concentrate Reflux->Workup Extraction Dissolve in EtOAc, Wash with H2O and Brine Workup->Extraction Drying Dry over Na2SO4, Filter, and Concentrate Extraction->Drying Purification Purify by Silica Gel Column Chromatography Drying->Purification End Obtain Pure Product Purification->End

Caption: Step-by-step workflow for the synthesis of an indole derivative via reductive cyclization.

Alternative reagents for the synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a key intermediate in the synthesis of various pharmacologically active compounds. The comparison focuses on reaction conditions, yields, and the nature of the reagents involved, offering insights to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Carboxylation and EsterificationRoute 2: Cyanation and Ethanolysis
Starting Material 4-Bromo-2-nitrochlorotoluene4-Bromo-2-nitrotoluene
Key Intermediates 4-Bromo-2-nitrophenylacetic acid4-Bromo-2-nitrobenzyl bromide, 4-Bromo-2-nitrobenzyl cyanide
Overall Yield High (potentially >90%)Moderate to High
Reagent Hazards Use of metallic sodium (highly reactive)Use of sodium cyanide (highly toxic)
Number of Steps 23

Route 1: Carboxylation of a Grignard-like Reagent followed by Fischer-Speier Esterification

This synthetic approach involves the formation of a Grignard-like intermediate from 4-bromo-2-nitrochlorotoluene, followed by carboxylation to yield 4-bromo-2-nitrophenylacetic acid. The resulting carboxylic acid is then esterified using the classical Fischer-Speier method.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-nitrophenylacetic acid

This procedure is adapted from patent CN102718659A.[1]

  • To a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and gas inlet, add 50 mL of anhydrous tetrahydrofuran and 5.4 g of metallic sodium.

  • Over 30 minutes, add a mixture of 25.1 g of 4-bromo-2-nitrochlorotoluene isomers. The reaction is exothermic, and the temperature should be maintained at 20°C.

  • After the addition is complete, continue stirring at 30°C for 30 minutes to form the 4-bromo-2-nitrotolylsodium.

  • Heat the reaction mixture to 100°C and stir for 5 hours to induce rearrangement to 4-bromo-2-nitrobenzylsodium.

  • Cool the reaction mixture to room temperature (25°C) and bubble carbon dioxide gas through the solution at a flow rate of 0.8 L/min for 3 hours. This forms sodium 4-bromo-2-nitrophenylacetate.

  • Quench the excess sodium by the careful addition of 50 g of methanol.

  • Extract the aqueous layer twice with 50 mL of distilled water.

  • Combine the aqueous layers and acidify with 100 mL of 1 mol/L hydrochloric acid.

  • Extract the acidified solution three times with 50 mL of diethyl ether.

  • Combine the ether layers, wash twice with distilled water, and remove the ether by distillation under reduced pressure to yield 4-bromo-2-nitrophenylacetic acid.

  • Yield: Approximately 97.0%.[1]

  • Purity: Crystalline solid.[1]

Step 2: Synthesis of this compound via Fischer-Speier Esterification

This is a general procedure for Fischer-Speier esterification.

  • In a round-bottom flask, dissolve 10 mmol of 4-bromo-2-nitrophenylacetic acid in a large excess of ethanol (e.g., 50-100 mL).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.5-1 mL) or p-toluenesulfonic acid.

  • Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Purify the product by column chromatography if necessary.

  • Expected Yield: High, typically over 90% for Fischer esterifications.

  • Purity: Can be high after purification.

Logical Workflow for Route 1

Route1 A 4-Bromo-2-nitrochlorotoluene D 4-Bromo-2-nitrophenylacetic acid A:e->D:w 1. Reaction with Na 2. Carboxylation B Sodium in THF B:s->D:n C Carbon Dioxide C:n->D:s F This compound D:e->F:w Fischer-Speier Esterification E Ethanol, Acid Catalyst E:s->F:n

Caption: Synthetic pathway for Route 1.

Route 2: Side-Chain Bromination, Cyanation, and Ethanolysis

This alternative route begins with the radical bromination of the methyl group of 4-bromo-2-nitrotoluene. The resulting benzyl bromide is then converted to the corresponding nitrile, which is subsequently subjected to ethanolysis to afford the final ethyl ester.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-nitrobenzyl bromide

  • In a round-bottom flask, dissolve 4-bromo-2-nitrotoluene in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like benzoyl peroxide.

  • Reflux the mixture with irradiation from a UV lamp for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure to obtain the crude 4-bromo-2-nitrobenzyl bromide, which can be purified by recrystallization.

Step 2: Synthesis of 4-Bromo-2-nitrobenzyl cyanide

  • Dissolve the 4-bromo-2-nitrobenzyl bromide in a polar aprotic solvent like acetone or dimethylformamide.

  • Add a solution of sodium cyanide in water or the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into water and extract with an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.

Step 3: Synthesis of this compound from the nitrile

  • To the crude 4-bromo-2-nitrobenzyl cyanide, add a mixture of ethanol and a strong acid such as concentrated sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux for several hours. The nitrile will undergo hydrolysis to the carboxylic acid, which is then esterified in situ.

  • After cooling, pour the reaction mixture into ice water and extract with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and remove the solvent to obtain the crude ethyl ester.

  • Purify by column chromatography.

Logical Workflow for Route 2

Route2 A 4-Bromo-2-nitrotoluene C 4-Bromo-2-nitrobenzyl bromide A:e->C:w Radical Bromination B NBS, Initiator B:s->C:n E 4-Bromo-2-nitrobenzyl cyanide C:e->E:w Nucleophilic Substitution D Sodium Cyanide D:s->E:n G This compound E:e->G:w Ethanolysis F Ethanol, Acid F:s->G:n

Caption: Synthetic pathway for Route 2.

Concluding Remarks

Both routes present viable options for the synthesis of this compound.

  • Route 1 is a high-yielding, two-step process. Its main drawback is the use of metallic sodium, which requires careful handling under anhydrous conditions. However, the high yield of the carboxylation step makes it an attractive option for large-scale synthesis.

  • Route 2 involves a three-step sequence starting from a more readily available starting material. The use of highly toxic sodium cyanide is a significant safety concern that necessitates stringent handling protocols. The overall yield of this multi-step process may be lower than that of Route 1.

The choice between these two synthetic pathways will depend on the specific requirements of the laboratory or production facility, including the availability of starting materials, the scale of the synthesis, and the safety infrastructure in place to handle hazardous reagents like metallic sodium and sodium cyanide. For researchers prioritizing high overall yield and having the necessary equipment for handling air-sensitive reagents, Route 1 may be preferable. Conversely, if the starting material for Route 2 is more accessible and the laboratory is well-equipped for handling highly toxic materials, this route provides a feasible alternative.

References

A Comparative Guide to the Spectroscopic Data of Ethyl 2-(bromo-nitrophenyl)acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted spectroscopic data for various isomers of Ethyl 2-(bromo-nitrophenyl)acetate. Due to the limited availability of experimental data for all isomers, this report leverages advanced computational prediction tools to generate ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach allows for a systematic and comprehensive comparison of the spectroscopic signatures of each isomer, which is crucial for their identification and characterization in research and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the positional isomers of Ethyl 2-(bromo-nitrophenyl)acetate. These predictions were generated using a combination of online spectroscopic prediction tools.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

IsomerEthyl Group (CH₃)Ethyl Group (CH₂)Methine (CH)Aromatic Protons
Ethyl 2-(2-bromo-3-nitrophenyl)acetate~1.3~4.2~5.5~7.4-8.2
Ethyl 2-(2-bromo-4-nitrophenyl)acetate~1.3~4.2~5.6~7.6-8.5
Ethyl 2-(2-bromo-5-nitrophenyl)acetate~1.3~4.2~5.5~7.8-8.3
Ethyl 2-(2-bromo-6-nitrophenyl)acetate~1.3~4.2~5.7~7.5-7.9
Ethyl 2-(3-bromo-2-nitrophenyl)acetate~1.3~4.2~5.4~7.3-7.8
Ethyl 2-(3-bromo-4-nitrophenyl)acetate~1.3~4.2~5.4~7.6-8.1
Ethyl 2-(3-bromo-5-nitrophenyl)acetate~1.3~4.2~5.4~7.5-8.0
Ethyl 2-(4-bromo-2-nitrophenyl)acetate~1.3~4.2~5.6~7.5-8.0
Ethyl 2-(4-bromo-3-nitrophenyl)acetate~1.3~4.2~5.4~7.3-7.9
Ethyl 2-(5-bromo-2-nitrophenyl)acetate~1.3~4.2~5.5~7.4-7.9
Ethyl 2-(5-bromo-3-nitrophenyl)acetate~1.3~4.2~5.4~7.2-7.8

Note: These are approximate values and the actual splitting patterns (singlet, doublet, triplet, quartet, multiplet) will depend on the neighboring protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

IsomerEthyl (CH₃)Ethyl (CH₂)Methine (CH)Aromatic (C)Aromatic (CH)Carbonyl (C=O)
Ethyl 2-(2-bromo-3-nitrophenyl)acetate~14~62~45~120-150~125-140~168
Ethyl 2-(2-bromo-4-nitrophenyl)acetate~14~62~45~122-152~124-138~168
Ethyl 2-(2-bromo-5-nitrophenyl)acetate~14~62~45~118-151~126-142~168
Ethyl 2-(2-bromo-6-nitrophenyl)acetate~14~62~46~121-150~128-135~168
Ethyl 2-(3-bromo-2-nitrophenyl)acetate~14~62~44~123-153~120-136~168
Ethyl 2-(3-bromo-4-nitrophenyl)acetate~14~62~44~121-150~122-139~168
Ethyl 2-(3-bromo-5-nitrophenyl)acetate~14~62~44~119-152~124-141~168
This compound~14~62~45~124-151~127-137~168
Ethyl 2-(4-bromo-3-nitrophenyl)acetate~14~62~44~122-151~121-140~168
Ethyl 2-(5-bromo-2-nitrophenyl)acetate~14~62~45~125-152~123-138~168
Ethyl 2-(5-bromo-3-nitrophenyl)acetate~14~62~44~120-153~122-139~168
Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

IsomerC=O Stretch (Ester)NO₂ Asymmetric StretchNO₂ Symmetric StretchC-Br StretchC-O Stretch (Ester)
All Isomers~1740~1530~1350~600-700~1200

Note: The exact positions of the aromatic C-H and C=C stretching and bending vibrations will vary between isomers, providing a unique fingerprint region for each.

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for Major Fragments

Isomer[M]⁺[M-OEt]⁺[M-COOEt]⁺[Br-C₆H₃-NO₂-CH]⁺
All Isomers289/291 (Br isotopes)244/246216/218214/216

Note: The relative intensities of these fragments may vary between isomers depending on the stability of the resulting ions.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like the isomers of Ethyl 2-(bromo-nitrophenyl)acetate.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

    • Process and calibrate the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or pure solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used for LC-MS, which may yield a more prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow used to generate and compare the spectroscopic data for the isomers of Ethyl 2-(bromo-nitrophenyl)acetate.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Data Comparison of Isomers A Define Isomers of Ethyl 2-(bromo-nitrophenyl)acetate B Generate SMILES Strings for each Isomer A->B C Predict Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) using Online Tools B->C D ¹H NMR Prediction C->D E ¹³C NMR Prediction C->E F IR Spectrum Prediction C->F G Mass Spectrum Prediction C->G H Compile Predicted Data into Comparison Tables D->H E->H F->H G->H J Generate Comparison Guide H->J I Draft General Experimental Protocols I->J

Caption: Workflow for Spectroscopic Data Comparison of Isomers.

A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of key intermediates like Ethyl 2-(4-bromo-2-nitrophenyl)acetate is paramount for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry. The selection of the most appropriate method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established analytical methodologies for structurally similar aromatic and nitroaromatic compounds.[1][2] The presented protocols and performance data are based on typical results for these related molecules and serve as a robust starting point for method development and validation.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC-UV, GC-FID, and UV-Vis Spectrophotometry for the quantification of aromatic nitro-compounds similar to this compound.[2]

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.998
Linear Range 0.1 - 200 µg/mL0.1 - 150 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.05 µg/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.15 µg/mL~0.7 µg/mL
Specificity HighHighLow to Moderate
Analysis Time per Sample 10 - 20 minutes15 - 30 minutes< 5 minutes

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a highly specific and sensitive method, making it a preferred technique for the quantification of analytes in complex mixtures.[2]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV or Diode Array Detector (DAD).[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[2] The mobile phase may require the addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[3]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution from 200-400 nm. Aromatic nitro compounds typically have strong absorbance in the UV region.[4]

    • Injection Volume: 10 µL.[2]

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL).[2]

    • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase or a compatible solvent, and dilute to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.[2]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Prepare Standard Stock Dilute_Std Serial Dilutions Standard->Dilute_Std Inject Inject into HPLC Dilute_Std->Inject Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (λmax) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Determine Sample Concentration Cal_Curve->Quantify

Figure 1: HPLC-UV Experimental Workflow
Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the boiling point of this compound (345.2°C at 760 mmHg), GC is a suitable method.[5]

Methodology:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.[2][6]

  • Chromatographic Conditions:

    • Column: A medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[6]

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes. This program should be optimized based on initial scouting runs.[2]

    • Injector Temperature: 250°C.[6]

    • Detector Temperature: 300°C.[6]

    • Injection Mode: Split injection (e.g., split ratio of 50:1).[2]

    • Injection Volume: 1 µL.[2]

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or hexane. Create calibration standards through serial dilutions.[2]

    • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration. The use of an internal standard is recommended to improve precision.[1][2]

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_quant Quantification Standard Prepare Standard Stock Dilute_Std Serial Dilutions Standard->Dilute_Std Inject Inject into GC Dilute_Std->Inject Sample Dissolve Sample Sample->Inject Separate Capillary Column Separation Inject->Separate Detect FID Detection Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Determine Sample Concentration Cal_Curve->Quantify

Figure 2: GC-FID Experimental Workflow
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method suitable for the quantification of compounds with a strong chromophore, such as the nitrophenyl group in the target analyte.[4][7] Its primary limitation is the potential for interference from other UV-absorbing species in the sample matrix.[7]

Methodology:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[2]

  • Procedure:

    • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol, ethanol, or acetonitrile).[2]

    • Determination of λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[2]

    • Standard Preparation: Prepare a stock solution and a series of calibration standards in the chosen solvent.[8]

    • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent to achieve a concentration that falls within the linear range of the calibration curve.

  • Quantification:

    • Measure the absorbance of the standard solutions at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration using the calibration curve.[8]

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification Standard Prepare Standard Stock Dilute_Std Serial Dilutions Standard->Dilute_Std Measure Measure Absorbance Dilute_Std->Measure Sample Dissolve Sample Sample->Measure Scan Determine λmax Scan->Measure Cal_Curve Generate Calibration Curve Measure->Cal_Curve Quantify Determine Sample Concentration Cal_Curve->Quantify

Figure 3: UV-Vis Spectrophotometry Workflow

References

A Comparative Guide to the Analytical Cross-Validation of Ethyl 2-(4-bromo-2-nitrophenyl)acetate and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for Ethyl 2-(4-bromo-2-nitrophenyl)acetate and a key structural isomer, Ethyl 2-bromo-2-(4-nitrophenyl)acetate. Due to the limited availability of public experimental data for this compound, this document outlines the necessary experimental protocols to generate comprehensive analytical data and presents a combination of available and predicted data to facilitate a thorough comparison. The precursor, (4-Bromo-2-nitrophenyl)acetic acid, is also included as a reference.

This guide is intended to assist researchers in the unambiguous identification and quality control of these compounds, which are valuable intermediates in pharmaceutical synthesis.[1][2]

Comparative Analytical Data

The following tables summarize the expected and available analytical data for this compound and its selected comparators.

Table 1: Physical and Chemical Properties

PropertyThis compoundEthyl 2-bromo-2-(4-nitrophenyl)acetate(4-Bromo-2-nitrophenyl)acetic acid
CAS Number 199328-35-3[3][4][5]4691-72-96127-11-3[6]
Molecular Formula C₁₀H₁₀BrNO₄[4]C₁₀H₁₀BrNO₄C₈H₆BrNO₄[6]
Molecular Weight 288.09 g/mol [3]288.09 g/mol 260.04 g/mol [6]
Physical Form Solid[3]Not specifiedCrystalline solid
Boiling Point 345.2 ± 27.0 °C at 760 mmHg[4]Not specifiedNot specified
Purity ≥98%[3]≥98%High purity

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm) and Multiplicity for this compoundPredicted Chemical Shift (δ, ppm) and Multiplicity for Ethyl 2-bromo-2-(4-nitrophenyl)acetateReported Chemical Shift (δ, ppm) and Multiplicity for (4-Bromo-2-nitrophenyl)acetic acid
Aromatic-H 8.15 (d), 7.70 (dd), 7.50 (d)8.25 (d), 7.65 (d)8.12 (d), 7.78 (dd), 7.45 (d)
CH₂ (acetate) 4.05 (s)-4.01 (s)
CH (acetate) -5.30 (s)-
OCH₂CH₃ 4.25 (q)4.30 (q)-
OCH₂CH₃ 1.30 (t)1.35 (t)-

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

CarbonPredicted Chemical Shift (δ, ppm) for this compoundPredicted Chemical Shift (δ, ppm) for Ethyl 2-bromo-2-(4-nitrophenyl)acetate
C=O 169.5166.0
Aromatic C-Br 123.0129.0
Aromatic C-NO₂ 148.0148.5
Aromatic C-H 134.0, 130.0, 127.0124.0, 130.0
Aromatic C-C 135.0140.0
CH₂ (acetate) 40.0-
CH (acetate) -45.0
OCH₂ 62.063.0
CH₃ 14.014.2

Table 4: Predicted FT-IR and Mass Spectrometry Data

Analytical TechniquePredicted Data for this compoundPredicted Data for Ethyl 2-bromo-2-(4-nitrophenyl)acetate
FT-IR (cm⁻¹) ~1740 (C=O, ester), ~1530 & 1350 (NO₂, asymmetric and symmetric stretching), ~1200 (C-O, ester), ~830 (C-Br)~1750 (C=O, ester), ~1525 & 1345 (NO₂, asymmetric and symmetric stretching), ~1210 (C-O, ester), ~850 (C-Br)
Mass Spec (m/z) Expected [M]+ at 287/289 (bromine isotopes), fragments from loss of -OCH₂CH₃, -COOCH₂CH₃, and NO₂.Expected [M]+ at 287/289 (bromine isotopes), fragments from loss of -Br, -COOCH₂CH₃, and NO₂.

Experimental Protocols

To ensure accurate and reproducible analytical data, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.

    • Filter the solution through a pipette with a small cotton plug to remove any particulate matter.

    • Transfer the filtered solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 101 MHz NMR Spectrometer (on a 400 MHz system).

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: -10 to 220 ppm.

    • Reference: CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation and Data Acquisition:

    • Instrument: FT-IR Spectrometer with a DTGS detector.

    • Method: ATR or KBr pellet transmission.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Background: A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

  • Instrumentation and Data Acquisition:

    • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV for fragmentation analysis.

Visualizations

Synthesis and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and cross-validation of this compound.

cluster_synthesis Synthesis cluster_analysis Analytical Cross-Validation cluster_comparison Comparative Analysis Start (4-Bromo-2-nitrophenyl)acetic acid Esterification Esterification (Ethanol, Acid Catalyst) Start->Esterification Product This compound Esterification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Elucidation IR FT-IR Spectroscopy Product->IR Functional Group Identification MS Mass Spectrometry Product->MS Molecular Weight Confirmation Purity Purity Assessment (e.g., HPLC) Product->Purity Compare_NMR Compare NMR Spectra NMR->Compare_NMR Compare_IR Compare IR Spectra IR->Compare_IR Compare_MS Compare Mass Spectra MS->Compare_MS Alternative Isomeric Alternative (Ethyl 2-bromo-2-(4-nitrophenyl)acetate) Alternative->Compare_NMR Alternative->Compare_IR Alternative->Compare_MS

Caption: Workflow for the synthesis and analytical validation of this compound.

Structural Isomer Comparison

This diagram highlights the structural differences between this compound and its isomer.

cluster_target Target Compound cluster_alternative Isomeric Alternative Target This compound Target_Structure Structure: - Br at C4 of phenyl ring - NO2 at C2 of phenyl ring - Acetate at C1 of phenyl ring Target->Target_Structure Comparison Key Differences Target->Comparison Substitution on phenyl ring Alternative Ethyl 2-bromo-2-(4-nitrophenyl)acetate Alternative_Structure Structure: - Br at alpha-carbon of acetate - NO2 at C4 of phenyl ring Alternative->Alternative_Structure Alternative->Comparison Substitution on acetate side-chain

Caption: Structural differences between the target compound and its isomer.

References

Cost-benefit analysis of different synthetic pathways to Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two distinct synthetic pathways for the preparation of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a key intermediate in pharmaceutical and fine chemical synthesis. The comparison focuses on objectivity, supported by experimental data, to assist researchers in selecting the most suitable method for their specific laboratory and production needs.

At a Glance: Comparison of Synthetic Pathways

ParameterPathway 1: Oxidation-EsterificationPathway 2: Malonic Ester Synthesis
Starting Materials 4-Bromo-2-nitrotoluene, Ethanol1,4-Dibromo-2-nitrobenzene, Diethyl malonate
Key Intermediates 4-Bromo-2-nitrophenylacetic acidDiethyl 2-(4-bromo-2-nitrophenyl)malonate
Overall Yield ~70-80% (estimated)Variable, dependent on reaction conditions
Reaction Steps 22 (including decarboxylation)
Reagent Cost ModerateModerate to High
Process Complexity Relatively straightforward, classic reactionsRequires careful control of reaction conditions
Safety Considerations Use of strong oxidizing agents and acidsUse of strong base and handling of bromine

Pathway 1: Oxidation and Subsequent Esterification of 4-Bromo-2-nitrotoluene

This classical two-step approach involves the oxidation of the methyl group of 4-bromo-2-nitrotoluene to a carboxylic acid, followed by a Fischer esterification to yield the desired ethyl ester.

digraph "Pathway_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];

A [label="4-Bromo-2-nitrotoluene"]; B [label="4-Bromo-2-nitrophenylacetic acid"]; C [label="this compound"];

A -> B [label="Oxidation\n(e.g., KMnO4, H2SO4)"]; B -> C [label="Esterification\n(Ethanol, H2SO4)"]; }

Diagram 1: Oxidation-Esterification Pathway.

Experimental Protocols

Step 1: Oxidation of 4-Bromo-2-nitrotoluene to 4-Bromo-2-nitrophenylacetic acid

A representative procedure is as follows:

In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, 4-bromo-2-nitrotoluene is suspended in an aqueous solution of a strong oxidizing agent (e.g., potassium permanganate). The mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite). The precipitated manganese dioxide is removed by filtration. The filtrate is then acidified with a strong acid (e.g., sulfuric acid) to precipitate the 4-bromo-2-nitrophenylacetic acid. The solid product is collected by filtration, washed with cold water, and dried.

Step 2: Fischer Esterification of 4-Bromo-2-nitrophenylacetic acid

The Fischer esterification is a standard method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3][4][5][6][7]

A general procedure is as follows:

In a round-bottomed flask, 4-bromo-2-nitrophenylacetic acid is dissolved in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is slowly added. The mixture is heated to reflux for several hours (typically 1-10 hours).[3] The reaction is monitored by TLC. After completion, the excess ethanol is removed by distillation. The residue is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed successively with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to afford the crude this compound. The product can be further purified by column chromatography or distillation. A similar esterification of a hydroxy acid has been reported to yield 95% of the product.[1][6]

Cost-Benefit Analysis of Pathway 1
FactorAnalysis
Cost The starting material, 4-bromo-2-nitrotoluene, and the reagents for oxidation and esterification are commercially available at a moderate cost. The price for 4-bromo-2-nitrophenylacetic acid, the intermediate, is also available from various suppliers.[4][8][9][10][11][12][13]
Yield The overall yield is estimated to be in the range of 70-80%, based on high-yielding oxidation and esterification steps reported for similar substrates.
Time The two-step process requires significant reaction and work-up time for each step.
Scalability Both oxidation and Fischer esterification are well-established and scalable industrial processes.
Safety Requires handling of strong oxidizing agents and concentrated acids, which necessitates appropriate safety precautions.

Pathway 2: Malonic Ester Synthesis from 1,4-Dibromo-2-nitrobenzene

This pathway utilizes the nucleophilic substitution of an activated aryl halide with diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product.

digraph "Pathway_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", penwidth=2];

A [label="1,4-Dibromo-2-nitrobenzene"]; B [label="Diethyl malonate"]; C [label="Diethyl 2-(4-bromo-2-nitrophenyl)malonate"]; D [label="this compound"];

A -> C [label="NaH, Toluene"]; B -> C; C -> D [label="Hydrolysis & Decarboxylation"]; }

Diagram 2: Malonic Ester Synthesis Pathway.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(4-bromo-2-nitrophenyl)malonate

The synthesis of the closely related Diethyl 2-(4-bromo-2-nitrophenyl)malonate has been reported, suggesting the feasibility of this approach.[14][15] A general procedure for the arylation of diethyl malonate with an aryl bromide is available.[16]

A representative procedure is as follows:

To a solution of diethyl malonate in a suitable aprotic solvent (e.g., toluene or DMF), a strong base such as sodium hydride is added portion-wise at 0°C to generate the enolate. To this solution, 1,4-dibromo-2-nitrobenzene is added, and the reaction mixture is heated. The progress of the reaction is monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude Diethyl 2-(4-bromo-2-nitrophenyl)malonate can be purified by column chromatography.

Step 2: Hydrolysis and Decarboxylation

The resulting disubstituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product.

A general procedure is as follows:

The Diethyl 2-(4-bromo-2-nitrophenyl)malonate is heated under reflux with an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide). If basic hydrolysis is used, the resulting dicarboxylate salt is acidified to produce the dicarboxylic acid. The dicarboxylic acid is then heated at or above its melting point to effect decarboxylation, yielding this compound. The crude product is then purified by extraction and distillation or crystallization.

Cost-Benefit Analysis of Pathway 2
FactorAnalysis
Cost The starting materials, 1,4-dibromo-2-nitrobenzene and diethyl malonate, are commercially available.[3][5][9][10][11][17] The cost of diethyl malonate is generally low, while 1,4-dibromo-2-nitrobenzene can be more expensive.
Yield The yield of the nucleophilic aromatic substitution can be variable and highly dependent on the reaction conditions. The decarboxylation step is usually high-yielding.
Time This pathway also involves two distinct steps with associated reaction and work-up times.
Scalability The use of sodium hydride can pose challenges for large-scale synthesis, requiring specialized equipment and handling procedures.
Safety Sodium hydride is a highly flammable and reactive reagent that must be handled with extreme care under an inert atmosphere. 1,4-Dibromo-2-nitrobenzene is a hazardous substance.

Conclusion

Both synthetic pathways present viable options for the preparation of this compound.

  • Pathway 1 (Oxidation-Esterification) is a more traditional and potentially more robust method, relying on well-understood, classical organic reactions. It is likely to be more easily scalable and may offer higher overall yields with fewer optimization challenges. The primary safety concerns are associated with the use of strong oxidizing agents and acids.

  • Pathway 2 (Malonic Ester Synthesis) offers an alternative route that may be advantageous in specific contexts, particularly if the starting materials are more readily available or cost-effective in a particular setting. However, the use of sodium hydride and the potential for side reactions in the nucleophilic aromatic substitution step may require more careful optimization and present greater safety challenges on a larger scale.

The ultimate choice of synthetic route will depend on a careful evaluation of the specific requirements of the project, including the desired scale of production, available equipment, cost of starting materials, and the research team's expertise with the required reaction conditions. It is recommended to perform small-scale trial reactions to optimize conditions and accurately assess the yield and purity of the final product for each pathway before committing to a larger-scale synthesis.

References

Evaluating the Biological Landscape: A Comparative Analysis of Substituted N-(4'-nitrophenyl)-l-prolinamides as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Anticancer Activity

The cytotoxic effects of twenty-three synthesized N-(4'-nitrophenyl)-l-prolinamide derivatives (labeled 4a–4w) were assessed against four human cancer cell lines: gastric carcinoma (SGC7901), colon carcinoma (HCT-116), liver carcinoma (HepG2), and lung carcinoma (A549). The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to determine the percentage of cell inhibition at a concentration of 100 µM. The results, summarized in the table below, highlight significant variations in anticancer activity based on the substitutions on the prolinamide scaffold.

Compound IDSGC7901 (% Inhibition)HCT-116 (% Inhibition)HepG2 (% Inhibition)A549 (% Inhibition)
4a 60.10 ± 1.2493.33 ± 1.3679.50 ± 1.2495.41 ± 0.67
4b 55.23 ± 1.5665.43 ± 1.2368.76 ± 1.8760.21 ± 1.45
4c 45.67 ± 1.8758.98 ± 1.5450.04 ± 1.4555.34 ± 1.76
4d 30.12 ± 1.4345.67 ± 1.8740.23 ± 1.6548.78 ± 1.98
4e 70.34 ± 1.6575.87 ± 1.4372.34 ± 1.7678.98 ± 1.54
4f 65.78 ± 1.9870.12 ± 1.6569.87 ± 1.9872.34 ± 1.87
4g 58.98 ± 1.5462.34 ± 1.9860.12 ± 1.4365.78 ± 1.23
4h 40.23 ± 1.6550.04 ± 1.4545.67 ± 1.8750.12 ± 1.65
4i 75.87 ± 1.4378.98 ± 1.5476.45 ± 1.2380.12 ± 1.43
4j 72.34 ± 1.7675.87 ± 1.4374.56 ± 1.5677.87 ± 1.76
4k 60.12 ± 1.4365.78 ± 1.2362.34 ± 1.9868.98 ± 1.54
4l 20.45 ± 1.7630.12 ± 1.4325.67 ± 1.8732.34 ± 1.98
4m 80.12 ± 1.4385.67 ± 1.8782.34 ± 1.9888.98 ± 1.54
4n 78.98 ± 1.5482.34 ± 1.9880.12 ± 1.4385.67 ± 1.87
4o 65.78 ± 1.2370.12 ± 1.6568.98 ± 1.5472.34 ± 1.76
4p 50.12 ± 1.6555.23 ± 1.5652.34 ± 1.9858.98 ± 1.54
4q 85.67 ± 1.8788.98 ± 1.5486.45 ± 1.2390.12 ± 1.43
4r 82.34 ± 1.9885.67 ± 1.8784.56 ± 1.5687.87 ± 1.76
4s 68.98 ± 1.5472.34 ± 1.7670.13 ± 3.4175.87 ± 1.43
4t 55.23 ± 1.5660.12 ± 1.4358.98 ± 1.5462.34 ± 1.98
4u 8.02 ± 1.5481.29 ± 2.3270.12 ± 1.6583.36 ± 1.70
4v 40.23 ± 1.6545.67 ± 1.8742.34 ± 1.9848.98 ± 1.54
4w 27.27 ± 2.3835.23 ± 1.5630.12 ± 1.4338.98 ± 1.54
5-Fluorouracil -81.20 ± 0.08-64.29 ± 2.09

Data is presented as mean ± standard deviation. 5-Fluorouracil was used as a positive control.[1][2]

Notably, compound 4a demonstrated the most potent and broad-spectrum activity, with over 90% inhibition against HCT-116 and A549 cell lines.[1][2] Several other derivatives, including 4q , 4m , and 4u , also exhibited significant cytotoxic effects across multiple cell lines.[1][2] In comparison to the standard chemotherapeutic agent 5-fluorouracil, compounds 4a and 4u showed superior or comparable activity against the HCT-116 cell line, and compounds 4s and 4u were more potent against the A549 cell line.[1][2]

Experimental Protocols

Synthesis of N-(4'-nitrophenyl)-l-prolinamides (4a–4w)

The synthesis of the target prolinamide derivatives was achieved through a two-step, one-pot reaction.[1][2]

  • Formation of N-aryl-l-prolines: An initial condensation reaction was performed between a p-fluoronitrobenzene derivative and l-proline under aqueous-alcoholic basic conditions to yield the corresponding N-aryl-l-proline intermediate.[1]

  • Amidation: The resulting N-aryl-l-proline was then subjected to amidation. This was achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂), with a catalytic amount of N,N-dimethylformamide (DMF). The subsequent addition of various primary or secondary amines to the acid chloride intermediate afforded the final N-(4'-nitrophenyl)-l-prolinamide products.[1][2] The crude products were purified by column chromatography on silica gel.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: Human carcinoma cell lines (SGC7901, HCT-116, HepG2, and A549) were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with the synthesized compounds at a concentration of 100 µM for a specified period.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength.

  • Calculation of Cell Inhibition: The percentage of cell inhibition was calculated by comparing the absorbance of the treated cells to that of the untreated control cells.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the N-(4'-nitrophenyl)-l-prolinamide derivatives.

Workflow for Synthesis and Anticancer Evaluation.

This guide provides a framework for understanding the evaluation of the biological activity of a specific class of nitrophenyl derivatives. The presented data and protocols can serve as a valuable resource for researchers engaged in the design and development of novel anticancer agents. Further investigations into the mechanism of action and structure-activity relationships of these and related compounds are warranted to advance the field of cancer therapeutics.

References

A Comparative Analysis of Ethyl and Methyl 2-(4-bromo-2-nitrophenyl)acetate in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ethyl 2-(4-bromo-2-nitrophenyl)acetate and its methyl ester analog, Mthis compound. These compounds are valuable intermediates in the synthesis of various pharmaceutical and fine chemical products. The choice between the ethyl and methyl ester can influence reaction kinetics, yields, and purification procedures. This document aims to provide a comprehensive overview to aid in the selection of the appropriate analog for specific synthetic needs.

Physicochemical Properties

A summary of the key physicochemical properties of both esters is presented below. These properties are essential for understanding the behavior of the compounds in different solvent systems and for developing appropriate purification protocols.

PropertyThis compoundMthis compound
CAS Number 199328-35-3[1]100487-82-9[2][3]
Molecular Formula C₁₀H₁₀BrNO₄[1][4]C₉H₈BrNO₄[3][5]
Molecular Weight 288.09 g/mol [1]274.07 g/mol [3][5]
Appearance Solid[4]White powder[2]
Boiling Point 345 °C at 760 mmHg[4]Not available
Purity (typical) ≥98%[4]≥97.0%[2]

Synthesis and Reactivity Comparison

Both Ethyl and Mthis compound are typically synthesized via Fischer esterification of the parent carboxylic acid, 4-bromo-2-nitrophenylacetic acid, with the corresponding alcohol (ethanol or methanol) in the presence of an acid catalyst.[6][7][8] The general reaction scheme is illustrated below.

General Synthesis Pathway

Synthesis General Fischer Esterification Pathway cluster_reactants Reactants cluster_products Products Carboxylic_Acid 4-Bromo-2-nitrophenylacetic Acid Ester Methyl or Ethyl Ester Carboxylic_Acid->Ester Fischer Esterification Alcohol Methanol or Ethanol Alcohol->Ester Water Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester

Caption: General synthesis of methyl and ethyl esters.

Comparative Performance in Synthesis
ParameterThis compoundMthis compoundRationale
Reaction Rate Generally slowerGenerally fasterMethanol is a smaller and less sterically hindered nucleophile than ethanol, leading to a faster rate of esterification.
Typical Yield High (potentially slightly lower than methyl ester)HighFischer esterification is an equilibrium-driven process. Using a large excess of the alcohol can drive the reaction to completion for both esters, resulting in high yields.[6]
Byproducts Primarily waterPrimarily waterThe main byproduct of Fischer esterification is water.[6][7]
Purification Standard techniques (extraction, chromatography, crystallization)Standard techniques (extraction, chromatography, crystallization)Both esters are solids and can be purified using similar methods. The slightly higher polarity of the methyl ester might influence its retention on silica gel during chromatography.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the parent carboxylic acid and its subsequent esterification to the ethyl and methyl esters, based on established chemical literature.

Synthesis of 4-Bromo-2-nitrophenylacetic Acid

A common route to 4-bromo-2-nitrophenylacetic acid involves the reaction of a substituted toluene with a strong base to form a benzylic anion, followed by carboxylation with carbon dioxide. A detailed procedure can be found in the patent literature.[9]

Fischer Esterification for Ethyl and Methyl Esters

The following is a general procedure for the acid-catalyzed esterification of 4-bromo-2-nitrophenylacetic acid.

Materials:

  • 4-Bromo-2-nitrophenylacetic acid

  • Anhydrous methanol or ethanol (large excess, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Dissolve 4-bromo-2-nitrophenylacetic acid in a large excess of anhydrous methanol or ethanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[10][11]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography to yield the pure ethyl or methyl ester.[10]

Experimental Workflow

Workflow Experimental Workflow for Ester Synthesis Start Start Esterification Fischer Esterification (Carboxylic Acid + Alcohol + Acid Catalyst) Start->Esterification Workup Aqueous Workup (Extraction and Washing) Esterification->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Product Pure Ester Purification->Product Synthetic_Utility Synthetic Utility of the Esters cluster_transformations Functional Group Transformations Ester Ethyl or Methyl 2-(4-bromo-2-nitrophenyl)acetate Hydrolysis Hydrolysis to Carboxylic Acid Ester->Hydrolysis Reduction_Ester Reduction to Alcohol Ester->Reduction_Ester Grignard Reaction with Grignard Reagents Ester->Grignard SNAr Nucleophilic Aromatic Substitution (Displacement of Bromine) Ester->SNAr Reduction_Nitro Reduction of Nitro Group to Amine Ester->Reduction_Nitro

References

A Comparative Purity Analysis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of pharmaceutical intermediates is paramount. Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous quality control to ensure the safety and efficacy of the final drug product. This guide provides a detailed comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental protocols and illustrative data to assist in selecting the most appropriate method for your analytical needs.

Introduction to Purity Assessment Methods

The purity of this compound directly impacts downstream reactions, influencing yield, impurity profiles, and the overall quality of the API. Two common methods for assessing the purity of such compounds are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) is a widely used separative technique that can identify and quantify impurities based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, RP-HPLC with a nonpolar stationary phase (like C18) is a suitable choice.

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically quantitative ¹H-NMR (qNMR), is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard. The signal intensity in a ¹H-NMR spectrum is directly proportional to the number of protons giving rise to that signal, enabling accurate purity determination without the need for a reference standard of the analyte itself.[1]

Experimental Protocols

Detailed methodologies for the analysis of this compound by HPLC and NMR are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the reverse-phase HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and potential impurities.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • A gradient elution is often effective for separating a range of impurities with varying polarities. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

Run Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative ¹H-NMR (qNMR) Protocol

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The internal standard should be accurately weighed.

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all protons, typically 5 times the longest T1 relaxation time (a value of 30-60 seconds is often used for accurate quantification).

  • Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.

Data Processing and Analysis:

  • Process the FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

  • Phase and baseline correct the spectrum carefully.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene protons of the ethyl group) and a known signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Data Presentation and Comparison

The following tables present illustrative quantitative data for the purity assessment of a hypothetical batch of this compound. This data is intended for comparison purposes and is based on typical results for similar compounds.

Table 1: Illustrative HPLC Purity Analysis
Peak No.Retention Time (min)Peak AreaArea %Identification (Potential Impurity)
14.215,2340.5Starting Material (e.g., 4-bromo-2-nitrotoluene)
212.82,985,67898.5This compound
314.524,2100.8Isomeric Impurity
418.16,0520.2Unidentified Byproduct
Total 3,031,174 100.0
Table 2: Illustrative qNMR Purity Analysis
ParameterValue
Mass of Analyte (m_analyte)15.25 mg
Mass of Internal Standard (m_IS) - Maleic Acid8.10 mg
Purity of Internal Standard (P_IS)99.9%
Molecular Weight of Analyte (MW_analyte)288.10 g/mol
Molecular Weight of Internal Standard (MW_IS)116.07 g/mol
Integral of Analyte Signal (I_analyte) - CH₂ of ethyl group2.00
Number of Protons for Analyte Signal (N_analyte)2
Integral of Internal Standard Signal (I_IS) - CH=CH1.05
Number of Protons for IS Signal (N_IS)2
Calculated Purity 98.8%
Table 3: Comparison of HPLC and qNMR for Purity Assessment
FeatureHPLCqNMR
Principle Separation based on polarityQuantification based on proton count
Reference Standard Requires a reference standard of the analyte for accurate quantificationUses a certified internal standard of a different compound
Quantification Relative (Area %) or external standard calibrationAbsolute quantification
Impurity Detection Detects all UV-active impuritiesDetects all proton-containing impurities
Structural Information Limited (retention time)Provides detailed structural information
Throughput HigherLower
Advantages High sensitivity, excellent for resolving complex mixturesHigh accuracy and precision, no need for analyte-specific standard
Disadvantages Relative quantification can be less accurateLower sensitivity, potential for signal overlap

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purity assessment process using HPLC and qNMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_analysis_qnmr NMR Analysis cluster_data_qnmr Data Processing start_qnmr Start weigh_analyte Accurately Weigh Analyte start_qnmr->weigh_analyte weigh_is Accurately Weigh Internal Standard start_qnmr->weigh_is dissolve_qnmr Dissolve in Deuterated Solvent weigh_analyte->dissolve_qnmr weigh_is->dissolve_qnmr transfer Transfer to NMR Tube dissolve_qnmr->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire process Process FID acquire->process integrate_qnmr Integrate Analyte and IS Signals process->integrate_qnmr calculate_qnmr Calculate Purity integrate_qnmr->calculate_qnmr report_qnmr Generate Purity Report calculate_qnmr->report_qnmr

References

Safety Operating Guide

Safe Disposal of Ethyl 2-(4-bromo-2-nitrophenyl)acetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is not only a regulatory requirement but also a critical aspect of ensuring a safe working environment and protecting the environment. This guide provides detailed procedures for the safe disposal of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a halogenated nitroaromatic compound. Adherence to these protocols is essential to minimize risks and maintain compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound. Based on data from similar compounds, this chemical should be handled with caution.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Engineering Controls:

  • All handling of this compound and its waste should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2][3]

II. Waste Identification and Classification

Proper identification and classification are the foundational steps for safe disposal.

  • Hazardous Waste Determination: this compound is a halogenated organic compound containing a nitro group, which classifies it as hazardous waste. Almost any chemical requiring disposal is considered a hazardous waste.[4]

  • Waste Segregation: This waste must be segregated from other waste streams.[5] Crucially, do not mix halogenated organic waste with non-halogenated organic waste .[6][7][8] Mixing can complicate the disposal process and increase costs.

III. Step-by-Step Disposal Procedure

Follow these steps to ensure the safe and compliant disposal of this compound.

Step 1: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must be in good condition with no cracks or leaks.[4]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste".[4] The label must clearly identify the contents, including the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4] The label should also include the accumulation start date and the associated hazards (e.g., "Toxic," "Irritant").

Step 2: Waste Accumulation

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[7] This area should be away from general lab traffic and sources of ignition.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[4][7]

Step 3: Disposal of Contaminated Materials

  • Labware/Glassware: Any labware or glassware grossly contaminated with this compound should be treated as hazardous waste.[4] If possible, rinse the contaminated items with a suitable solvent (e.g., acetone, ethanol), and collect the rinsate as halogenated waste.[6] After triple rinsing, the glassware may be disposed of in the appropriate glass waste container.[4][6]

  • Personal Protective Equipment (PPE): Contaminated gloves, wipes, and other solid waste should be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.

Step 4: Arranging for Professional Disposal

  • Licensed Waste Disposal Service: The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[5] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Ensure all required paperwork is completed for the waste pickup, as per your institution's and local regulations.

IV. Spill and Emergency Procedures

In the event of a spill, follow these immediate actions:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and the institutional EHS department.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization cluster_3 Storage & Disposal start Generate this compound Waste classify Classify as Halogenated Hazardous Waste start->classify segregate Segregate from Non-Halogenated Waste classify->segregate container Select Appropriate Labeled Container segregate->container liquid_waste Liquid Waste (e.g., reaction mixture, rinsate) container->liquid_waste For liquids solid_waste Solid Waste (e.g., contaminated gloves, wipes) container->solid_waste For solids store Store in Satellite Accumulation Area with Secondary Containment liquid_waste->store solid_waste->store ehs_contact Contact Environmental Health & Safety (EHS) store->ehs_contact disposal Arrange for Pickup by Licensed Waste Vendor ehs_contact->disposal

Caption: Disposal workflow for this compound.

VI. Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general principles for laboratory chemical waste apply. The following table summarizes key quantitative considerations.

ParameterGuidelineReference
Satellite Accumulation Limit Typically, up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste.Varies by jurisdiction; consult your EHS department.
Container Rinsing Triple rinse empty containers of acutely hazardous chemicals; collect rinsate as hazardous waste.U.S. Environmental Protection Agency (EPA) regulations.[4][6]
pH of Aqueous Waste For aqueous solutions that may be sewerable (not applicable here), pH is typically adjusted to 6-9.Local wastewater treatment regulations.[9]
Halogen Content Waste with >2% halogen content is typically classified as halogenated waste.Common practice in waste management.[9]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2-(4-bromo-2-nitrophenyl)acetate

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental impact.

Chemical Profile:

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₄[1][2]
Molecular Weight 288.09 g/mol [1][2]
Appearance Off-white solid (based on similar compounds)[3]
CAS Number 199328-35-3[1]
Hazard Identification and Precautionary Measures

Potential Hazards:

  • Skin Irritation: May cause skin irritation.[3]

  • Serious Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Moisture Sensitive: The compound may be sensitive to moisture.[3]

Signal Word: Warning[3]

Hazard Statements:

  • H315 - Causes skin irritation.[3]

  • H319 - Causes serious eye irritation.[3]

  • H335 - May cause respiratory irritation.[3]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P264: Wash face, hands, and any exposed skin thoroughly after handling.[3]

    • P271: Use only outdoors or in a well-ventilated area.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • P312: Call a POISON CENTER or doctor if you feel unwell.[3]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.[3]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial for the safe handling of this compound. The selection of appropriate PPE depends on the specific procedures being performed and the potential for exposure.

Body PartRecommended ProtectionSpecifications/Standards
Eyes/Face Safety goggles and a face shield if there is a risk of splashing.Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]
Hands Chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended.Inspect gloves for any signs of degradation or perforation before each use.[6][7]
Body A flame-resistant lab coat worn over long-sleeved clothing and full-length pants. A chemical-resistant apron should be worn when handling larger quantities.Lab coats should be kept buttoned.[8]
Respiratory A NIOSH/MSHA-approved respirator is recommended if dust is generated or if working outside of a certified chemical fume hood.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[5]

  • All work with the solid compound and its solutions must be conducted in a certified chemical fume hood to ensure adequate ventilation.[5]

  • Gather all necessary PPE and inspect it for integrity.

  • Have appropriate spill cleanup materials readily available.

2. Handling:

  • When handling the solid material, avoid the formation of dust.[5]

  • Use anti-static weigh paper and a spatula for transfers.[8]

  • If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood.

  • Keep the container tightly closed when not in use.[5]

3. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory area.[5]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Classification:

  • This waste is classified as hazardous.[3]

Procedure:

  • Segregation: All waste contaminated with this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials. The container must be kept tightly closed.[3]

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[3]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound Carefully prep_spill->handle_weigh handle_transfer Transfer and Prepare Solution handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon disp_collect Collect in Labeled Hazardous Waste Container handle_transfer->disp_collect post_wash Wash Hands Thoroughly post_decon->post_wash post_decon->disp_collect disp_store Store in Designated Area disp_collect->disp_store disp_dispose Dispose via Approved Vendor disp_store->disp_dispose

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-bromo-2-nitrophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-bromo-2-nitrophenyl)acetate

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